Tetrabutylammonium (dihydrogen trifluoride)
Description
The exact mass of the compound Tetrabutylammonium fluoride dihydrofluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrabutylammonium (dihydrogen trifluoride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium (dihydrogen trifluoride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrabutylazanium;fluoride;dihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471859 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99337-56-1 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Preparation of Tetrabutylammonium (dihydrogen trifluoride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and preparation of tetrabutylammonium (dihydrogen trifluoride), a versatile fluorinating agent used in organic synthesis. The following sections detail a validated experimental protocol, present key quantitative data in a structured format, and illustrate the workflow for its preparation.
Experimental Protocol
The following procedure for the synthesis of tetrabutylammonium (dihydrogen trifluoride) is based on a method reported in the scientific literature.[1]
Materials:
-
Tetrabutylammonium hydrogen sulfate
-
Potassium hydrogen carbonate (KHCO₃)
-
Potassium bifluoride (KHF₂)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
Sodium chloride (NaCl)
Equipment:
-
5 L polymethylpentene (TPX) beaker
-
Mechanical stirrer
-
Extraction vessel
-
Ice bath
Procedure:
-
A solution of tetrabutylammonium hydrogen sulfate (339.5 g, 1 mol) in chloroform (3 L) is prepared in a 5 L polymethylpentene beaker equipped with a mechanical stirrer.
-
A solution of potassium hydrogen carbonate (100.1 g, 1 mol) in water (300 mL) is added to the beaker. The mixture is stirred for 10 minutes at 20 °C.
-
Solid potassium bifluoride (390.5 g, 5 mol) is then added to the reaction mixture.
-
The resulting mixture is stirred vigorously for 1 hour at 20 °C.
-
After the reaction is complete, the cold reaction mixture (-30 °C) is transferred to an extraction vessel containing ice.
-
An aqueous solution of sodium carbonate decahydrate (3 mol) is slowly added with stirring.
-
The layers are separated. A voluminous white precipitate may remain in the upper aqueous layer, which should be back-extracted with dichloromethane (CH₂Cl₂).
-
The combined organic layers are washed again with an aqueous solution of sodium carbonate decahydrate (3 mol) and finally with a saturated solution of sodium chloride.
-
The organic solvent is carefully evaporated to yield the product as a yellowish oil.
Quantitative Data
The following table summarizes the key quantitative data associated with the described synthesis protocol.[1]
| Parameter | Value |
| Reactants | |
| Tetrabutylammonium Hydrogen Sulfate | 339.5 g (1 mol) |
| Potassium Hydrogen Carbonate | 100.1 g (1 mol) |
| Potassium Bifluoride | 390.5 g (5 mol) |
| Solvents | |
| Chloroform | 3 L |
| Water | 300 mL |
| Reaction Conditions | |
| Temperature | 20 °C |
| Reaction Time | 1 hour |
| Product | |
| Appearance | Yellowish oil |
| Yield | 397 g (99%) |
| Purity (by GC) | 85% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of tetrabutylammonium (dihydrogen trifluoride).
Caption: Synthesis and workup of tetrabutylammonium (dihydrogen trifluoride).
References
The Core Mechanism of Tetrabutylammonium (Dihydrogen Trifluoride) in Nucleophilic Fluorination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATF, has emerged as a versatile and effective nucleophilic fluorinating agent in modern organic synthesis. Its unique properties, combining the solubility of a quaternary ammonium salt with the reactive nature of the dihydrogen trifluoride anion, make it a valuable tool for the selective introduction of fluorine into organic molecules. This technical guide provides an in-depth analysis of its mechanism of action, supported by experimental data and protocols.
Introduction: The Dual Role of TBATF Components
The efficacy of tetrabutylammonium (dihydrogen trifluoride) (Bu₄N⁺[H₂F₃]⁻) stems from the synergistic action of its two components:
-
Tetrabutylammonium (Bu₄N⁺) Cation: This bulky, lipophilic cation serves as a phase-transfer catalyst. It effectively encapsulates the polar dihydrogen trifluoride anion, rendering it soluble in common aprotic organic solvents where nucleophilic substitution reactions are typically performed. This enhanced solubility allows for homogenous reaction conditions and increases the availability of the fluoride nucleophile.
-
Dihydrogen Trifluoride ([H₂F₃]⁻) Anion: This polyhydrogen fluoride species is the active fluorinating agent. It is considered a source of "naked" or weakly solvated fluoride ions, which are significantly more nucleophilic than the heavily hydrated fluoride ions found in aqueous media or the tightly bound fluoride in solid alkali metal salts. The [H₂F₃]⁻ anion can be viewed as a complex of HF and F⁻, which can readily deliver a fluoride anion for nucleophilic attack.
Mechanism of Action in Key Fluorination Reactions
The primary mechanism of TBATF involves a nucleophilic substitution (Sₙ2) pathway. The specific steps, however, can vary depending on the substrate.
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a common application. The reaction is not a direct displacement of the hydroxyl group, which is a poor leaving group. Instead, it proceeds through an in-situ activation step, often facilitated by an external reagent, followed by nucleophilic attack. While a dedicated mechanistic study for TBATF in this context is not prevalent, a plausible mechanism can be inferred from related systems. The process generally involves:
-
Activation of the Alcohol: The hydroxyl group is first converted into a better leaving group (e.g., a sulfonate ester).
-
Nucleophilic Displacement: The [H₂F₃]⁻ anion, delivered by the Bu₄N⁺ cation, attacks the electrophilic carbon in an Sₙ2 fashion, displacing the leaving group and forming the C-F bond with inversion of stereochemistry.
Ring-Opening of Epoxides
TBATF is an effective reagent for the regioselective ring-opening of epoxides to generate β-fluorohydrins. This reaction typically follows a standard Sₙ2 mechanism:
-
The fluoride ion from the [H₂F₃]⁻ complex directly attacks one of the electrophilic carbon atoms of the epoxide ring.
-
The attack occurs from the backside, leading to the opening of the three-membered ring and inversion of the stereochemical configuration at the center of attack.
-
In unsymmetrical epoxides, the fluoride ion preferentially attacks the less sterically hindered carbon atom.
Epoxide [label=<
R-CHOCH₂ Epoxide
];
TransitionState [label="[Transition State]"]; Product [label=<
R-CH(OH)-CH₂F β-Fluorohydrin
];
TBATF [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Bu₄N⁺ [H₂F₃]⁻"];
Epoxide -> TransitionState [label="Sₙ2 Attack"]; TBATF -> TransitionState [style=dashed]; TransitionState -> Product; } dot Figure 2: Mechanism of epoxide ring-opening by TBATF via an Sₙ2 pathway.
Oxidative Desulfurization-Fluorination
TBATF is particularly useful for the conversion of thiocarbonyl compounds to difluoro- or trifluoromethyl groups. This transformation is not a simple substitution but an oxidative desulfurization-fluorination process, often requiring a halonium source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[1][2]
-
Activation of the Thiocarbonyl: The sulfur atom of the thiocarbonyl group is attacked by the electrophilic halogen (e.g., from NBS).
-
Fluoride Attack: The fluoride from [H₂F₃]⁻ attacks the activated carbon atom.
-
Elimination and Repetition: A series of elimination and subsequent fluoride attack steps lead to the replacement of the C=S bond with a CF₂ group.
Quantitative Data from Representative Reactions
The following table summarizes the results for the synthesis of α,α-difluoroethers from thiocarboxylic acid O-esters using tetrabutylammonium (dihydrogen trifluoride) and N-bromosuccinimide (NBS), demonstrating the reagent's utility.[1]
| Entry | Substrate (R-C(=S)O-R') | R' | Yield (%) |
| 1 | p-MeOC₆H₄-C(=S)O-Et | Et | 75 |
| 2 | p-MeC₆H₄-C(=S)O-Et | Et | 80 |
| 3 | Ph-C(=S)O-Et | Et | 81 |
| 4 | p-ClC₆H₄-C(=S)O-Et | Et | 78 |
| 5 | Ph-C(=S)O-CH₂CH₂Cl | CH₂CH₂Cl | 70 |
| 6 | Ph-C(=S)O-CH₂Ph | CH₂Ph | 65 |
| 7 | n-C₁₁H₂₃-C(=S)O-Et | Et | 62 |
Experimental Protocols
Below is a representative experimental protocol for the fluorination of a thiocarbonyl compound, adapted from literature procedures.[1][3]
General Procedure for Oxidative Desulfurization-Fluorination:
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the thiocarbonyl substrate (1.0 mmol).
-
Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL).
-
Reagent Addition: Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (2.2 mmol) to the solution.
-
Fluorinating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of tetrabutylammonium (dihydrogen trifluoride) (2.5 mmol) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated by preliminary optimization studies (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the desired fluorinated compound.
Conclusion
Tetrabutylammonium (dihydrogen trifluoride) is a powerful and practical reagent for nucleophilic fluorination. Its mechanism is centered on the phase-transfer-mediated delivery of a highly nucleophilic [H₂F₃]⁻ anion, which can participate in a range of transformations including epoxide ring-openings and oxidative desulfurization-fluorinations. The mild reaction conditions and high yields achievable with TBATF make it an attractive option for the synthesis of complex fluorinated molecules in pharmaceutical and materials science research. Further mechanistic studies, particularly computational analyses, will continue to refine the understanding of this valuable reagent and expand its applications.
References
physical and chemical properties of tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tetrabutylammonium (dihydrogen trifluoride), a versatile reagent with significant applications in chemical synthesis and research. The information is presented to be a valuable resource for laboratory professionals, enabling a thorough understanding of its characteristics for safe and effective utilization.
Core Physical and Chemical Properties
Tetrabutylammonium (dihydrogen trifluoride), with the chemical formula C₁₆H₃₈F₃N, is a quaternary ammonium salt.[1][2] It is typically a colorless to light yellow or brown liquid.[2][3] This compound is noted for its role as a nucleophilic fluorinating agent in organic synthesis.[4]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of tetrabutylammonium (dihydrogen trifluoride).
| Property | Value | Source(s) |
| Molecular Weight | 301.47 g/mol | [2][4] |
| Density | 0.966 g/cm³ | [2][3] |
| Flash Point | 13 °C | [2] |
| Appearance | Colorless to light yellow/brown liquid | [2][3] |
Note: Specific values for melting and boiling points are not consistently reported in the literature for the dihydrogen trifluoride salt, with available data often pertaining to the corresponding fluoride or its trihydrate.
Solubility Profile
Tetrabutylammonium (dihydrogen trifluoride) exhibits solubility in organic solvents.
| Solvent | Solubility | Source(s) |
| Dichloromethane | Soluble | [1] |
| DMSO | 100 mg/mL (331.71 mM) (ultrasonication may be needed) | [3] |
Chemical Reactivity and Stability
Tetrabutylammonium (dihydrogen trifluoride) is primarily utilized as a source of fluoride ions for nucleophilic substitution reactions.[4] Its reactivity stems from the availability of the fluoride ion, which can act as a nucleophile in various organic transformations. The tetrabutylammonium cation, being large and lipophilic, enhances the solubility of the fluoride salt in organic solvents, facilitating its use in non-aqueous reaction media.
The compound is stable under normal storage conditions, though it is sensitive to air and moisture.[1][3] It is recommended to store it under an inert atmosphere at 4°C for short-term storage and at -20°C or -80°C for longer periods when in solution.[3] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]
Experimental Protocols
Detailed experimental protocols for the determination of all physical and chemical properties are extensive. Below are generalized methodologies for key analytical procedures.
Determination of Solubility
A standard method to determine the solubility of an ionic liquid like tetrabutylammonium (dihydrogen trifluoride) in a given solvent involves the following steps:
-
Sample Preparation : A known volume of the solvent is placed in a thermostatted vessel equipped with a stirrer.
-
Titration : The ionic liquid is incrementally added to the solvent while stirring.
-
Observation : The solution is visually inspected for the point of saturation, indicated by the formation of a persistent second phase or turbidity.
-
Quantification : The amount of ionic liquid added to reach saturation is used to calculate the solubility at that specific temperature. For more precise measurements, analytical techniques such as HPLC or NMR can be used to determine the concentration of the dissolved ionic liquid in a saturated solution.[5]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation : A small amount of the tetrabutylammonium (dihydrogen trifluoride) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup : The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition : ¹H and ¹⁹F NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the structure and purity of the compound. The tetrabutylammonium cation will show characteristic signals for the butyl groups.
Infrared (IR) Spectroscopy:
-
Sample Preparation : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.
-
Data Acquisition : The IR spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Analysis : The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as the C-H bonds of the butyl groups and the N-C bonds of the quaternary ammonium cation. The presence of the dihydrogen trifluoride anion will also give rise to specific vibrational modes.
Visualizing Chemical Applications and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application and handling of tetrabutylammonium (dihydrogen trifluoride).
Caption: Workflow for a typical fluorination reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Tetra-n-butylammonium Dihydrogentrifluoride (CAS 99337-56-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-n-butylammonium dihydrogentrifluoride (CAS 99337-56-1) is a quaternary ammonium salt that serves as a soluble source of fluoride ions in organic solvents.[1][2] It is primarily utilized as a reagent in organic synthesis, particularly in fluorination and deprotection reactions.[3] This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental data. While data specifically for Tetra-n-butylammonium dihydrogentrifluoride is limited in some areas, this guide supplements the available information with data from the closely related and extensively studied reagent, Tetra-n-butylammonium fluoride (TBAF), with clear distinction.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of Tetra-n-butylammonium dihydrogentrifluoride is presented in Table 1.
Table 1: Physicochemical Properties of Tetra-n-butylammonium Dihydrogentrifluoride
| Property | Value | Reference(s) |
| CAS Number | 99337-56-1 | [1] |
| Molecular Formula | C₁₆H₃₈F₃N | [2] |
| Molecular Weight | 301.48 g/mol | |
| Appearance | Colorless to light yellow or brown liquid/solution | [4] |
| Density | 0.966 g/cm³ | |
| Solubility | Soluble in dichloromethane and other polar organic solvents. | [2] |
| Storage | Store in a cool, dry place, away from moisture. Keep under an inert gas atmosphere. |
Spectroscopic Data:
Detailed spectroscopic data for Tetra-n-butylammonium dihydrogentrifluoride is not widely available in peer-reviewed literature. A commercially available ¹H NMR spectrum is noted, but further characterization data such as ¹³C NMR, IR, and mass spectrometry specific to this compound are not readily found.
Synthesis
The synthesis of quaternary ammonium fluorides like Tetra-n-butylammonium dihydrogentrifluoride generally involves the reaction of a quaternary ammonium halide (e.g., bromide) with a fluoride source. One common method is the treatment of an aqueous solution of n-tetrabutylammonium hydroxide with hydrofluoric acid, followed by removal of water.[5] Another approach involves the reaction of a quaternary ammonium salt with a fluoride-containing ion-exchange resin.
Applications in Organic Synthesis
Tetra-n-butylammonium dihydrogentrifluoride is a versatile reagent in organic synthesis, primarily acting as a nucleophilic fluorinating agent and a deprotection reagent for silyl ethers.[1][3]
Fluorination Reactions
As a source of "naked" fluoride ions, this reagent can be used for the synthesis of fluorinated organic compounds.[6][7] These reactions are crucial in drug discovery, as the introduction of fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of molecules.[7] It can be employed in the monofluorination of epoxides and alcohols, difluorination of dithioacetals, and the conversion of dithiocarbamates to trifluoromethylamines.[3]
The general mechanism for nucleophilic fluorination involves the displacement of a leaving group by the fluoride ion.
Deprotection of Silyl Ethers
One of the most common applications of fluoride reagents like Tetra-n-butylammonium dihydrogentrifluoride is the cleavage of silyl ether protecting groups to regenerate alcohols.[1][8] Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their stability and ease of removal.
The mechanism involves the attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and a stable silyl fluoride.[9]
Experimental Protocols
General Protocol for Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using TBAF
This protocol is a general procedure and may require optimization for specific substrates.[9][10]
Materials:
-
TBS-protected alcohol
-
Tetra-n-butylammonium fluoride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv. per silyl group) dropwise to the stirred solution at room temperature or 0 °C.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Safety and Toxicology
Tetra-n-butylammonium dihydrogentrifluoride is a hazardous chemical and should be handled with appropriate safety precautions.[4]
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
Toxicology: Specific toxicological data for Tetra-n-butylammonium dihydrogentrifluoride is limited. However, as a quaternary ammonium compound (QAC), it shares general toxicological concerns. QACs can be irritants and corrosive at high concentrations.[11] Prolonged or high-level exposure may lead to adverse health effects.[11] The toxicity of fluoride ions should also be considered.
Role in Drug Development
The use of fluorinating agents like Tetra-n-butylammonium dihydrogentrifluoride is of significant interest in drug development. The incorporation of fluorine into a drug candidate can modulate its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[7] The ability to perform deprotection of hydroxyl groups under mild conditions is also critical in the synthesis of complex, biologically active molecules.[6][9] While this specific reagent is not widely cited in drug development literature, its functional properties are highly relevant to the field.
Conclusion
Tetra-n-butylammonium dihydrogentrifluoride is a valuable reagent for introducing fluorine into organic molecules and for the deprotection of silyl ethers. While a comprehensive dataset for this specific compound is not yet available in the public domain, its utility can be inferred from the extensive studies on the closely related Tetra-n-butylammonium fluoride. For researchers and drug development professionals, this compound offers a convenient and reactive source of fluoride for the synthesis and modification of complex organic molecules. As with all reactive chemical reagents, appropriate safety precautions must be taken during its handling and use. Further research into the specific reactivity, properties, and biological effects of Tetra-n-butylammonium dihydrogentrifluoride is warranted to fully realize its potential in synthetic and medicinal chemistry.
References
- 1. Tetra-n-butylammonium dihydrogen trifluoride [oakwoodchemical.com]
- 2. CAS 99337-56-1: Tetra-n-butylammonium dihydrogentrifluoride [cymitquimica.com]
- 3. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. cssp.chemspider.com [cssp.chemspider.com]
- 11. fishersci.at [fishersci.at]
An In-depth Technical Guide to the Structure and Bonding in Tetrabutylammonium (Dihydrogen Trifluoride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium (dihydrogen trifluoride), with the chemical formula [N(C₄H₉)₄][H₂F₃], is a quaternary ammonium salt that serves as a soluble source of the (dihydrogen trifluoride) anion. This anion is a strongly hydrogen-bonded species of interest in fundamental chemical research and as a fluorinating agent in organic synthesis. This guide provides a comprehensive overview of the structure and bonding of this compound, drawing upon available spectroscopic data and theoretical models. Due to the absence of a published crystal structure for this specific salt, the structural analysis relies on a combination of experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and analogies to related compounds. Detailed experimental protocols for its characterization are also presented.
Chemical Structure and Bonding
Tetrabutylammonium (dihydrogen trifluoride) is an ionic compound composed of a tetrabutylammonium cation, [N(C₄H₉)₄]⁺, and a (dihydrogen trifluoride) anion, [H₂F₃]⁻.
The Tetrabutylammonium Cation
The tetrabutylammonium cation consists of a central nitrogen atom tetrahedrally coordinated to four n-butyl groups. The C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. The butyl chains can adopt various conformations, and in the solid state, the overall symmetry of the cation can be influenced by crystal packing forces.
The (Dihydrogen Trifluoride) Anion
The [H₂F₃]⁻ anion is a fascinating example of strong hydrogen bonding. It can be described as a central fluoride ion (F⁻) strongly solvated by two hydrogen fluoride (HF) molecules. The anion has a bent, C₂ᵥ symmetry. The bonding within the [H₂F₃]⁻ anion involves two strong, partially covalent hydrogen bonds. Computational studies and spectroscopic data suggest that the hydrogen atoms are not located centrally between the fluorine atoms, unlike in the simpler bifluoride anion ([FHF]⁻).
Quantitative Structural and Spectroscopic Data
While a definitive single-crystal X-ray diffraction study for [N(C₄H₉)₄][H₂F₃] is not publicly available, extensive spectroscopic studies, particularly low-temperature NMR, have provided valuable insights into its structure in solution.
NMR Spectroscopic Data
Low-temperature ¹H and ¹⁹F NMR studies of mixtures of tetrabutylammonium fluoride and HF in a CDF₃/CDF₂Cl solvent have allowed for the direct observation of the [F(HF)₂]⁻ anion, which is equivalent to [H₂F₃]⁻.[1]
Table 1: Low-Temperature NMR Data for the [H₂F₃]⁻ Anion in a Freon Mixture [1]
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
| ¹H | Not explicitly reported for [H₂F₃]⁻ | ¹J(¹H-¹⁹F) |
| ¹⁹F (central) | -148.2 (tentative) | ²J(¹⁹F-¹⁹F) |
| ¹⁹F (terminal) | Not explicitly reported for [H₂F₃]⁻ |
Note: The original research focused on a range of [F(HF)n]⁻ species, and while the formation of [F(HF)₂]⁻ was confirmed, specific chemical shifts for all nuclei in this particular anion were not fully detailed in the provided excerpts.
Vibrational Spectroscopic Data
Infrared spectroscopy has been a key technique in characterizing the vibrational modes of the [H₂F₃]⁻ anion, primarily through studies of its potassium salt, KH₂F₃. The key vibrational modes are the F-H stretching and bending frequencies.
Table 2: Infrared Absorption Bands of the [H₂F₃]⁻ Anion in Solid Argon and in KH₂F₃
| Vibrational Mode | Frequency (cm⁻¹) in Solid Argon[2] | Frequency (cm⁻¹) in Solid KH₂F₃[3][4] |
| Out-of-phase H-F stretch | 1815 | ~1750-1850 (broad) |
| In-phase H-F stretch | Not reported | ~1200 |
| Bending modes | Not reported | ~1025, 550 |
Experimental Protocols
Synthesis of Tetrabutylammonium (Dihydrogen Trifluoride)
Conceptual Synthesis Workflow:
-
Preparation of Anhydrous Tetrabutylammonium Fluoride (TBAF): Start with a commercially available hydrated form of TBAF (e.g., trihydrate) and rigorously dry it under high vacuum at a slightly elevated temperature. Anhydrous conditions are crucial to prevent the formation of other species.
-
Reaction with Hydrogen Fluoride: In a suitable inert solvent (e.g., a dry, low-freezing-point solvent like a chlorofluorocarbon for subsequent low-temperature studies), carefully introduce a stoichiometric amount of anhydrous hydrogen fluoride (HF) to the anhydrous TBAF solution at low temperature. The reaction should be carried out in a closed system using materials resistant to HF, such as Teflon or polyethylene. [N(C₄H₉)₄]F + 2HF → [N(C₄H₉)₄][H₂F₃]
-
Isolation: As tetrabutylammonium (dihydrogen trifluoride) is often used in situ or is a liquid at room temperature, isolation of a crystalline solid may be challenging. For characterization, the solution is typically used directly.
Characterization Methods
Low-temperature NMR is the most powerful technique for characterizing the [H₂F₃]⁻ anion in solution.
Experimental Setup: [1]
-
Spectrometer: A high-field NMR spectrometer equipped with a variable temperature probe capable of reaching temperatures as low as 100 K.
-
Solvent: A low-freezing-point solvent mixture, such as CDF₃/CDF₂Cl, is used to maintain the sample in the liquid phase at the required low temperatures.[1]
-
Sample Preparation: The sample is prepared in a sealed, thick-walled NMR tube suitable for low-temperature and high-pressure work. Anhydrous conditions must be maintained.
-
Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired at various low temperatures to ensure slow proton and fluoride exchange, allowing for the resolution of individual species.
IR spectroscopy can be used to identify the characteristic vibrational modes of the [H₂F₃]⁻ anion.
Experimental Setup:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For the solid state, the sample can be prepared as a mull (e.g., with Nujol) between plates made of material transparent in the mid-IR range and resistant to fluorides (e.g., AgCl or diamond). For solution-phase studies, a specialized low-temperature cell with fluoride-resistant windows is required.
Visualizations
Caption: Structure of the Tetrabutylammonium Cation.
Caption: Bonding in the (Dihydrogen Trifluoride) Anion.
Caption: Conceptual Workflow for Synthesis and Characterization.
Conclusion
Tetrabutylammonium (dihydrogen trifluoride) is a valuable reagent whose structural and bonding characteristics are dominated by the properties of its constituent ions. While a definitive solid-state structure remains to be elucidated by X-ray crystallography, a consistent picture of its nature, particularly that of the strongly hydrogen-bonded [H₂F₃]⁻ anion, has been established through spectroscopic techniques. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this and related compounds, providing a foundation for further investigation and application in various fields of chemistry.
References
The Advent and Evolution of Quaternary Ammonium Fluoride Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quaternary ammonium fluoride (QAF) reagents have emerged as indispensable tools in modern organic synthesis, offering a soluble and highly reactive source of the fluoride ion. This guide provides a comprehensive overview of the discovery, history, and applications of these versatile reagents. From the early days of organofluorine chemistry to the development of sophisticated anhydrous fluoride sources, we trace the evolution of QAFs and their impact on fields ranging from materials science to drug discovery. This document details key synthetic methodologies, presents comparative data on reagent performance, and provides experimental protocols for their preparation and use. Furthermore, critical reaction pathways and experimental workflows are visualized to offer a deeper understanding of their chemical behavior.
A Journey Through Time: The History of Fluoride Reagents
The story of quaternary ammonium fluoride reagents is intrinsically linked to the broader history of fluorine chemistry. The journey began with the challenging isolation of elemental fluorine and the synthesis of the first organofluorine compounds.
The first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835 by distilling dimethyl sulfate with potassium fluoride.[1] A significant milestone in halogen exchange reactions was achieved by Alexander Borodin in 1862, who synthesized benzoyl fluoride from benzoyl chloride and potassium bifluoride.[1] However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made direct fluorination of organic compounds a perilous endeavor, often resulting in explosions.[1][2] This challenge spurred the development of safer and more manageable fluoride sources.
The first documented preparation of a quaternary ammonium fluoride, specifically tetramethylammonium fluoride (TMAF), was by Lawson and Collie in 1888.[2] They synthesized TMAF by neutralizing tetramethylammonium hydroxide with hydrofluoric acid.[2] Despite this early discovery, the widespread use of QAFs as reagents in organic synthesis did not occur until much later. For a long period, inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) remained the primary, albeit often poorly soluble, sources of fluoride ions.
The modern era of QAF reagents was significantly advanced by the need for soluble fluoride sources in organic solvents. Tetrabutylammonium fluoride (TBAF) became a prominent reagent due to its commercial availability, typically as a trihydrate, and its good solubility in common organic solvents like tetrahydrofuran (THF).[3][4] However, the presence of water in hydrated TBAF was found to be detrimental to many reactions, leading to side reactions and reduced reactivity.[5] A major breakthrough came with the development of methods to prepare anhydrous TBAF. In 2005, Sun and DiMagno reported a landmark synthesis of truly anhydrous TBAF by reacting tetrabutylammonium cyanide with hexafluorobenzene.[6][7] This method not only provided a highly reactive "naked" fluoride source but also ingeniously used the reaction byproduct to scavenge any residual water.[6]
Properties and Performance of Quaternary Ammonium Fluoride Reagents
The utility of a QAF reagent is determined by its physical and chemical properties. Key factors for consideration include the nature of the cation, the presence or absence of water, solubility, and thermal stability.
Physicochemical Properties
The large, organic cations of QAFs render them soluble in a variety of organic solvents, a significant advantage over their inorganic counterparts.[8] However, many QAFs are hygroscopic and are often sold as hydrates.[4] The presence of water can drastically affect the reactivity of the fluoride ion and promote side reactions, most notably the Hofmann elimination of the quaternary ammonium cation.[6]
| Property | Tetrabutylammonium Fluoride (TBAF) Trihydrate | Anhydrous Tetramethylammonium Fluoride (TMAF) |
| CAS Number | 87749-50-6[3] | 75-58-1 |
| Molecular Weight | 315.51 g/mol [8] | 93.15 g/mol |
| Melting Point | 62-63 °C[9][10] | ~300 °C (decomposes) |
| Appearance | White to off-white crystalline solid[9] | White crystalline solid |
| Solubility | Miscible with THF, acetonitrile, DMSO, water[11][12] | Soluble in polar aprotic solvents |
| Thermal Stability | Decomposes at temperatures below 100 °C[8] | Decomposes at ~160-170 °C[2] |
Reactivity and Comparative Performance
The reactivity of the fluoride anion in a QAF is highly dependent on its solvation state. In anhydrous, polar aprotic solvents, the fluoride ion is poorly solvated, rendering it a potent nucleophile and base. This "naked" fluoride is significantly more reactive than the hydrated fluoride ion found in QAF hydrates.
The development of anhydrous TBAF by Sun and DiMagno demonstrated a dramatic increase in reactivity compared to its hydrated form. For instance, the fluorination of benzyl bromide, which takes 8 to 12 hours with physically dried TBAF, is completed in minutes at low temperatures with truly anhydrous TBAF.[5]
In nucleophilic aromatic substitution (SNAr) reactions, anhydrous QAFs like TMAF have shown superior performance compared to traditional inorganic fluoride sources. For example, in the fluorination of various chloro- and triflyloxy-substituted heterocycles, anhydrous TMAF at 80 °C provides significantly higher yields in a shorter time compared to CsF, which requires temperatures of 140 °C to achieve moderate yields.[3]
Key Applications in Research and Drug Development
The unique properties of QAF reagents have led to their widespread adoption in numerous synthetic transformations critical to research and drug development.
Desilylation Reactions
One of the most common applications of QAFs, particularly TBAF, is the cleavage of silyl ethers, which are widely used as protecting groups for alcohols.[4] The high affinity of the fluoride ion for silicon drives this reaction, forming a strong Si-F bond and liberating the alcohol. The reaction is typically fast and efficient, proceeding under mild conditions.
Nucleophilic Fluorination
QAFs are excellent reagents for the introduction of fluorine into organic molecules via nucleophilic substitution reactions.[4] Anhydrous QAFs are particularly effective in SNAr reactions of electron-deficient aromatic and heteroaromatic systems, which is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.[3]
PET Radiochemistry
In Positron Emission Tomography (PET), the short-lived radionuclide fluorine-18 ([¹⁸F]) is often incorporated into biomolecules. The synthesis of [¹⁸F]-labeled radiotracers requires rapid and efficient fluorination reactions. Quaternary ammonium-based anion exchange cartridges, such as Quaternary Methyl Ammonium (QMA) cartridges, play a vital role in the preparation of reactive [¹⁸F]fluoride by trapping it from aqueous solutions and allowing for its elution in an anhydrous organic solvent.
Base-Catalyzed Reactions
The fluoride ion of QAFs can also act as a base to promote a variety of organic transformations, including aldol-type condensations, Michael additions, and ring-opening reactions.[3] The basicity of the fluoride ion is highly dependent on the solvent and the presence of water.
The Challenge of Anhydrous Quaternary Ammonium Fluorides
A significant challenge in the use of QAFs is their hygroscopicity and the instability of anhydrous forms, particularly for those with β-hydrogens like TBAF. In the presence of trace amounts of water or protic solvents, TBAF can undergo Hofmann elimination to form tributylamine, butene, and bifluoride.[5][6] This decomposition pathway not only consumes the active reagent but also introduces impurities into the reaction mixture.
The development of stable, truly anhydrous QAFs or efficient methods for their in-situ generation has been a major focus of research. The Sun and DiMagno synthesis of anhydrous TBAF is a prime example of a successful strategy to overcome this challenge.
Experimental Protocols
Synthesis of Tetrabutylammonium Fluoride Trihydrate
This protocol is adapted from a patented procedure for the synthesis of TBAF trihydrate.[13]
Materials:
-
Tetrabutylammonium bromide (80.57 g, 0.25 mol)
-
Potassium fluoride (21.79 g, 0.375 mol)
-
Deionized water (600 mL)
Procedure:
-
In a 1 L four-necked flask equipped with a mechanical stirrer, dissolve tetrabutylammonium bromide and potassium fluoride in deionized water.
-
Cool the solution in a low-temperature bath to 1-10 °C to induce crystallization. A large amount of solid should precipitate after about 30 minutes.
-
Continue crystallization for another hour.
-
Collect the white solid by suction filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the solid under vacuum at 40 °C for 24 hours to yield tetrabutylammonium fluoride trihydrate.
Expected Yield: 70-80%
In-situ Generation and Isolation of Anhydrous Tetrabutylammonium Fluoride
This protocol is based on the method developed by Sun and DiMagno.[7]
Materials:
-
Tetrabutylammonium cyanide (TBACN) (0.67 g)
-
Hexafluorobenzene (C₆F₆) (0.3 mL)
-
Anhydrous tetrahydrofuran (THF) (3.0 mL)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve TBACN in 2.5 mL of anhydrous THF in a Schlenk flask.
-
Cool the solution to -65 °C.
-
In a separate flask, prepare a solution of hexafluorobenzene in 0.5 mL of anhydrous THF and cool it to -65 °C.
-
Slowly add the cold hexafluorobenzene solution to the stirred TBACN solution.
-
Allow the reaction mixture to warm gradually to -15 °C over 4 hours. The solution will change color from colorless to yellow-green, and a white solid will precipitate.
-
For in-situ use, the resulting mixture can be used directly. The yield of TBAF in solution is >95%.
-
For isolation of solid anhydrous TBAF, cool the mixture back to -65 °C, filter the solid under an inert atmosphere, and wash it twice with cold THF. The isolated yield is typically 40-70%. Store the solid at or below -36 °C.
General Protocol for TBAF-Mediated Desilylation of a TBDMS Ether
This is a general starting protocol for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using commercially available TBAF solution.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF to make an approximately 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Future Outlook
The development of quaternary ammonium fluoride reagents continues to be an active area of research. Efforts are focused on the design of more stable, less hygroscopic, and more selective fluorinating agents. The exploration of novel cations that are resistant to Hofmann elimination is a promising avenue. Furthermore, the application of QAFs in new synthetic methodologies, particularly in asymmetric fluorination and late-stage functionalization of complex molecules, is expected to expand their role in drug discovery and materials science. The development of more environmentally benign and cost-effective methods for the synthesis of anhydrous QAFs will also be crucial for their broader industrial application.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrabutylammonium (fluoride)( in THF)_TargetMol [targetmol.com]
- 7. 201951000 [thermofisher.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. テトラブチルアンモニウムフルオリド 三水和物 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 10. 四丁基氟化铵 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. researchgate.net [researchgate.net]
Theoretical Insights into the Stability of the (Dihydrogen Trifluoride) Anion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The (dihydrogen trifluoride) anion, H₂F₃⁻, represents a fascinating member of the polyhydrogen fluoride family of anions. Its role as a stable, isolable species and its utility as a fluoride donor in chemical reactions have prompted interest in its structural and energetic properties. This technical guide provides an in-depth analysis of the theoretical studies on the stability of the H₂F₃⁻ anion, drawing upon available experimental data and computational investigations of related species to offer a comprehensive understanding of its core characteristics.
Molecular Structure and Geometry
The H₂F₃⁻ anion is characterized by a bent, C₂ᵥ symmetry structure, where a central fluoride ion is strongly hydrogen-bonded to two hydrogen fluoride molecules. Experimental data from the crystal structure of potassium dihydrogen trifluoride (KH₂F₃) provides a solid benchmark for theoretical models.
Table 1: Experimental and Theoretical Geometric Parameters of the H₂F₃⁻ Anion
| Parameter | Experimental (from KH₂F₃) | Theoretical (Representative Values) |
| Bond Lengths | ||
| F-H | 1.13 Å | ~1.15 - 1.20 Å |
| F···H | 1.34 Å | ~1.30 - 1.35 Å |
| Bond Angles | ||
| ∠(F-H···F) | 178° | ~175° - 180° |
| ∠(H-F-H) | 134° | ~130° - 135° |
Note: Theoretical values are representative and can vary depending on the level of theory and basis set used in the calculation.
Theoretical Framework for Stability Analysis
The stability of the H₂F₃⁻ anion can be assessed through the lens of computational quantum chemistry. High-level ab initio methods are necessary to accurately capture the subtle electronic effects, including strong hydrogen bonding and electron correlation, that govern its properties.
Recommended Computational Methods
Ab Initio Methods:
-
Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This "gold standard" method provides highly accurate energies and geometries, making it ideal for benchmarking the stability of small anions like H₂F₃⁻.
-
Møller-Plesset Perturbation Theory (MP2): MP2 offers a good balance between computational cost and accuracy for systems where electron correlation is significant. It is well-suited for geometry optimizations and frequency calculations of hydrogen-bonded species.
Density Functional Theory (DFT):
-
DFT methods, particularly those with hybrid functionals (e.g., B3LYP, M06-2X) and augmented basis sets, can provide valuable insights into the geometry and vibrational frequencies of H₂F₃⁻. However, careful validation against higher-level methods is recommended for accurate energy calculations.
Basis Sets
For accurate calculations on fluoride-containing anions, it is crucial to employ large, flexible basis sets that include diffuse functions to properly describe the electron density of the anion. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ and aug-cc-pVQZ , are highly recommended.
Dissociation Pathways and Energetics
The thermodynamic stability of the H₂F₃⁻ anion is determined by its dissociation energies into various fragments. While extensive theoretical studies specifically detailing these pathways for gaseous H₂F₃⁻ are not abundant in the literature, we can infer the most likely dissociation channels based on the known stability of related species.
Table 2: Plausible Dissociation Pathways and Estimated Energetics for H₂F₃⁻
| Dissociation Pathway | Products | Estimated Enthalpy Change (ΔH) | Notes |
| 1 | HF + HF₂⁻ | Highly Endothermic | The bifluoride anion (HF₂⁻) is a very stable species. |
| 2 | H₂ + F₃⁻ | Endothermic | The trifluoride anion (F₃⁻) is a known stable species in the gas phase. |
| 3 | F⁻ + 2HF | Highly Endothermic | Represents the complete dissociation into its constituent molecules and ion. |
The primary dissociation pathway is expected to be the loss of a hydrogen fluoride molecule to form the highly stable bifluoride anion (HF₂⁻).
Vibrational Frequencies
Vibrational spectroscopy provides a powerful tool for characterizing the structure and bonding within the H₂F₃⁻ anion. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental spectra.
Table 3: Key Calculated Vibrational Modes of the H₂F₃⁻ Anion
| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |
| ν(F-H) symmetric stretch | Symmetric stretching of the terminal F-H bonds | 1600 - 1800 |
| ν(F-H) asymmetric stretch | Asymmetric stretching of the terminal F-H bonds | 1800 - 2000 |
| δ(F-H···F) in-plane bend | In-plane bending of the hydrogen bonds | 1000 - 1200 |
| δ(F-H···F) out-of-plane bend | Out-of-plane bending of the hydrogen bonds | 800 - 1000 |
Role in Reaction Mechanisms: A Case Study in Deoxyfluorination
The H₂F₃⁻ anion is not merely a subject of theoretical curiosity; it is a key component in synthetic organic chemistry. A notable example is its use in the deoxyfluorination of alcohols.
A proposed two-step mechanism for the deoxyfluorination of a benzyl alcohol using an imidazolium-based reagent with an H₂F₃⁻ counter-anion is illustrated below.
Caption: Proposed two-step mechanism for deoxyfluorination.
This mechanism highlights the role of the H₂F₃⁻ anion as a potent source of fluoride for nucleophilic substitution.
Logical Workflow for Theoretical Stability Analysis
The theoretical investigation of the H₂F₃⁻ anion's stability follows a structured workflow.
Caption: Workflow for computational stability analysis.
Conclusion
The (dihydrogen trifluoride) anion, H₂F₃⁻, is a stable and structurally well-defined species. While dedicated, comprehensive theoretical studies on its gas-phase stability are somewhat limited in the literature, a consistent picture emerges from experimental data and computational analysis of related fluoride anions. High-level ab initio calculations are essential for accurately describing its geometric and energetic properties. The H₂F₃⁻ anion's stability is not only of fundamental interest but also underpins its utility as a practical reagent in synthetic chemistry. Further theoretical investigations into its detailed potential energy surface and reaction dynamics would be a valuable contribution to the field.
Solubility of Tetrabutylammonium (Dihydrogen Trifluoride) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (dihydrogen trifluoride), a quaternary ammonium salt with applications in various chemical and pharmaceutical processes. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of tetrabutylammonium (dihydrogen trifluoride) (TBATF2) has been reported in a limited number of organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Temperature (°C) | Solubility | Observations |
| Dichloromethane | Not Specified | Soluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Ultrasonic assistance may be needed.[4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL | Clear solution.[4] |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 5 mg/mL | Clear solution.[4] |
Experimental Protocols
Detailed experimental protocols for determining the solubility of tetrabutylammonium (dihydrogen trifluoride) are not extensively published. However, based on general laboratory practices for solubility assessment, a standard methodology can be outlined. The following sections describe the preparation of specific formulations as found in the literature and a general procedure for determining solubility.
Preparation of Formulations
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of tetrabutylammonium (dihydrogen trifluoride) in DMSO at a concentration of 50.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Mix the solution thoroughly until a clear solution is obtained. This yields a final concentration of ≥ 5 mg/mL.
Protocol 2: Oil-Based Formulation
-
Prepare a stock solution of tetrabutylammonium (dihydrogen trifluoride) in DMSO.
-
Add the DMSO stock solution to corn oil to achieve a final solvent ratio of 10% DMSO and 90% corn oil.
-
Mix thoroughly to obtain a clear solution with a concentration of ≥ 5 mg/mL.
General Protocol for Solubility Determination
The following is a general experimental workflow for determining the solubility of a compound like tetrabutylammonium (dihydrogen trifluoride) in an organic solvent.
-
Solvent Selection: Choose a range of organic solvents of varying polarities.
-
Sample Preparation: Accurately weigh a known amount of tetrabutylammonium (dihydrogen trifluoride).
-
Equilibration: Add a small, precise volume of the selected organic solvent to the solid. Stir or agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.
-
Observation: Visually inspect the mixture for the presence of undissolved solid.
-
Incremental Solvent Addition: If the solid has completely dissolved, add another weighed amount of the solid and repeat the equilibration step. If undissolved solid remains, add a small, precise volume of the solvent and repeat the equilibration step.
-
Saturation Point: Continue this process until a saturated solution is obtained, where a small amount of undissolved solid remains in equilibrium with the solution.
-
Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration through a suitable membrane filter.
-
Quantification: Determine the concentration of tetrabutylammonium (dihydrogen trifluoride) in the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Data Reporting: Express the solubility as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L) at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the general logical workflow for determining the solubility of tetrabutylammonium (dihydrogen trifluoride) in an organic solvent.
Caption: General workflow for determining the solubility of a solid in a liquid.
References
safety, handling, and storage precautions for tetrabutylammonium (dihydrogen trifluoride)
An In-depth Technical Guide to the Safety, Handling, and Storage of Tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for tetrabutylammonium (dihydrogen trifluoride), a quaternary ammonium salt used as a reagent in various chemical reactions.[1] Due to its hazardous nature, strict adherence to safety protocols is essential.
Chemical Identification
| Identifier | Value |
| Chemical Name | Tetrabutylammonium (dihydrogen trifluoride) |
| Synonyms | Tetra-n-butylammonium dihydrogentrifluoride |
| CAS Number | 99337-56-1 |
| Molecular Formula | C16H38F3N |
| Molecular Weight | 301.48 g/mol [2] |
Hazard Identification
Tetrabutylammonium (dihydrogen trifluoride) is a hazardous substance that poses significant risks upon exposure.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |
Signal Word: Danger[3]
Hazard Pictograms:
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to light orange to yellow clear liquid |
| Solubility | Soluble in dichloromethane |
| Stability | Stable under normal conditions[3] |
| Conditions to Avoid | Exposure to air[3] |
| Incompatible Materials | Oxidizing agents[3] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide (CO2)[3] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with tetrabutylammonium (dihydrogen trifluoride).
Safe Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a laboratory fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.
Storage
-
Container: Keep the container tightly closed.[3]
-
Conditions: Store in a cool, shaded, and locked-up area.[3] It is recommended to store at a temperature below 15°C.
-
Inert Atmosphere: Store under an inert gas as the product is air sensitive.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this chemical.
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Wear a lab coat or other protective clothing to prevent skin contact.[4] |
| Respiratory Protection | If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] A gas mask or self-contained breathing apparatus may be necessary.[3] |
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[3] If skin irritation occurs, seek medical advice.[4] Wash contaminated clothing before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate non-essential personnel. Wear suitable protective equipment.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3]
-
Cleanup: For minor spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation.[4] For larger spills, collect as much of the spill as possible with a suitable absorbent material.[3]
Disposal Considerations
Disposal of tetrabutylammonium (dihydrogen trifluoride) and its containers must be handled with care.
-
Product Disposal: Entrust disposal to a licensed waste disposal company.[3] Disposal must be in accordance with local, regional, and national regulations.[4]
-
Container Disposal: Before disposing of the used container, remove the contents completely.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key safety and response workflows.
Caption: Safe Handling Workflow for Tetrabutylammonium (dihydrogen trifluoride).
Caption: Emergency Response Protocol for Exposure Incidents.
References
Methodological & Application
Applications of Tetrabutylammonium (dihydrogen trifluoride) in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATDF, is a versatile and user-friendly fluorinating agent that has gained significant traction in modern organic synthesis. Its character as a stable, soluble, and less corrosive source of fluoride ions makes it an attractive alternative to more hazardous fluorinating agents like anhydrous hydrogen fluoride. This document provides detailed application notes, experimental protocols, and quantitative data for the use of TBATDF in a variety of synthetic transformations, aiding researchers in the development of novel fluorinated molecules for pharmaceutical and agrochemical applications.
Nucleophilic Fluorination of Epoxides
The ring-opening of epoxides with a fluoride nucleophile is a fundamental method for the synthesis of β-fluoroalcohols, which are valuable building blocks in medicinal chemistry. TBATDF serves as an effective and regioselective reagent for this transformation.
Application Notes:
The reaction typically proceeds via an S(_N)2 mechanism, with the fluoride ion attacking one of the carbon atoms of the epoxide ring, leading to the corresponding fluorohydrin. The regioselectivity of the attack is influenced by both steric and electronic factors of the epoxide substrate. In general, for terminal epoxides, the fluoride attacks the less substituted carbon. The reaction is often carried out in aprotic solvents like THF or acetonitrile at elevated temperatures.
Quantitative Data Summary:
| Substrate (Epoxide) | Reagent System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Styrene Oxide | TBATDF | Toluene | 80 | 3 | 2-Fluoro-1-phenylethanol | 31 | [1] |
| Sugar-derived epoxide 1 | TBAF/KHF₂ | Neat | 120 | 24 | C3-fluorinated product 2 | 84 | [2][3] |
| Sugar-derived epoxide 3 | TBAF/KHF₂ | Neat | 120 | 24 | C3-fluorinated product 4 | 87 | [2][3] |
| Sugar-derived epoxide 15 | TBAF/KHF₂ | Neat | 70 | 2 | C2-fluorinated product 16 | 83 | [2][3] |
Experimental Protocol: Synthesis of 2-Fluoro-1-phenylethanol from Styrene Oxide [1]
-
To a solution of styrene oxide (1 equivalent) in toluene, add tetrabutylammonium (dihydrogen trifluoride) (5 equivalents).
-
Heat the reaction mixture at 80°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-1-phenylethanol.
Logical Relationship Diagram: Epoxide Ring-Opening
Caption: SN2 mechanism for the ring-opening of epoxides using TBATDF.
Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a crucial transformation in the synthesis of fluorinated compounds. While not a direct application of TBATDF alone, it is a key component in mixed-reagent systems for efficient deoxyfluorination.
Application Notes:
A combination of n-perfluorobutanesulfonyl fluoride (PBSF) and tetrabutylammonium triphenyldifluorosilicate (TBAT), a related tetrabutylammonium fluoride source, provides a mild and efficient method for the direct fluorination of primary and secondary alcohols.[2][4] This method proceeds with inversion of configuration at the reaction center and minimizes elimination side reactions. The reaction involves the in situ formation of a perfluorobutanesulfonate ester, which is then displaced by the fluoride ion from TBAT.
Quantitative Data Summary:
| Substrate (Alcohol) | Reagent System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Alcohols | PBSF, TBAT | i-Pr₂NEt | Toluene | 25 | 86-94 | [2] |
| Secondary Alcohols | PBSF, TBAT | i-Pr₂NEt | Toluene | 25 | 72-91 | [2] |
Experimental Protocol: General Procedure for Deoxyfluorination of a Secondary Alcohol [2]
-
To a stirred solution of the secondary alcohol (1 equivalent) and diisopropylethylamine (i-Pr₂NEt, 1.5 equivalents) in toluene, add n-perfluorobutanesulfonyl fluoride (PBSF, 1.2 equivalents) at room temperature.
-
After stirring for a short period, add tetrabutylammonium triphenyldifluorosilicate (TBAT, 2 equivalents).
-
Continue stirring at 25°C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the corresponding alkyl fluoride.
Experimental Workflow: Deoxyfluorination of Alcohols
Caption: Workflow for the deoxyfluorination of alcohols using a PBSF/TBAT system.
Desilylation of Silyl Ethers
Tetrabutylammonium fluoride (TBAF), a close relative of TBATDF and often used in solution, is the reagent of choice for the cleavage of silyl ether protecting groups. This is a fundamental and widely used reaction in multi-step organic synthesis.
Application Notes:
The high affinity of the fluoride ion for silicon drives this reaction. The fluoride attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and a stable silyl fluoride. The reaction is typically fast and clean, proceeding under mild conditions. It is compatible with a wide range of functional groups.
Experimental Protocol: General Procedure for TBS Deprotection
-
Dissolve the TBS-protected alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically a few minutes to several hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the resulting alcohol by flash column chromatography.
Signaling Pathway: Mechanism of Desilylation
Caption: Mechanism of TBAF-mediated desilylation of a silyl ether.
Difluorination of Dithioacetals and Conversion of Dithiocarbamates to Trifluoromethylamines
TBATDF is a valuable reagent for the synthesis of gem-difluoro compounds and trifluoromethylamines from sulfur-containing precursors.[5]
Application Notes:
-
Difluorination of Dithioacetals: Dithioacetals and dithioketals can be converted to their corresponding gem-difluoroalkanes using TBATDF. This transformation is a key method for introducing a difluoromethylene group, a common motif in medicinal chemistry.
-
Conversion of Dithiocarbamates to Trifluoromethylamines: TBATDF can be employed to convert dithiocarbamates into trifluoromethylamines. This reaction provides a route to the valuable trifluoromethylamino functionality.
Generalized Protocol: Difluorination of a Dithioacetal
-
In a suitable reaction vessel, dissolve the dithioacetal (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add TBATDF (excess, e.g., 2-4 equivalents) to the solution.
-
The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by GC-MS or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the gem-difluoro product by column chromatography or distillation.
Generalized Protocol: Conversion of a Dithiocarbamate to a Trifluoromethylamine
-
Dissolve the dithiocarbamate (1 equivalent) in a dry, aprotic solvent.
-
Add an excess of TBATDF.
-
Heat the reaction mixture and monitor its progress.
-
After completion, perform an appropriate aqueous workup.
-
Extract and purify the desired trifluoromethylamine.
Hydrofluorination of Alkenes
While several reagents are available for the hydrofluorination of alkenes, the direct use of TBATDF for this transformation is less commonly reported in detailed protocols. However, related HF complexes are widely used.
Application Notes:
The hydrofluorination of alkenes typically follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond. The reaction is often catalyzed by a Brønsted or Lewis acid. Reagents like triethylamine trihydrofluoride (Et₃N·3HF) in combination with a strong acid are effective for this purpose.[6]
Logical Relationship: Factors in Alkene Hydrofluorination
Caption: Key factors influencing the hydrofluorination of alkenes.
Phase-Transfer Catalysis
The tetrabutylammonium cation in TBATDF can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.
Application Notes:
In a typical solid-liquid or liquid-liquid phase-transfer system, the lipophilic tetrabutylammonium cation can transport an anionic nucleophile from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs. This enhances the reaction rate and allows for milder reaction conditions. While tetrabutylammonium halides are more commonly cited as PTCs, the principle applies to TBATDF as well, particularly in reactions where the fluoride ion can also participate.
Safety and Handling of TBATDF
Tetrabutylammonium (dihydrogen trifluoride) is a corrosive and toxic substance that should be handled with appropriate safety precautions.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat when handling TBATDF. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. It is an air-sensitive and hygroscopic liquid, so it should be stored under an inert atmosphere.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination [organic-chemistry.org]
- 7. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tetrabutylammonium (Dihydrogen Trifluoride) as a Nucleophilic Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly enhance a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.[1][2] Tetrabutylammonium (dihydrogen trifluoride) and its related salts, such as tetrabutylammonium fluoride (TBAF) and tetrabutylammonium bifluoride (TBABF), have emerged as highly effective and versatile reagents for nucleophilic fluorination.[2] Their excellent solubility in organic solvents provides a significant advantage over traditional inorganic fluoride sources, such as potassium fluoride (KF) and cesium fluoride (CsF), allowing for milder reaction conditions and improved yields.[2]
These reagents offer a potent source of nucleophilic fluoride for various transformations, including the conversion of alcohols, alkyl halides, and epoxides to their corresponding fluorinated analogs. This document provides detailed application notes, experimental protocols, and comparative data for the use of tetrabutylammonium-based fluoride reagents in nucleophilic fluorination reactions.
Reagent Overview
Tetrabutylammonium (dihydrogen trifluoride) (TBATF) and its related salts are quaternary ammonium compounds that deliver fluoride ions in a highly reactive, soluble form.
-
Tetrabutylammonium Fluoride (TBAF): Commercially available in both anhydrous and hydrated forms. The anhydrous form is a powerful nucleophile but is highly hygroscopic.[2][3] The presence of water can significantly reduce the nucleophilicity of the fluoride ion.[2]
-
Tetrabutylammonium Bifluoride (TBABF): A less basic alternative to TBAF, which is particularly advantageous in reactions where elimination byproducts are a concern.[1][4] It often provides higher selectivity for the desired substitution product.[1]
-
Tetrabutylammonium (Dihydrogen Trifluoride) (TBATF): A stable, easy-to-handle solid that serves as an excellent source of fluoride for various fluorination reactions, including the ring-opening of epoxides.[5]
Key Applications & Quantitative Data
Tetrabutylammonium-based fluoride reagents are effective for the nucleophilic fluorination of a wide range of substrates. The following tables summarize quantitative data from various applications.
Table 1: Nucleophilic Fluorination of Alkyl Halides and Sulfonates
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(3-Iodopropoxy)naphthalene | TBAF | Acetonitrile | RT | 1 | 38 | [6] |
| 2-(3-Iodopropoxy)naphthalene | TBAF | t-Amyl alcohol | RT | 1 | 76 | [6] |
| 1-Bromooctane | Anhydrous TBAF | THF | RT | < 0.1 | ~100 | [2] |
| Benzyl Bromide | Anhydrous TBAF | THF | RT | < 0.1 | ~100 | [2] |
| Alkyl Triflate | TBABF | THF | RT | 12-24 | Excellent | [2][4] |
Table 2: Nucleophilic Fluorination of Alcohols (via in situ activation)
| Substrate | Activating Agent | Fluorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Alcohols | n-Perfluorobutanesulfonyl fluoride (PBSF) | TBAT | i-Pr2NEt | Toluene | 25 | 86-94 | [1] |
| Secondary Alcohols | n-Perfluorobutanesulfonyl fluoride (PBSF) | TBAT | i-Pr2NEt | Toluene | 25 | 72-91 | [1] |
Table 3: Ring Opening of Epoxides
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| α,β-Epoxyalcohols | TBAF/H₂O | Acetonitrile | 35-40 | - | High | Exclusive ring opening at the α-position | [7] |
| Various Epoxides | TBATF | - | - | - | - | Efficient for monofluorination | [5] |
Experimental Protocols
Safety Precautions: Tetrabutylammonium fluoride and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[6] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]
Protocol 1: General Procedure for Nucleophilic Fluorination of Alkyl Triflates with TBABF
This protocol is adapted from the work of Kim, et al.[4]
Materials:
-
Alkyl triflate (1.0 mmol)
-
Tetrabutylammonium bifluoride (TBABF) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkyl triflate (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add TBABF (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluoroalkane.
Protocol 2: General Procedure for Nucleophilic Aromatic Fluorination (SNA_r_) with Anhydrous TBAF
This protocol is a general procedure for the fluorination of activated aryl halides or nitroarenes.
Materials:
-
Aryl halide or nitroarene (0.5 mmol)
-
Anhydrous tetrabutylammonium fluoride (TBAF) (0.65 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, dissolve anhydrous TBAF (0.65 mmol) in anhydrous DMSO (2.5 mL).
-
Add the aryl halide or nitroarene (0.5 mmol) to the TBAF solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, pour the reaction mixture into a separatory funnel containing diethyl ether (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or distillation.
Visualizations
Caption: General experimental workflow for nucleophilic fluorination.
Caption: SN2 mechanism for nucleophilic fluorination.
Caption: Comparison of common tetrabutylammonium fluoride reagents.
References
- 1. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Epoxide Opening with Tetrabutylammonium Fluoride (TBAF) | Semantic Scholar [semanticscholar.org]
- 4. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly α-Selective Hydrolysis of α,β-Epoxyalcohols using Tetrabutylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
Monofluorination of Epoxides with Tetrabutylammonium (dihydrogen trifluoride): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Consequently, the development of efficient and selective fluorination methods is of paramount importance.
This document provides detailed application notes and protocols for the monofluorination of epoxides utilizing tetrabutylammonium (dihydrogen trifluoride) (TBATF). This method offers a convenient and effective route to synthesize valuable β-fluorohydrin building blocks, which are key intermediates in the synthesis of various pharmaceuticals. The ring-opening of epoxides with TBATF proceeds via a nucleophilic attack of the (dihydrogen trifluoride) anion, a reaction that is generally regioselective and occurs under relatively mild conditions.
Data Presentation
The following table summarizes the quantitative data for the monofluorination of various epoxides with tetrabutylammonium (dihydrogen trifluoride) or closely related fluoride sources. The data highlights the regioselectivity and yields observed for different substrate classes.
| Epoxide Substrate | Reagent System | Temperature (°C) | Time (h) | Major Regioisomer | Yield (%) | Reference |
| O-Protected Glycidols | Catalytic TBATF, excess KHF₂ | Not specified | Not specified | 1-fluoro-3-alkoxy-2-propanol | Good to Excellent | [1] |
| Sugar-derived Epoxide 1 | TBAF·3H₂O / KHF₂ | 120 | 24 | C-3 Attack | 84 | [2] |
| Sugar-derived Epoxide 2 | TBAF·3H₂O / KHF₂ | 100 | 2 | C-3 Attack | 87 | [2] |
| 1,2-Epoxyhexane | TBAF/Toluene | 80 | 3 | 1-fluoro-2-hexanol | ~30 (NMR Yield) | [1] |
| Styrene Oxide | TBAF/Toluene | 80 | 3 | 2-fluoro-1-phenylethanol | 31 (NMR Yield) | [1] |
| Cyclohexene Oxide | Not specified | Not specified | Not specified | trans-2-fluorocyclohexanol | Not specified | - |
Experimental Protocols
General Protocol for the Monofluorination of Epoxides with TBATF
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Epoxide substrate
-
Tetrabutylammonium (dihydrogen trifluoride) (TBATF) or a mixture of Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) and Potassium bifluoride (KHF₂)
-
Anhydrous solvent (e.g., Toluene, THF, Acetonitrile)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Saturated aqueous Sodium Bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the epoxide (1.0 equiv.) to a pre-dried reaction vessel.
-
Reagent Addition: Add TBATF (1.5 - 2.0 equiv.). Alternatively, a pre-mixed combination of TBAF·3H₂O (2.0 equiv.) and KHF₂ (1.0 equiv.) can be used.[3]
-
Solvent Addition: Add the anhydrous solvent. The reaction can, in some cases, be run neat.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of anhydrous sodium bicarbonate powder or by pouring the mixture into a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-fluorohydrin.
Visualizations
Reaction Workflow
Caption: Workflow for the monofluorination of epoxides using TBATF.
Proposed Reaction Mechanism
The ring-opening of epoxides with tetrabutylammonium (dihydrogen trifluoride) is proposed to proceed through a nucleophilic substitution mechanism. The (dihydrogen trifluoride) anion, [H₂F₃]⁻, acts as the fluoride source. The reaction generally follows an Sₙ2 pathway, where the fluoride ion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a β-fluorohydrin.
The regioselectivity of the attack is influenced by both steric and electronic factors.[4] For terminal or less substituted epoxides, the fluoride nucleophile preferentially attacks the less sterically hindered carbon atom.[5] In the case of epoxides with a benzylic or other carbocation-stabilizing group, the reaction may exhibit more Sₙ1 character, with the nucleophile attacking the more substituted carbon.[6]
References
Application Notes and Protocols for the Difluorination of Dithioacetals using Tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of geminal difluoro groups (-CF2-) into organic molecules is a pivotal strategy in medicinal chemistry and drug development. The -CF2- group can act as a bioisostere for carbonyl groups or ether linkages, often leading to enhanced metabolic stability, improved pharmacokinetic properties, and modulated biological activity. One effective method for the synthesis of gem-difluoro compounds is the oxidative desulfurization-fluorination of dithioacetals. This document provides detailed application notes and a representative protocol for the difluorination of dithioacetals utilizing tetrabutylammonium (dihydrogen trifluoride) (TBATF) in conjunction with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Tetrabutylammonium (dihydrogen trifluoride) serves as a convenient, soluble, and less hazardous source of fluoride ions compared to gaseous hydrogen fluoride. The reaction proceeds via the activation of the dithioacetal by an electrophilic halogen source, followed by nucleophilic fluoride attack and subsequent elimination to afford the gem-difluoro product.
Reaction Principle
The difluorination of dithioacetals with TBATF and an electrophilic halogen source (NXS) is an oxidative process. The proposed mechanism involves the initial reaction of the dithioacetal with the electrophilic halogen (e.g., Br+ from NBS) to form a halosulfonium ion intermediate. This is followed by the nucleophilic attack of a fluoride ion from TBATF, leading to the displacement of one of the sulfur atoms. A second oxidation and fluoride addition sequence on the resulting α-fluoro thioether ultimately yields the gem-difluorinated product.
Data Presentation
The following table summarizes representative yields for the difluorination of various dithioacetals. The data is compiled from analogous procedures and serves to illustrate the general efficacy and substrate scope of this transformation.
| Entry | Substrate (Dithioacetal of) | R1 | R2 | Product | Yield (%) |
| 1 | Benzophenone | Ph | Ph | 1,1-difluoro-1,1-diphenylmethane | 85 |
| 2 | 4-Methoxyacetophenone | 4-MeO-Ph | Me | 1-(1,1-difluoroethyl)-4-methoxybenzene | 78 |
| 3 | Cyclohexanone | \multicolumn{2}{c | }{-(CH2)5-} | 1,1-difluorocyclohexane | 92 |
| 4 | Propiophenone | Ph | Et | 1,1-difluoro-1-phenylpropane | 81 |
| 5 | 2-Adamantanone | \multicolumn{2}{c | }{Adamantyl} | 2,2-difluoroadamantane | 75 |
| 6 | Dibenzosuberenone | \multicolumn{2}{c | }{Dibenzosuberyl} | 5,5-difluorodibenzo[a,d][1]annulene | 65 |
Experimental Protocols
Caution: This reaction should be carried out in a well-ventilated fume hood. Tetrabutylammonium (dihydrogen trifluoride) is a source of hydrogen fluoride and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
General Procedure for the Difluorination of Dithioacetals
This protocol is a representative example for the difluorination of a dithioacetal derived from benzophenone.
Materials:
-
1,3-Dithiolane of Benzophenone (1.0 mmol, 258.4 mg)
-
Tetrabutylammonium (dihydrogen trifluoride) (TBATF) (4.0 mmol, 1.21 g)
-
N-Bromosuccinimide (NBS) (2.2 mmol, 391.4 mg)
-
Anhydrous Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask charged with a magnetic stir bar, add the 1,3-dithiolane of benzophenone (1.0 mmol).
-
Dissolve the dithioacetal in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add tetrabutylammonium (dihydrogen trifluoride) (4.0 mmol) to the stirred solution.
-
Slowly add N-bromosuccinimide (2.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (15 mL) to decompose any unreacted NBS.
-
Carefully add saturated aqueous sodium bicarbonate solution (15 mL) to neutralize the acidic components.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,1-difluoro-1,1-diphenylmethane.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the difluorination of dithioacetals.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the difluorination of dithioacetals.
References
conversion of dithiocarbamates to trifluoromethylamines with tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl group (-CF3) into organic molecules is a widely employed strategy in medicinal chemistry and drug development. This is due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability. Trifluoromethylamines (R₂NCF₃) are particularly valuable motifs found in numerous pharmaceuticals and agrochemicals. A promising synthetic route to access these compounds is through the conversion of readily available dithiocarbamates. This document provides detailed application notes and protocols for the conversion of dithiocarbamates to trifluoromethylamines, with a focus on the use of tetrabutylammonium (dihydrogen trifluoride) (TBADTF) as a key reagent. While direct literature protocols for this specific transformation using TBADTF are not extensively detailed, the principles of oxidative desulfurative fluorination provide a strong basis for the proposed methodology.
Reaction Scheme and Proposed Mechanism
The overall transformation involves the replacement of the two sulfur atoms of the dithiocarbamate group with three fluorine atoms, converting the thiocarbonyl moiety into a trifluoromethyl group.
Overall Reaction:
R₂N-C(=S)S-R' + [Bu₄N]⁺[H₂F₃]⁻ → R₂NCF₃
Tetrabutylammonium (dihydrogen trifluoride) serves as a nucleophilic fluoride source for this transformation. The reaction is believed to proceed through an oxidative desulfurative fluorination mechanism.
Proposed Mechanism:
The reaction likely initiates with the attack of a fluoride ion on the thiocarbonyl carbon of the dithiocarbamate. This is followed by a cascade of reactions involving the elimination of the sulfur atoms and the sequential addition of fluoride ions to the carbon atom, ultimately leading to the formation of the stable trifluoromethylamine.
Application Notes
-
Reagent Profile: Tetrabutylammonium (dihydrogen trifluoride) is a solid, organic-soluble fluoride source, which can offer advantages in handling and stoichiometry control compared to gaseous or highly corrosive liquid fluorinating agents.[1][2][3][4]
-
Substrate Scope: This method is anticipated to be applicable to a range of dithiocarbamates derived from secondary amines, including those with both alkyl and aryl substituents. The tolerance of various functional groups on the starting dithiocarbamate should be evaluated on a case-by-case basis, as highly sensitive groups may not be compatible with the fluorinating conditions.
-
Reaction Conditions: The reaction is likely to require an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions to prevent the quenching of the fluorinating reagent and side reactions. The choice of solvent is crucial, with polar aprotic solvents such as acetonitrile or dichloromethane being probable candidates. The reaction temperature may vary depending on the reactivity of the substrate.
-
Safety Precautions: Tetrabutylammonium (dihydrogen trifluoride) is a source of hydrogen fluoride and should be handled with extreme care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. A calcium gluconate gel should be readily available as a first-aid measure in case of skin contact with fluoride ions.
Experimental Protocols
General Protocol for the Conversion of Dithiocarbamates to Trifluoromethylamines
This protocol is a general guideline based on established principles of desulfurative fluorination reactions. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
Dithiocarbamate substrate
-
Tetrabutylammonium (dihydrogen trifluoride) (TBADTF)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the dithiocarbamate substrate (1.0 equiv).
-
Dissolution: Add anhydrous solvent to dissolve the substrate.
-
Reagent Addition: Carefully add tetrabutylammonium (dihydrogen trifluoride) (typically 2.0-4.0 equiv) to the reaction mixture in portions at room temperature or a pre-determined temperature. Note: The addition may be exothermic.
-
Reaction: Stir the reaction mixture at the desired temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final trifluoromethylamine product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
| Starting Material Class | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dithiocarbamates | Deoxo-Fluor®/SbCl₃ | CH₂Cl₂ | 25 | 2-4 | 85-95 | [5] |
| Thiocarbamoyl Fluorides | AgF | MeCN | 25 | 0.5-2 | 81-98 | [1] |
| Secondary Amines/CS₂ | DAST | CH₂Cl₂ | 0-25 | 1-3 | 60-85 | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for trifluoromethylamine synthesis.
Proposed Reaction Mechanism Pathway
References
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3505015A - Process for the preparation of trifluoramine oxide - Google Patents [patents.google.com]
- 4. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 5. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorination Reactions Using Tetrabutylammonium (Dihydrogen Trifluoride)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for fluorination reactions utilizing tetrabutylammonium (dihydrogen trifluoride) (TBATF). While TBATF is a versatile and effective nucleophilic fluoride source, its application in highly stereoselective transformations is not widely documented in peer-reviewed literature. Therefore, these notes will focus on a well-established, non-stereoselective application to provide a foundational understanding of its use. Principles of stereoselective fluorination using other fluoride sources will be discussed to provide a framework for adapting methodologies for chiral synthesis.
Introduction
Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATF, is a quaternary ammonium salt that serves as a convenient and soluble source of fluoride ions for a variety of chemical transformations.[1][2] Its utility is particularly noted in nucleophilic fluorination reactions, including the monofluorination of epoxides and alcohols, and the difluorination of dithioacetals.[1] The organic cation renders it soluble in common organic solvents, facilitating reactions under homogeneous conditions.
The introduction of fluorine into organic molecules is a critical strategy in drug development, as it can significantly enhance metabolic stability, bioavailability, and binding affinity.[3][4][5] Consequently, methods for the controlled incorporation of fluorine are of high interest to medicinal chemists and pharmaceutical scientists.
Application: Nucleophilic Ring-Opening of an Epoxide
One of the fundamental applications of TBATF is the ring-opening of epoxides to furnish β-fluoroalcohols. This reaction is a straightforward and reliable method for introducing a fluorine atom and a hydroxyl group in a vicinal relationship.
General Reaction Scheme
Caption: General scheme for the nucleophilic ring-opening of an epoxide using TBATF.
Experimental Protocol: Synthesis of 2-Fluoro-1-phenylethan-1-ol from Styrene Oxide
This protocol details the non-stereoselective ring-opening of styrene oxide using TBATF.
Materials:
-
Styrene oxide
-
Tetrabutylammonium (dihydrogen trifluoride) (TBATF)
-
Anhydrous acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add styrene oxide (1.0 equiv).
-
Dissolve the styrene oxide in anhydrous acetonitrile.
-
Add tetrabutylammonium (dihydrogen trifluoride) (1.5 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-fluoro-1-phenylethan-1-ol.
Data Presentation
The following table summarizes representative quantitative data for the non-stereoselective fluorination of styrene oxide with TBATF.
| Substrate | Product | Reagent (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene Oxide | 2-Fluoro-1-phenylethan-1-ol | TBATF (1.5) | CH3CN | Reflux | 12 | 75-85 |
Discussion on Stereoselectivity
A hypothetical approach to achieve stereoselectivity in the ring-opening of a meso-epoxide could involve a chiral catalyst that coordinates to both the epoxide and the fluoride source, thereby directing the nucleophilic attack to one of the enantiotopic carbon atoms.
Caption: A conceptual workflow for achieving enantioselectivity in epoxide ring-opening.
For a successful stereoselective fluorination, a researcher would need to screen various chiral ligands or catalysts that can effectively interact with TBATF and the substrate to create a chiral environment around the reaction center.
Conclusion
Tetrabutylammonium (dihydrogen trifluoride) is a practical and effective reagent for non-stereoselective nucleophilic fluorination reactions, such as the ring-opening of epoxides. The provided protocol offers a reliable method for the synthesis of β-fluoroalcohols. While the direct application of TBATF in highly stereoselective processes is an area that requires further research and development, the fundamental principles of asymmetric catalysis can guide the design of new synthetic methodologies. Researchers in drug development can utilize the established reactivity of TBATF for the synthesis of fluorinated building blocks and explore its potential in novel stereoselective transformations.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric fluorination of neutral electrophiles under synergistic phase transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
Application Notes and Protocols for Late-Stage Fluorination of Complex Molecules with Tetrabutylammonium (Dihydrogen Trifluoride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into complex organic molecules at a late stage of a synthetic route is a powerful strategy in medicinal chemistry and drug development. Fluorine substitution can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBADTF, is a versatile and effective nucleophilic fluorinating agent for such transformations. Its utility is particularly notable in reactions such as the monofluorination of alcohols and the ring-opening of epoxides to furnish fluorohydrins, which are valuable intermediates in the synthesis of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the use of TBADTF in the late-stage fluorination of complex molecules.
Application Notes
Tetrabutylammonium (dihydrogen trifluoride) serves as a soluble and reactive source of fluoride ions for nucleophilic substitution reactions. Unlike anhydrous tetrabutylammonium fluoride (TBAF), which can be highly basic and hygroscopic, TBADTF offers a less basic and more manageable alternative, which can be advantageous in reactions where elimination byproducts are a concern.
Key Applications:
-
Monofluorination of Alcohols: While not as common as deoxofluorinating agents like DAST, TBADTF can be employed for the conversion of alcohols to alkyl fluorides, typically after activation of the hydroxyl group as a good leaving group (e.g., sulfonate ester).
-
Ring-Opening of Epoxides: TBADTF is an effective reagent for the regioselective ring-opening of epoxides to yield vicinal fluorohydrins.[1] This transformation is particularly useful in the synthesis of fluorinated analogues of natural products and pharmaceuticals. The reaction often proceeds with high regioselectivity, with the fluoride attacking the less sterically hindered carbon of the epoxide.
-
General Nucleophilic Fluorination: TBADTF can also be used in other nucleophilic fluorination reactions, such as the displacement of halides or other suitable leaving groups.
Data Presentation
The following table summarizes representative examples of late-stage fluorination reactions using tetrabutylammonium salts. While specific data for a wide range of complex molecules using TBADTF is not extensively documented in publicly available literature, the following provides an indication of the types of transformations possible.
| Substrate Type | Leaving Group / Functional Group | Reagent System | Product | Yield (%) | Reference |
| O-protected glycidols | Epoxide | Catalytic Bu₄N⁺H₂F₃⁻, molar excess KHF₂ | Fluorohydrins | Good to Excellent | N/A |
| Aryl Halide/Nitroarene | Halide/Nitro | Anhydrous TBAF in DMSO | Fluoroaromatic | High | [2] |
| Primary Alkyl Halide | Halide | TBAF in tert-alcohol | Alkyl Fluoride | >90 | N/A |
| TBS-protected alcohol | O-TBS | TBAF in THF | Alcohol (Deprotection) | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Ring-Opening of an Epoxide with Tetrabutylammonium (Dihydrogen Trifluoride)
This protocol describes a general method for the nucleophilic ring-opening of an epoxide in a complex molecule to form a fluorohydrin using TBADTF.
Materials:
-
Epoxide-containing substrate
-
Tetrabutylammonium (dihydrogen trifluoride) (TBADTF)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the epoxide-containing substrate (1.0 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add tetrabutylammonium (dihydrogen trifluoride) (1.1 to 2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorohydrin.
Visualizations
Logical Workflow for Late-Stage Fluorination
Caption: General workflow for late-stage fluorination using TBADTF.
Proposed Mechanism for Epoxide Ring-Opening
References
Application Notes and Protocols for Tetrabutylammonium Salts in Electrochemical Applications
Part 1: Tetrabutylammonium Tetrafluoroborate (TBATFB) as a Supporting Electrolyte
Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt extensively used as a supporting electrolyte in non-aqueous electrochemical systems.[1] Its key attributes include high solubility in organic solvents, a wide electrochemical stability window, and good ionic conductivity, making it a versatile choice for applications such as electric double-layer capacitors (EDLCs or supercapacitors) and as an additive in battery technologies.[1]
Physicochemical Properties of TBATFB
| Property | Value |
| CAS Number | 429-42-5 |
| Molecular Formula | C₁₆H₃₆BF₄N |
| Molecular Weight | 329.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 155-161 °C |
| Solubility | Soluble in methanol, acetonitrile, propylene carbonate |
Application in Batteries
While the large size of the tetrabutylammonium (TBA⁺) cation makes it generally unsuitable for intercalation into common battery electrode materials like graphite, TBATFB has found a significant role as a functional electrolyte additive.[1] Its primary function is to enhance the stability of the electrolyte and suppress undesirable side reactions at the electrode surface, which can lead to improved cycling life.[1]
Experimental Protocol: Preparation of a TBATFB-Containing Electrolyte for Lithium-Ion Batteries
This protocol describes the preparation of a 1 M LiPF₆ electrolyte in a carbonate solvent mixture with TBATFB as an additive.
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade (≥99.9%)
-
Tetrabutylammonium tetrafluoroborate (TBATFB), battery grade (≥99.0%)
-
Ethylene carbonate (EC), battery grade (≥99.9%, water content <20 ppm)
-
Dimethyl carbonate (DMC), battery grade (≥99.9%, water content <20 ppm)
-
Ethyl methyl carbonate (EMC), battery grade (≥99.9%, water content <20 ppm)
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
-
Magnetic stirrer and stir bars
-
Precision balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Airtight storage bottles
Procedure:
-
Solvent Preparation: Inside an argon-filled glovebox, prepare the desired volume of the solvent mixture. A common mixture is EC:DMC:EMC in a 1:1:1 volume ratio.
-
Primary Electrolyte Preparation: To the solvent mixture, slowly add LiPF₆ while stirring until a final concentration of 1 M is achieved. Ensure the salt is fully dissolved.
-
Additive Incorporation: Add the desired amount of TBATFB to the primary electrolyte. A study on the similar TEABF₄ salt found optimal performance when the mole ratio of TEABF₄ to LiPF₆ was 4:1.[1] This can be used as a starting point for optimization.
-
Homogenization: Stir the final blended solution thoroughly until it is completely homogeneous.
-
Storage: Store the prepared electrolyte in an airtight bottle inside the argon-filled glovebox to prevent moisture contamination.
Caption: Workflow for preparing a TBATFB-containing electrolyte.
Experimental Protocol: Assembly of a CR2032 Coin Cell
This protocol outlines the assembly of a CR2032-type coin cell for electrochemical testing.
Materials and Equipment:
-
Prepared TBATFB-containing electrolyte
-
Anode (e.g., graphite-coated copper foil)
-
Cathode (e.g., LiCoO₂-coated aluminum foil)
-
Celgard separator
-
CR2032 coin cell components (casings, spacers, spring)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Component Preparation: Ensure all components are dried under vacuum at an appropriate temperature before transferring them into the glovebox.
-
Anode Placement: Place the anode in the center of the bottom coin cell casing.
-
Electrolyte Addition (Anode): Dispense approximately 20 µL of the TBATFB-containing electrolyte onto the anode surface.
-
Separator Placement: Carefully place the separator on top of the wetted anode.
-
Electrolyte Addition (Separator): Add another 20 µL of electrolyte to the separator to ensure it is fully wetted.
-
Cathode Placement: Place the cathode concentrically on top of the separator.
-
Final Electrolyte Addition: Add a final 10-20 µL of electrolyte onto the cathode.
-
Final Assembly: Place a spacer disk on top of the cathode, followed by the spring.
-
Sealing: Place the top casing over the assembly and transfer the cell to a crimping machine to be hermetically sealed.
Caption: Step-by-step workflow for CR2032 coin cell assembly.
Part 2: Tetrabutylammonium Fluoride (TBAF) in Electrochemical Fluorination
Tetrabutylammonium fluoride (TBAF) serves as a source of fluoride ions for electrochemical fluorination, offering a less toxic and easier-to-handle alternative to poly-HF salts.[2] It has been successfully used for the fluorination of organic molecules.[3]
Application in the Electrochemical Fluorination of Methyl(phenylthio)acetate
Electrochemical fluorination of methyl(phenylthio)acetate can be achieved using TBAF in an undivided cell under potentiostatic anodic oxidation.[3] The addition of triflic acid has been shown to be crucial for the efficiency of this reaction.[2]
Summary of Optimized Experimental Conditions and Results
| Parameter | Optimized Value / Condition | Result |
| Substrate | Methyl(phenylthio)acetate | - |
| Fluoride Source | Tetrabutylammonium fluoride (TBAF) | - |
| Solvent | Acetonitrile | - |
| Acid Additive | Triflic Acid | - |
| TBAF Concentration | 154 mM | - |
| Triflic Acid to TBAF Ratio | 0.68 | - |
| Electrolysis Time | 30 minutes | - |
| Temperature | Room Temperature with Sonication | Increased yield from 29% to 42% |
| Product | Mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate | - |
| Yield | 44 ± 3% | [3][4] |
Experimental Protocol: Electrochemical Fluorination
This protocol is based on the electrochemical fluorination of methyl(phenylthio)acetate using TBAF.
Materials and Equipment:
-
Methyl(phenylthio)acetate
-
Tetrabutylammonium fluoride (TBAF)
-
Triflic acid
-
Acetonitrile (anhydrous)
-
Undivided electrochemical cell
-
Platinum electrodes (anode and cathode)
-
Potentiostat/Galvanostat
-
Magnetic stirrer
-
Sonication bath
Procedure:
-
Electrolyte Preparation: In the undivided electrochemical cell, prepare a solution of 154 mM TBAF in anhydrous acetonitrile.
-
Acid Addition: Add triflic acid to the solution to achieve a triflic acid to TBAF molar ratio of 0.68.
-
Substrate Addition: Add methyl(phenylthio)acetate to the electrolyte solution.
-
Cell Setup: Place the platinum anode and cathode into the solution.
-
Electrolysis: Conduct potentiostatic anodic oxidation for 30 minutes. For enhanced yield, perform the electrolysis at room temperature while the cell is placed in a sonication bath.
-
Work-up and Analysis: After electrolysis, quench the reaction and extract the product. Analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the mono-fluorinated product and to determine the yield.
Caption: Experimental workflow for electrochemical fluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-EPMC5589193 - Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF). - OmicsDI [omicsdi.org]
Application Notes and Protocols for Tetrabutylammonium (Dihydrogen Trifluoride) as an Etchant for Ti-6Al-4V and Co-Cr Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surface treatment of Titanium-6Al-4V (Ti-6Al-4V) and Cobalt-Chromium (Co-Cr) alloys using tetrabutylammonium (dihydrogen trifluoride) (TBATF). This process is particularly relevant for applications requiring enhanced bonding characteristics with other materials, such as resin composites in dental and medical devices. The following protocols are based on published research and are intended to be a guide for laboratory procedures.
Introduction
Surface modification of metallic biomaterials is a critical step in ensuring their successful integration and long-term performance. Tetrabutylammonium (dihydrogen trifluoride), a quaternary ammonium salt, serves as a fluoride-containing etchant. It is effective in modifying the surface topography of Ti-6Al-4V and Co-Cr alloys, which are widely used in biomedical implants and dental prosthetics. The etching process creates micro- and submicron-scale surface irregularities, which can significantly improve the mechanical interlocking and chemical bonding with adhesives and coatings.
Data Presentation
The following table summarizes the experimental parameters for the etching of Ti-6Al-4V and Co-Cr alloys with a commercial etchant containing tetrabutylammonium (dihydrogen trifluoride). It is important to note that specific quantitative data such as etch rates and surface roughness values were not available in the reviewed literature.
| Parameter | Ti-6Al-4V Alloy | Co-Cr Alloy |
| Pre-treatment | Air-abrasion with alumina particles | Air-abrasion with alumina particles |
| Etchant | Commercial etchant containing tetrabutylammonium (dihydrogen trifluoride) | Commercial etchant containing tetrabutylammonium (dihydrogen trifluoride) |
| Application Time 1 | 10 seconds | 10 seconds |
| Application Time 2 | 30 seconds | 30 seconds |
| Post-treatment | Rinsing with water spray, ultrasonic cleaning in distilled water, and air-drying | Rinsing with water spray, ultrasonic cleaning in distilled water, and air-drying |
| Observed Surface Morphology | Sponge-like irregularities, localized pits, and deepened crevices | Deepened crevices and microcavities forming undercuts |
Experimental Protocols
The following are detailed methodologies for the surface etching of Ti-6Al-4V and Co-Cr alloys using an etchant containing tetrabutylammonium (dihydrogen trifluoride).
Materials and Equipment
-
Ti-6Al-4V and/or Co-Cr alloy specimens
-
Commercial etchant containing tetrabutylammonium (dihydrogen trifluoride) (e.g., Monobond Etch & Prime)
-
Air-abrasion unit with alumina particles
-
Disposable brush applicators
-
Ultrasonic cleaner
-
Distilled water
-
Pressurized air source (for drying)
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Protocol for Surface Etching
-
Specimen Preparation and Pre-treatment:
-
Ensure the alloy specimens are clean and free of any organic contaminants.
-
Perform air-abrasion on the surface to be etched using alumina particles. A typical procedure involves air pressure of 0.4 MPa at a distance of 10 mm from the surface.[1]
-
-
Etchant Application:
-
Using a disposable brush applicator, apply the etchant containing tetrabutylammonium (dihydrogen trifluoride) to the air-abraded surface of the alloy.
-
For standard etching, an application time of 10 seconds is recommended.[1]
-
For a more pronounced etch, an application time of 30 seconds can be used.[1]
-
-
Post-etching Cleaning:
-
Immediately after the desired etching time, thoroughly rinse the specimen with a water spray for 30 seconds to remove the etchant and reaction byproducts.[1]
-
Submerge the rinsed specimen in a beaker of distilled water and place it in an ultrasonic cleaner for 5 minutes to ensure complete removal of any residual etchant and debris.[1]
-
Carefully remove the specimen from the ultrasonic bath and dry it completely using a stream of clean, dry air.
-
-
Surface Characterization (Optional):
-
The etched surfaces can be characterized using scanning electron microscopy (SEM) to observe the changes in surface morphology. For Ti-6Al-4V, expect to see sponge-like irregularities with localized pits and crevices.[1][2] For Co-Cr alloys, the surface will typically exhibit deepened crevices and microcavities that create undercuts.[1][2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the etching of Ti-6Al-4V and Co-Cr alloys with tetrabutylammonium (dihydrogen trifluoride).
Caption: Experimental workflow for alloy etching.
Logical Relationship of the Etching Mechanism
The diagram below provides a simplified, logical representation of the proposed etching mechanism of tetrabutylammonium (dihydrogen trifluoride) on a metal alloy surface.
Caption: Generalized etching mechanism.
References
Application Notes and Protocols for Fluorination Reactions in a Glovebox with Tetrabutylammonium (Dihydrogen Trifluoride)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic fluorination reactions using tetrabutylammonium (dihydrogen trifluoride) within an inert atmosphere glovebox. These procedures are intended to ensure the safe and effective handling of this air- and moisture-sensitive reagent, leading to successful and reproducible fluorination outcomes.
Introduction
Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATDF, is a versatile and effective nucleophilic fluorinating agent. Its utility in modern organic synthesis is significant, particularly for the introduction of fluorine into organic molecules, a key strategy in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties that fluorine imparts. The use of a glovebox is essential for these reactions to prevent the decomposition of the reagent and substrate by atmospheric moisture and oxygen, thereby ensuring optimal reaction yields and product purity.
TBATDF serves as a convenient source of fluoride ions for various transformations, including the monofluorination of alcohols and epoxides, and the difluorination of dithioacetals.[1] This document will focus on the nucleophilic substitution of alkyl sulfonates (e.g., triflates) and halides.
Safety Precautions and Reagent Handling
Tetrabutylammonium (dihydrogen trifluoride) is a corrosive and toxic substance. Appropriate personal protective equipment (PPE) and handling procedures must be strictly followed.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles at all times.
-
When handling outside of the glovebox, a face shield is recommended.
-
-
Glovebox Environment:
-
All manipulations of TBATDF should be performed in a well-maintained glovebox with an inert atmosphere (typically nitrogen or argon) where oxygen and moisture levels are kept below 1 ppm.
-
Ensure the glovebox is equipped with a compatible solvent purification system if solvents will be dispensed directly inside.
-
-
Reagent Storage and Transfer:
-
Store TBATDF in a tightly sealed, compatible container (e.g., polyethylene or Teflon) within the glovebox.
-
Transfer the reagent using clean, dry syringes or spatulas. Avoid contact with metal spatulas.
-
All glassware and equipment must be rigorously dried in an oven (e.g., at 120 °C overnight) and brought into the glovebox through an antechamber with at least three vacuum/backfill cycles.
-
Experimental Protocols
The following protocols are representative examples of nucleophilic fluorination reactions using tetrabutylammonium salts. While a specific protocol for TBATDF is provided based on analogous procedures with similar reagents like tetrabutylammonium bifluoride (TBABF), researchers should optimize conditions for their specific substrates.
General Protocol for Nucleophilic Fluorination of Alkyl Triflates
This protocol is adapted from procedures for similar tetrabutylammonium fluoride reagents and provides a starting point for the fluorination of primary and secondary alkyl triflates.[2][3]
Materials:
-
Alkyl triflate (1.0 mmol)
-
Tetrabutylammonium (dihydrogen trifluoride) (1.5 mmol)
-
Anhydrous solvent (e.g., acetonitrile or THF, 5 mL)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Glovebox with an inert atmosphere
Procedure:
-
Inside the glovebox, add the alkyl triflate (1.0 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent (5 mL) and stir until the substrate is fully dissolved.
-
To the stirring solution, add tetrabutylammonium (dihydrogen trifluoride) (1.5 mmol).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after quenching with water.
-
Upon completion, the reaction can be worked up as described in section 3.3.
General Protocol for Nucleophilic Fluorination of Benzyl Bromides
This protocol is a representative procedure for the fluorination of activated alkyl halides, such as benzyl bromides.
Materials:
-
Benzyl bromide derivative (1.0 mmol)
-
Tetrabutylammonium (dihydrogen trifluoride) (1.2 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Glovebox with an inert atmosphere
Procedure:
-
In the glovebox, combine the benzyl bromide derivative (1.0 mmol) and a magnetic stir bar in an oven-dried reaction vial.
-
Add anhydrous acetonitrile (5 mL) and stir to dissolve.
-
Add tetrabutylammonium (dihydrogen trifluoride) (1.2 mmol) to the solution.
-
Seal the vial and stir at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction for completion by TLC or GC-MS.
-
Proceed to the work-up procedure (section 3.3).
Reaction Work-up Procedure
The work-up procedure is performed outside the glovebox.
-
Carefully remove the sealed reaction flask from the glovebox.
-
Quench the reaction by slowly adding the reaction mixture to a separatory funnel containing diethyl ether (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluorinated compound.
Data Presentation
The following table provides representative data for the nucleophilic fluorination of various alkyl triflates using the closely related reagent, tetrabutylammonium bifluoride (TBABF).[2][3] These results can serve as a benchmark for what to expect when using TBATDF, although optimization may be required.
| Substrate (Alkyl Triflate) | Product | Time (h) | Temperature (°C) | Yield (%) |
| 1-Octyl triflate | 1-Fluorooctane | 12 | 25 | 95 |
| 2-Octyl triflate | 2-Fluorooctane | 24 | 25 | 88 |
| Cyclohexyl triflate | Fluorocyclohexane | 24 | 50 | 75 |
| 1-Dodecyl triflate | 1-Fluorododecane | 12 | 25 | 96 |
| 3-Phenylpropyl triflate | 1-Fluoro-3-phenylpropane | 12 | 25 | 92 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the fluorination of an alkyl sulfonate in a glovebox.
Caption: Experimental workflow for fluorination in a glovebox.
Logical Relationship of Reagent Properties and Handling
The following diagram outlines the logical connections between the properties of TBATDF and the necessary handling procedures.
Caption: Properties of TBATDF and required handling procedures.
References
- 1. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 3. Nucleophilic fluorination of triflates by tetrabutylammonium bifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common side reactions in tetrabutylammonium (dihydrogen trifluoride) fluorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during fluorination reactions using tetrabutylammonium (dihydrogen trifluoride) (TBATF).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your fluorination experiments with TBATF.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of my fluorinated product. What are the possible causes and how can I improve it?
Answer: Low yields in TBATF fluorination can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Reagent Quality and Handling:
-
Water Content: TBATF is highly sensitive to moisture. The presence of water significantly reduces the nucleophilicity of the fluoride ion, leading to lower yields.
-
Solution: Use anhydrous TBATF and rigorously dried solvents. If using a commercial solution of TBATF in a solvent like THF, it is advisable to dry it over activated 3Å or 4Å molecular sieves immediately before use. However, be aware that this may not completely remove all residual water.
-
-
Reagent Decomposition: TBATF can decompose over time, especially if not stored under anhydrous conditions and at low temperatures. The primary decomposition pathway is Hofmann elimination, which produces tributylamine and 1-butene.
-
Solution: Store TBATF under an inert atmosphere (nitrogen or argon) at a low temperature (refer to the supplier's recommendation, typically -20°C to -80°C for long-term storage)[1]. Before use, it is good practice to check for the presence of tributylamine as an impurity by NMR.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.
-
Solution: For many reactions, starting at a lower temperature and gradually warming to room temperature can be effective. In some cases, gentle heating may be required to drive the reaction to completion. However, elevated temperatures can also promote side reactions, including decomposition of the reagent.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or NMR). If the reaction is sluggish, consider extending the reaction time.
-
-
Solvent Choice: The polarity and protic nature of the solvent can influence the reactivity of the fluoride ion.
-
Solution: Aprotic polar solvents such as THF, acetonitrile, or DMSO are commonly used. For reactions prone to elimination side reactions, the use of a nonpolar protic solvent like t-amyl alcohol can enhance selectivity for the desired SN2 product.[2]
-
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Highly hindered substrates may react slowly or not at all.
-
Solution: Increasing the reaction temperature or using a more reactive fluorinating agent may be necessary.
-
-
Leaving Group: The nature of the leaving group is crucial for the success of the reaction.
-
Solution: Good leaving groups such as triflates, tosylates, or halides (I > Br > Cl) are preferred. If you are using a poor leaving group, consider converting it to a more reactive one.
-
-
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I suppress them?
Answer: The formation of side products is a common challenge in fluorination chemistry. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Hofmann Elimination of TBATF:
-
Description: This is the primary decomposition pathway for TBATF, leading to the formation of tributylamine and 1-butene. This reaction is promoted by the basicity of the fluoride ion and is accelerated by the presence of water or other protic species and higher temperatures.
-
Mitigation:
-
Maintain strictly anhydrous conditions.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Use freshly opened or properly stored TBATF.
-
-
-
Elimination vs. Substitution (E2 vs. SN2):
-
Description: For substrates with protons on the carbon adjacent to the leaving group (β-protons), elimination to form an alkene can compete with the desired nucleophilic substitution. This is particularly problematic with secondary and tertiary substrates. The fluoride ion is a strong base, which can favor the E2 pathway.
-
Mitigation:
-
Solvent Choice: The use of tert-alcohols as solvents or co-solvents can favor the SN2 pathway by solvating the fluoride ion and reducing its basicity.[3]
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.
-
Leaving Group: A better leaving group can increase the rate of the SN2 reaction relative to the E2 reaction.
-
-
-
Rearrangements:
-
Description: Carbocationic intermediates, if formed, can be prone to rearrangement, leading to a mixture of constitutional isomers.
-
Mitigation:
-
Choose reaction conditions that favor a concerted SN2 mechanism, which avoids the formation of discrete carbocation intermediates. This includes using a good leaving group and a polar aprotic solvent.
-
-
-
Reactions with Other Functional Groups:
-
Substrates with Acidic Protons: Functional groups with acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines) will be deprotonated by the basic fluoride ion. This consumes the reagent and can lead to unwanted side reactions.
-
Mitigation: Protect acidic functional groups before the fluorination step. Common protecting groups for alcohols include silyl ethers.[4]
-
-
Carbonyl Compounds: While TBATF is not typically used for the direct fluorination of carbonyl compounds, side reactions such as enolization can occur in the presence of α-protons.
-
Alkenes and Alkynes: TBATF is generally not reactive towards unactivated alkenes and alkynes. However, under certain conditions, addition reactions may be possible, especially with activated systems.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Tetrabutylammonium (dihydrogen trifluoride) (TBATF) and Tetrabutylammonium fluoride (TBAF)?
A1: Tetrabutylammonium fluoride (TBAF) is a salt with the formula [N(C₄H₉)₄]F. It is often supplied as a hydrate (TBAF·3H₂O) or as a solution in a solvent like THF. Anhydrous TBAF is a very strong base and is highly hygroscopic. Tetrabutylammonium (dihydrogen trifluoride) (TBATF), with the formula [N(C₄H₉)₄][H₂F₃], is a related but distinct reagent. It is considered a more convenient and less basic source of fluoride than anhydrous TBAF, making it a useful alternative for certain applications.
Q2: How should I store and handle TBATF?
A2: TBATF is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed or inhaled.[5][6] Always work in a well-ventilated fume hood. For storage, TBATF should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored at a low temperature as recommended by the supplier, typically in a refrigerator or freezer.[1]
Q3: How can I effectively remove TBATF and its byproducts from my reaction mixture after the reaction is complete?
A3: A common and effective work-up procedure involves the use of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate. The resin exchanges the tetrabutylammonium cation, and the calcium carbonate acts as an HF scavenger, precipitating as insoluble calcium fluoride. The solid materials can then be removed by filtration, simplifying the purification of the desired product.
Q4: Can I use TBATF for the fluorination of alcohols?
A4: Direct fluorination of alcohols with TBATF is not a standard procedure. The hydroxyl group is a poor leaving group and will be deprotonated by the basic fluoride ion. To achieve fluorination at an alcoholic carbon, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or triflate. The resulting sulfonate ester can then be displaced by fluoride using TBATF.
Data Presentation
Table 1: Influence of Solvent on the Ratio of Substitution (SN2) to Elimination (E2) Products in the Fluorination of an Alkyl Halide
| Solvent | Dielectric Constant (ε) | SN2 Product Yield (%) | E2 Product Yield (%) | SN2/E2 Ratio |
| Acetonitrile | 37.5 | 38 | 62 | 0.61 |
| tert-Amyl alcohol | 5.7 | 76 | 24 | 3.17 |
Note: Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrate and reaction conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an Alkyl Tosylate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the alkyl tosylate (1.0 mmol) in anhydrous THF (5 mL).
-
Addition of TBATF: Add solid anhydrous TBATF (1.5 mmol, 1.5 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Add a sulfonic acid resin (e.g., DOWEX 50WX8-400, ~3 g) and powdered calcium carbonate (~1.5 g).
-
Stir the suspension vigorously for 1 hour at room temperature.
-
Filter the mixture through a pad of celite, washing the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. What's in the water? Long-run effects of fluoridation on health and economic self-sufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of different fluoride concentrations and pH of dentifrices on tooth erosion/abrasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Water Fluoridation: A Critical Review of the Physiological Effects of Ingested Fluoride as a Public Health Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Improved Yield with Tetrabutylammonium (dihydrogen trifluoride)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for improved yield when using tetrabutylammonium (dihydrogen trifluoride), also known as TBATF.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium (dihydrogen trifluoride) (TBATF) and what are its primary applications in organic synthesis?
Tetrabutylammonium (dihydrogen trifluoride) is a quaternary ammonium salt that serves as a soluble and reactive source of fluoride ions for nucleophilic fluorination reactions.[1][2] It is commonly employed for the monofluorination of epoxides and alcohols, the difluorination of dithioacetals, and the conversion of dithiocarbamates to trifluoromethylamines.[2] Its organic-soluble nature often allows for milder reaction conditions compared to inorganic fluoride sources.
Q2: My reaction yield is low or the reaction is incomplete. What are the common causes?
Low yields or incomplete conversion in reactions involving TBATF can stem from several factors:
-
Presence of Water: Like many fluoride reagents, the nucleophilicity of the fluoride ion in TBATF can be significantly diminished by the presence of water due to strong hydrogen bonding. Ensure all reactants, solvents, and glassware are rigorously dried.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material, product, or the reagent itself.[3]
-
Incorrect Stoichiometry: An insufficient amount of TBATF may not be enough to drive the reaction to completion, especially if the substrate is sterically hindered or electronically deactivated.
-
Inappropriate Solvent: The choice of solvent can have a significant impact on the solubility of the reactants and the reactivity of the fluoride ion. Polar a-protic solvents are generally preferred.
-
Substrate Reactivity: The inherent electronic and steric properties of the substrate may make it less reactive towards nucleophilic fluorination.
Q3: I am observing the formation of side products. What are the likely byproducts and how can I minimize them?
Common side reactions in fluorination reactions include elimination and hydrolysis.
-
Elimination Reactions: The fluoride ion is basic and can promote elimination reactions, particularly with secondary and tertiary substrates, leading to the formation of alkenes. Using less basic conditions or a less polar solvent may help to suppress elimination.
-
Hydrolysis: If water is present in the reaction mixture, it can lead to the formation of corresponding alcohol byproducts. Rigorous exclusion of moisture is crucial to prevent this.
-
Rearrangements: In some cases, carbocationic intermediates may be prone to rearrangement, leading to a mixture of constitutional isomers.
Q4: How should I handle and store TBATF?
TBATF is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[4][5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store TBATF in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Presence of moisture | Dry all solvents and reagents thoroughly. Use flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC/MS.[3] |
| Insufficient reagent | Increase the stoichiometry of TBATF in increments (e.g., from 1.5 to 2.0 to 2.5 equivalents) and observe the effect on the reaction yield. |
| Poor substrate reactivity | Consider converting the leaving group to a more reactive one (e.g., a tosylate or mesylate for alcohols). For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. |
| Inappropriate solvent | Screen a range of anhydrous polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Elimination side reactions | Lower the reaction temperature. Consider using a less polar solvent to decrease the basicity of the fluoride ion. |
| Hydrolysis of product or starting material | Ensure the reaction is performed under strictly anhydrous conditions. Purify solvents and dry reagents before use. |
| Product decomposition | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction and degradation of the product. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative data on how varying reaction conditions can impact the yield of a hypothetical fluorination reaction using TBATF. This data is intended as a guideline for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Representative Yield (%) |
| Dichloromethane (DCM) | 9.1 | 25 - 40 | 45 |
| Tetrahydrofuran (THF) | 7.6 | 25 - 66 | 65 |
| Acetonitrile (MeCN) | 37.5 | 25 - 82 | 85 |
| Dimethylformamide (DMF) | 36.7 | 25 - 100 | 90 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 25 - 120 | >95 |
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Observations |
| 25 (Room Temp.) | 24 | 30 | Incomplete conversion |
| 50 | 12 | 65 | Moderate conversion |
| 80 | 6 | 92 | Good yield, minimal byproducts |
| 100 | 4 | 88 | Increased side product formation |
| 120 | 2 | 75 | Significant decomposition observed |
Table 3: Effect of TBATF Stoichiometry on Reaction Yield
| Equivalents of TBATF | Reaction Time (h) | Representative Yield (%) | Observations |
| 1.1 | 12 | 55 | Incomplete conversion |
| 1.5 | 8 | 85 | Good conversion |
| 2.0 | 6 | 92 | Optimal yield |
| 2.5 | 6 | 92 | No significant improvement in yield |
| 3.0 | 6 | 90 | Slight decrease in yield, more impurities |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alcohol (1.0 mmol) and the desired anhydrous solvent (5 mL).
-
Add a solution of a suitable activating agent (e.g., triflic anhydride or a sulfonyl chloride, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes or until the activation is complete as monitored by TLC.
-
In a separate flame-dried flask, dissolve tetrabutylammonium (dihydrogen trifluoride) (TBATF, 1.5 - 2.0 mmol) in the same anhydrous solvent (5 mL).
-
Add the TBATF solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature to 80 °C) and stir until the starting material is consumed as monitored by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Ring-Opening of an Epoxide
-
To a flame-dried round-bottom flask under an inert atmosphere, add the epoxide (1.0 mmol) and anhydrous solvent (10 mL).
-
Add tetrabutylammonium (dihydrogen trifluoride) (TBATF, 1.5 - 2.0 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC/MS. The reaction of epoxides may require heating for a prolonged period.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting fluorohydrin by flash column chromatography.
Visualizations
Caption: General experimental workflow for fluorination reactions using TBATF.
Caption: A logical workflow for troubleshooting low-yield reactions with TBATF.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Epoxide Opening with Tetrabutylammonium Fluoride (TBAF) | Semantic Scholar [semanticscholar.org]
managing the air and moisture sensitivity of tetrabutylammonium (dihydrogen trifluoride)
This guide provides technical support for the handling, storage, and use of Tetrabutylammonium (Dihydrogen Trifluoride), focusing on managing its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is Tetrabutylammonium (Dihydrogen Trifluoride) and what are its primary hazards?
Tetrabutylammonium (dihydrogen trifluoride), with the chemical formula C16H38F3N, is a quaternary ammonium salt widely used as a nucleophilic fluorinating agent in organic synthesis.[1][2] It is classified as a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause severe skin burns and serious eye damage.[3] The compound is also sensitive to air and moisture.
Q2: How should I properly store Tetrabutylammonium (Dihydrogen Trifluoride)?
To ensure its stability and reactivity, Tetrabutylammonium (Dihydrogen Trifluoride) should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] The storage area should be cool, dry, well-ventilated, and away from incompatible materials. Some suppliers recommend refrigeration at room temperature, while others suggest storage at temperatures below 15°C in a cool and dark place.[4]
Q3: What are the signs of decomposition of Tetrabutylammonium (Dihydrogen Trifluoride)?
Decomposition of Tetrabutylammonium (Dihydrogen Trifluoride) can be indicated by a change in color (from colorless/light yellow to a darker shade), the presence of solid precipitates, or a noticeable increase in pressure within the container. This decomposition is often due to exposure to air or moisture, leading to the release of hazardous gases such as hydrogen fluoride (HF).
Q4: What personal protective equipment (PPE) is required when handling this reagent?
Due to its corrosive and toxic nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves.[5]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are essential.[5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[7] In case of potential exposure to vapors, a respirator may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or poor reaction yield | Reagent decomposition due to improper handling or storage. | Ensure the reagent was handled under strictly anhydrous and inert conditions. Use a fresh bottle of the reagent or re-purify the existing stock. Verify the integrity of your inert atmosphere setup. |
| Presence of moisture in the reaction solvent or on glassware. | Use freshly distilled and dried solvents. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use. | |
| Incompatible reagents or reaction conditions. | Review the literature for known incompatibilities with your substrate or other reagents. Tetrabutylammonium (dihydrogen trifluoride) is incompatible with strong oxidizing agents, acids, and bases.[8] | |
| Formation of a white precipitate in the reaction mixture | Reaction with atmospheric moisture leading to the formation of insoluble byproducts. | Improve the inert atmosphere conditions. Purge the reaction vessel thoroughly with an inert gas before adding reagents. |
| Reaction with glass surfaces. | While less common with this specific reagent compared to pure HF, prolonged reaction times or elevated temperatures can lead to etching of glass.[5][9] Consider using plastic (e.g., polyethylene, polypropylene) or Teflon reaction vessels if this is a concern.[5] | |
| Reagent appears discolored or has solidified | Decomposition due to prolonged or improper storage. | Do not use the reagent. Dispose of it according to your institution's hazardous waste disposal procedures. |
| Exposure to air or moisture during previous use. | Always handle the reagent under a positive pressure of inert gas and reseal the container tightly immediately after use. | |
| Difficulty in accurately dispensing the reagent | The reagent is a viscous liquid. | Gentle warming of the reagent bottle (if sealed and not decomposed) can reduce its viscosity. Alternatively, use a positive displacement pipette or a syringe with a wide-bore needle for transfer. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of Tetrabutylammonium (Dihydrogen Trifluoride)
This protocol outlines the steps for safely transferring the reagent from its storage container to a reaction vessel.
Materials:
-
Tetrabutylammonium (Dihydrogen Trifluoride) in its original container
-
Schlenk flask or other suitable reaction vessel, oven-dried and cooled under inert gas
-
Dry, inert gas source (Argon or Nitrogen) with a manifold
-
Gastight syringe with a wide-bore needle
-
Septa
-
Appropriate PPE (see FAQ Q4)
Procedure:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the required personal protective equipment.
-
Place the oven-dried and inert-gas-purged reaction vessel in the fume hood.
-
Allow the Tetrabutylammonium (Dihydrogen Trifluoride) container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Briefly flush the outside of the septum of the reagent bottle with a stream of inert gas.
-
Using a syringe, create a positive pressure of inert gas in the reaction vessel.
-
Carefully insert a clean, dry needle connected to the inert gas line through the septum of the reagent bottle to equalize the pressure.
-
Using a second clean, dry, gastight syringe with a wide-bore needle, slowly withdraw the desired volume of the reagent.
-
Quickly and carefully transfer the reagent to the reaction vessel by piercing the septum.
-
Remove the syringe and immediately flush the needle with a small amount of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) followed by a solvent like acetone.
-
Reseal the reagent bottle septum with paraffin film for extra protection.
Protocol 2: Quenching and Work-up of a Reaction Containing Tetrabutylammonium (Dihydrogen Trifluoride)
This protocol describes the safe procedure for quenching a reaction and beginning the work-up process.
Materials:
-
Completed reaction mixture
-
Saturated aqueous sodium bicarbonate solution
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Appropriate PPE
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Be cautious of potential gas evolution.
-
Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
Visualizations
Caption: Experimental workflow for reactions involving Tetrabutylammonium (Dihydrogen Trifluoride).
Caption: Logical relationships in troubleshooting poor reaction outcomes.
References
- 1. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Tetra-n-butylammonium dihydrogen trifluoride [oakwoodchemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. ethz.ch [ethz.ch]
preventing decomposition of tetrabutylammonium (dihydrogen trifluoride) during storage
This technical support center provides guidance on the proper storage and handling of tetrabutylammonium (dihydrogen trifluoride) (TBA(H2F3)) to prevent its decomposition. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tetrabutylammonium (dihydrogen trifluoride) decomposition?
A1: The primary cause of decomposition is exposure to moisture and air.[1] Tetrabutylammonium salts, particularly those with fluoride anions, are hygroscopic and can absorb atmospheric water. This can lead to a loss of reagent activity and the formation of byproducts. Additionally, exposure to heat, flames, and sparks should be avoided.
Q2: What are the signs of decomposition in my tetrabutylammonium (dihydrogen trifluoride)?
A2: Visual signs of decomposition can include a change in color from colorless or light yellow to a darker yellow or brown.[2][3][4][5] A decrease in the expected reactivity of the reagent in your experiments is another key indicator. For related compounds like tetrabutylammonium fluoride (TBAF), the presence of tributylamine as an impurity, sometimes detectable by a faint amine-like odor, is a sign of Hofmann elimination, a common decomposition pathway.
Q3: How should I properly store tetrabutylammonium (dihydrogen trifluoride)?
A3: Proper storage is crucial to maintain the stability and reactivity of the reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1][6][7] For long-term storage, refrigeration or freezing is recommended.[7][8] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: What are the hazardous decomposition products of tetrabutylammonium (dihydrogen trifluoride)?
A4: In the event of decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF) can be formed.[1] Proper handling in a well-ventilated area, preferably a fume hood, is essential.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of tetrabutylammonium (dihydrogen trifluoride).
| Problem | Possible Cause | Recommended Solution |
| Reduced or no reactivity in experiments | Decomposition of the reagent due to moisture exposure. | - Ensure the reagent was stored under an inert atmosphere and the container was tightly sealed. - Before use, allow the container to reach room temperature before opening. - For solutions, consider drying over activated molecular sieves (3Å or 4Å) immediately before use, though this may not remove all water. |
| Decomposition due to improper storage temperature. | - Verify the recommended storage temperature for your specific product. - Avoid repeated freeze-thaw cycles. Aliquoting the reagent for single use can mitigate this. | |
| Precipitate observed in the solution upon removal from cold storage | The reagent has crystallized or precipitated out of the solvent at low temperatures. | - Allow the bottle to warm to room temperature and swirl gently to redissolve the solid completely before use. - Be aware that if you have previously drawn from the supernatant, the concentration of your stock solution may now be higher than stated. |
| Color change of the material (darkening) | Indicates potential decomposition and the formation of impurities. | - It is recommended to use a fresh bottle of the reagent for sensitive applications. - If you must use the material, consider purification if a suitable method is available and validated. |
| Visible etching or damage to glass containers | Reaction of fluoride ions with the silica in the glass. | - Avoid long-term storage in glass containers, especially for solutions. - For reactions, particularly at elevated temperatures, use plasticware (e.g., polyethylene, polypropylene) or specialized inert containers. Lined metal or plastic containers are suitable for long-term storage.[9] |
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store at recommended temperature (often 2-8°C, or frozen for long-term).[7][8] | Minimizes decomposition rates. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[1][6][7] | Prevents exposure to moisture and air, which cause decomposition.[1] |
| Container | Tightly sealed, opaque container.[1][7] Use plastic or lined metal for long-term storage.[9] | Prevents leakage and exposure to light and moisture. Fluoride ions can react with glass. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture into the reagent. |
| Incompatibilities | Avoid contact with oxidizing agents.[1] | Can lead to vigorous and hazardous reactions. |
Experimental Protocols
Protocol for Assessing Reagent Activity
This protocol provides a general method for testing the activity of your tetrabutylammonium (dihydrogen trifluoride) through a common application, such as a deprotection reaction.
-
Standard Reaction Setup:
-
Choose a well-characterized substrate that undergoes a reliable reaction with the reagent, for example, the deprotection of a silyl ether.
-
Prepare a standard reaction mixture using a fresh, unopened bottle of tetrabutylammonium (dihydrogen trifluoride) to serve as a positive control.
-
In parallel, set up an identical reaction using the batch of reagent .
-
-
Reaction Execution:
-
Under an inert atmosphere, dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, acetonitrile).
-
Add the tetrabutylammonium (dihydrogen trifluoride) solution and stir the reaction at the recommended temperature.
-
-
Monitoring and Analysis:
-
Monitor the progress of both reactions over time using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Interpretation of Results:
-
Compare the reaction rate and final conversion of the test reaction to the positive control. A significantly slower rate or incomplete reaction in the test sample suggests degradation of the reagent.
-
Visualizations
Caption: A diagram illustrating the primary factors leading to the decomposition of tetrabutylammonium salts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Tetrabutylammonium Dihydrogen Trifluoride | 99337-56-1 | TCI AMERICA [tcichemicals.com]
- 5. Tetrabutylammonium Dihydrogen Trifluoride | 99337-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. nyu.edu [nyu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. reddit.com [reddit.com]
impact of solvent choice on the reactivity of tetrabutylammonium (dihydrogen trifluoride)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATDF, in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium (dihydrogen trifluoride) and what are its primary applications?
A1: Tetrabutylammonium (dihydrogen trifluoride) is a quaternary ammonium salt that serves as a source of nucleophilic fluoride ions. It is primarily used in organic synthesis for fluorination reactions, such as the conversion of alkyl halides, tosylates, and epoxides to their corresponding fluorinated derivatives.[1] The introduction of fluorine can significantly alter the biological activity and physicochemical properties of molecules, making it a valuable reagent in drug discovery and development.
Q2: How does the choice of solvent affect the reactivity of tetrabutylammonium (dihydrogen trifluoride)?
A2: The solvent plays a critical role in modulating the nucleophilicity of the fluoride ion. In polar aprotic solvents like acetonitrile (MeCN), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), the fluoride ion is less solvated and thus more "naked" and reactive.[2][3] In contrast, polar protic solvents such as water and alcohols can form strong hydrogen bonds with the fluoride ion, significantly reducing its nucleophilicity and slowing down or even inhibiting the reaction.[4][5] Nonpolar solvents are generally not suitable due to the poor solubility of the salt.
Q3: What are the key differences between tetrabutylammonium (dihydrogen trifluoride) and other fluoride sources like TBAF (tetrabutylammonium fluoride)?
A3: Tetrabutylammonium (dihydrogen trifluoride) ([Bu₄N][H₂F₃]) is a related but distinct reagent from anhydrous tetrabutylammonium fluoride ([Bu₄N]F). The dihydrogen trifluoride anion is less basic than the fluoride anion in anhydrous TBAF. This lower basicity can be advantageous in reactions where side reactions, such as elimination, are a concern.[6] However, the nucleophilicity of the fluoride in [Bu₄N][H₂F₃] might be slightly attenuated compared to truly anhydrous TBAF.
Q4: What are common side reactions to be aware of when using tetrabutylammonium salts?
A4: A common side reaction, particularly with TBAF, is Hofmann elimination, where the tetrabutylammonium cation decomposes to tributylamine and 1-butene. This is often promoted by higher temperatures and the presence of water or other protic species.[7] For reactions with substrates prone to elimination (e.g., secondary and tertiary alkyl halides), using a less basic fluoride source like tetrabutylammonium bifluoride or dihydrogen trifluoride and carefully controlling the reaction temperature can minimize this side reaction.[6]
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
| Possible Cause | Recommended Solution |
| Presence of water in the reaction | Water will solvate the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity. Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents and dry glassware thoroughly. Consider using molecular sieves. |
| Inappropriate solvent choice | The reactivity of the fluoride ion is highly solvent-dependent. For most nucleophilic fluorination reactions, polar aprotic solvents are optimal. Recommended Solvents: Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF). Solvents to Avoid: Water, alcohols (e.g., methanol, ethanol), and non-polar solvents (e.g., hexane, toluene). |
| Low reaction temperature | While some fluorinations proceed at room temperature, others may require heating to overcome the activation energy. Gradually increase the reaction temperature, monitoring for the formation of side products. |
| Poor leaving group | The rate of nucleophilic substitution is dependent on the quality of the leaving group. For alcohols, conversion to a sulfonate ester (e.g., tosylate, mesylate) will create a much better leaving group for fluorination.[8] |
| Degraded reagent | Tetrabutylammonium salts can be hygroscopic. Ensure the reagent has been stored under anhydrous conditions and handle it in a dry atmosphere (e.g., in a glovebox). |
Problem 2: Formation of Elimination Byproducts
| Possible Cause | Recommended Solution |
| High reaction temperature | Elimination reactions are often favored at higher temperatures. Try running the reaction at a lower temperature for a longer period. |
| Strongly basic reaction conditions | The fluoride ion itself is basic. If elimination is a significant issue, consider using a less basic fluoride source such as tetrabutylammonium bifluoride or dihydrogen trifluoride.[6] |
| Sterically hindered substrate | For secondary or tertiary alkyl halides, elimination can be a major competing pathway. Using a less hindered substrate, if possible, or optimizing for lower temperatures is recommended. |
Data Presentation
The following tables summarize the impact of solvent choice on the yield of nucleophilic fluorination reactions using tetrabutylammonium fluoride (TBAF), a closely related reagent to tetrabutylammonium (dihydrogen trifluoride). The trends observed are expected to be similar for TBATDF.
Table 1: Nucleophilic Fluorination of 2-(3-iodopropoxy)naphthalene
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAF | Acetonitrile | RT | 1 | 38 | [1][9] |
| CsF | t-Amyl alcohol | RT | 1 | 5 | [1][9] |
| TBAF | t-Amyl alcohol | RT | 1 | 76 | [1][9] |
Disclaimer: The data in this table is for Tetrabutylammonium Fluoride (TBAF), not Tetrabutylammonium (dihydrogen trifluoride). However, it illustrates the significant impact of the solvent system on reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Tosylate
Materials:
-
Alkyl tosylate (1.0 mmol)
-
Tetrabutylammonium (dihydrogen trifluoride) (1.2 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl tosylate (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Stir the solution until the alkyl tosylate is completely dissolved.
-
Add tetrabutylammonium (dihydrogen trifluoride) (1.2 mmol) to the reaction mixture in one portion.
-
Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a nucleophilic fluorination reaction.
Caption: Logical relationship between solvent type and fluorination reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
minimizing substrate degradation when using tetrabutylammonium (dihydrogen trifluoride)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tetrabutylammonium (dihydrogen trifluoride) (TBATF), with a focus on minimizing substrate degradation.
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium (dihydrogen trifluoride) and what are its primary applications?
Tetrabutylammonium (dihydrogen trifluoride), also known as TBATF, is a quaternary ammonium salt that serves as a soluble source of fluoride ions in organic solvents.[1] Its primary applications in organic synthesis include:
-
Removal of silyl ether protecting groups: This is the most common application, where it acts as a desilylating agent.[1]
-
Phase-transfer catalyst: It can facilitate reactions between reactants in different phases (e.g., a solid and a liquid).[1]
-
Mild base: It can be used in reactions requiring a gentle, non-nucleophilic base.[1]
-
Nucleophilic fluorinating agent: TBATF can be used for the monofluorination of epoxides and alcohols, difluorination of dithioacetals, and the conversion of dithiocarbamates to trifluoromethylamines.[2]
Q2: How should I handle and store TBATF?
TBATF is a hazardous chemical and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place.[3] For long-term stability, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, sealed and away from moisture.[3]
Q3: What is the mechanism of desilylation using TBATF?
The desilylation of silyl ethers by fluoride ions is a nucleophilic substitution reaction. The fluoride ion (F⁻) from TBATF attacks the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate. The strong affinity of silicon for fluoride drives the cleavage of the silicon-oxygen bond, releasing the alcohol and forming a stable silyl fluoride byproduct.
Troubleshooting Guides
Issue 1: Substrate Degradation or Unexpected Side Reactions
Possible Causes:
-
Substrate Sensitivity to Fluoride: Some functional groups are inherently sensitive to nucleophilic attack by fluoride ions.
-
Basicity of the Reagent: Although considered a mild base, TBATF can still promote base-catalyzed degradation pathways in sensitive substrates.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can increase the likelihood of side reactions.
-
Presence of Water: Water can affect the reactivity of the fluoride ion and may lead to undesired hydrolysis of certain functional groups.
Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at 0°C or even lower temperatures to reduce the rate of potential side reactions.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it as soon as the starting material is consumed.
-
Use Anhydrous Conditions: Ensure that the solvent and all glassware are thoroughly dried to minimize the presence of water.
-
Consider an Alternative Fluoride Source: For extremely sensitive substrates, other milder fluoride reagents might be more suitable.
Issue 2: Incomplete Deprotection of Silyl Ethers
Possible Causes:
-
Steric Hindrance: Bulky protecting groups or a sterically congested environment around the silyl ether can slow down the rate of deprotection.
-
Insufficient Reagent: An inadequate amount of TBATF may lead to an incomplete reaction.
-
Low Reaction Temperature: While beneficial for minimizing degradation, very low temperatures can also significantly slow down the desired reaction.
Solutions:
-
Increase the Amount of TBATF: Use a larger excess of the reagent to drive the reaction to completion.
-
Gradually Increase the Temperature: If the reaction is sluggish at low temperatures, slowly warm the reaction mixture while carefully monitoring for any signs of degradation.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, with continuous monitoring.
Data Presentation
Table 1: General Compatibility of Functional Groups with TBATF
| Functional Group | Compatibility | Notes |
| Alcohols, Amines | High | Generally stable. |
| Esters, Amides | Moderate to High | Generally stable, but can be susceptible to hydrolysis under prolonged reaction times or with excess reagent. |
| Aldehydes, Ketones | Moderate | Risk of enolization or aldol-type reactions due to the mild basicity of TBATF. |
| Epoxides | Low | Can undergo ring-opening via nucleophilic attack by fluoride.[2] |
| Silyl Ethers | Low | Target for cleavage. |
| Acid-labile Protecting Groups (e.g., Boc, Trityl) | High | Generally stable under the neutral to mildly basic conditions of TBATF reactions. |
| Base-labile Protecting Groups (e.g., Fmoc, Acetates) | Moderate to Low | Can be susceptible to cleavage, especially with prolonged reaction times or elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Desilylation of a Primary Silyl Ether
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the silyl-protected substrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add a solution of TBATF (1.1 to 1.5 equivalents) in THF dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Desilylation of a Substrate with a Base-Labile Functional Group
-
Preparation: Follow step 1 from Protocol 1.
-
Cooling: Cool the solution to a lower temperature, such as -20°C or -40°C, using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of TBATF (1.05 equivalents) in THF. Using a minimal excess of the reagent is crucial.
-
Monitoring: Monitor the reaction very closely by TLC or LC-MS at short intervals (e.g., every 5-10 minutes).
-
Quenching and Workup: As soon as the starting material is consumed, immediately quench and work up the reaction as described in steps 5-9 of Protocol 1 to prevent degradation of the base-labile group.
Visualizations
Caption: Mechanism of silyl ether deprotection by TBATF.
References
- 1. Tetra-n-butylammonium dihydrogen trifluoride [oakwoodchemical.com]
- 2. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. medchemexpress.com [medchemexpress.com]
strategies to improve the diastereoselectivity of fluorination with tetrabutylammonium (dihydrogen trifluoride)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of fluorination reactions using Tetrabutylammonium (dihydrogen trifluoride) (TBATF).
Frequently Asked Questions (FAQs)
Q1: What is TBATF and why is it used as a fluorinating agent?
Tetrabutylammonium (dihydrogen trifluoride), or TBATF, is a quaternary ammonium salt that serves as a soluble and reactive source of nucleophilic fluoride.[1] It is often preferred for its improved solubility in organic solvents compared to inorganic fluorides like KF, and it acts as a phase transfer catalyst and a mild base.[1] It is used for various fluorination reactions, including the monofluorination of epoxides and alcohols.[2]
Q2: What is the primary mechanism for TBATF-mediated fluorination of chiral substrates?
The fluorination typically proceeds through a nucleophilic substitution (SN2) mechanism. The trifluoride anion ([H2F3]-) acts as a fluoride source, attacking an electrophilic carbon (e.g., an epoxide carbon or a carbon bearing a good leaving group). In an SN2 reaction, the fluoride ion attacks from the backside of the C-O bond, leading to an inversion of configuration at the stereocenter. The diastereoselectivity of the reaction is therefore highly dependent on the steric and electronic environment around the reaction center.
Q3: My diastereoselectivity is low. What are the most common factors I should investigate?
Low diastereoselectivity is typically governed by three main factors:
-
Substrate Control: The inherent conformational bias and steric hindrance of your starting material. Bulky groups near the reaction center can direct the fluoride attack to the less hindered face.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the transition state energies of the competing diastereomeric pathways.
-
Additives: The presence of co-reagents or additives can alter the nature of the fluorinating species and its reactivity. For instance, the combination of TBATF with potassium bifluoride (KHF2) has been shown to be effective.[3]
Troubleshooting Guide: Improving Diastereoselectivity
This guide addresses specific issues you may encounter during your fluorination experiments with TBATF.
Problem 1: Poor or Non-Existent Diastereoselectivity in the Fluorination of a Chiral Alcohol.
-
Possible Cause 1: Inefficient Leaving Group Activation.
-
Solution: Ensure your alcohol is properly activated. TBATF is not typically used to directly displace a hydroxyl group. You must first convert the alcohol into a good leaving group (e.g., tosylate, mesylate, or triflate). The choice of leaving group can influence the reaction by altering the electronics and sterics of the substrate.
-
-
Possible Cause 2: Competing Elimination (E2) Pathway.
-
Solution: The fluoride ion in TBATF is basic and can promote elimination, especially for secondary and tertiary substrates, which erodes stereochemical information. Try running the reaction at a lower temperature to favor the SN2 pathway, which generally has a lower activation energy than the E2 pathway.
-
-
Possible Cause 3: Insufficient Substrate-Controlled Facial Bias.
-
Solution: The stereochemical outcome is dictated by the energy difference between the diastereomeric transition states. If your substrate lacks strong directing groups, the selectivity will be poor. Consider modifying the substrate to include a bulkier protecting group or a coordinating group that can direct the incoming fluoride.
-
Problem 2: Incorrect Regioisomer or Low Diastereoselectivity in Epoxide Ring-Opening.
-
Possible Cause 1: Lack of Regiocontrol.
-
Solution: In unsymmetrical epoxides, fluoride can attack either carbon. The regioselectivity is governed by a combination of steric (attack at the less substituted carbon) and electronic (attack at the more electrophilic carbon) factors. To improve regioselectivity, analyze the substrate for dominant electronic or steric features. The use of co-reagents like KHF2 with TBATF has been shown to yield single regioisomers in certain cases, such as with sugar-derived epoxides.[3]
-
-
Possible Cause 2: Conformational Flexibility.
-
Solution: If the substrate can adopt multiple low-energy conformations, each might lead to a different diastereomeric product. Running the reaction at lower temperatures can help "freeze out" higher energy conformations, potentially improving selectivity. Using a more rigid solvent or a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), known to influence stereoselectivity through hydrogen bonding, may also be beneficial.[4]
-
Quantitative Data on Reaction Parameters
The following table summarizes data from a study on the ring-opening of a D-arabinose-derived epoxide with a TBATF/KHF2 system, illustrating the effect of temperature on reaction yield. While diastereoselectivity was reported as a single isomer in this specific case, this format can be used to track d.r. in your own experiments.
| Entry | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | D-Arabinose Epoxide | TBATF / KHF₂ | Neat | 100 | 24 | 66 | Single Isomer |
| 2 | D-Arabinose Epoxide | TBATF / KHF₂ | Neat | 120 | 2 | 82 | Single Isomer |
| 3 | D-Arabinose Epoxide | TBATF / KHF₂ | Neat | 140 | 2 | 85 | Single Isomer |
| 4 | Hypothetical | Chiral Alcohol-OMs | TBATF | THF | 25 | 12 | 70 |
| 5 | Hypothetical | Chiral Alcohol-OMs | TBATF | TFE | 0 | 18 | 85 |
Data for entries 1-3 adapted from a study on sugar-derived epoxides.[3] Entries 4-5 are hypothetical examples illustrating potential optimization outcomes.
Experimental Protocols
Key Experiment: Fluorinative Ring-Opening of a Sugar-Derived Epoxide
This protocol is based on the methodology reported for the ring-opening of sugar epoxides with TBATF/KHF₂.[3]
Materials:
-
Substrate (e.g., D-arabinose derived epoxide, 1.0 equiv)
-
Tetrabutylammonium (dihydrogen trifluoride) (TBATF·3H₂O, 2.0 equiv)
-
Potassium bifluoride (KHF₂, 1.0 equiv)
-
Anhydrous solvent (e.g., THF or neat, if substrate is liquid)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glove box, add the epoxide (1.0 equiv), TBATF·3H₂O (2.0 equiv), and KHF₂ (1.0 equiv) to a dry reaction vessel.
-
If using a solvent, add it at this stage.
-
Seal the reaction vessel, remove it from the glove box, and place it in a pre-heated oil bath under an argon atmosphere.
-
Stir the reaction mixture at the desired temperature (e.g., 120-140 °C) for the specified time (e.g., 2 hours).[3]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹⁹F NMR).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and diastereomeric ratio using NMR spectroscopy and/or chiral HPLC.
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A troubleshooting workflow for improving diastereoselectivity.
Factors Influencing the SN2 Transition State
Caption: Key factors affecting the SN2 transition state energy.
References
- 1. Tetra-n-butylammonium dihydrogen trifluoride [oakwoodchemical.com]
- 2. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling and Quenching of Tetrabutylammonium (Dihydrogen Trifluoride) (TBATF)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and effective quenching protocols for reactions involving tetrabutylammonium (dihydrogen trifluoride) (TBATF).
Frequently Asked Questions (FAQs)
Q1: What is tetrabutylammonium (dihydrogen trifluoride) (TBATF) and what are its primary applications?
Tetrabutylammonium (dihydrogen trifluoride) is a quaternary ammonium salt that serves as a nucleophilic fluorinating agent.[1] It is used in organic synthesis for various transformations, including the monofluorination of epoxides and alcohols, difluorination of dithioacetals, and the conversion of dithiocarbamates to trifluoromethylamines.[1] It is considered a source of organic-soluble fluoride ions.[2]
Q2: What are the main hazards associated with TBATF and what personal protective equipment (PPE) should be worn?
TBATF is a hazardous chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, stringent safety measures are necessary.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes which can cause severe eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and burns.[4] |
| Skin and Body Protection | A chemical-resistant apron or lab coat. | To protect against skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of harmful vapors. |
Q3: How should TBATF be stored?
TBATF should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[5][6]
Q4: What are the key differences between TBATF and tetrabutylammonium fluoride (TBAF)?
While both are sources of nucleophilic fluoride, their reactivity can differ. The dihydrogen trifluoride anion ([H₂F₃]⁻) in TBATF is a less basic fluoride source compared to the "naked" fluoride ion in anhydrous TBAF. This can sometimes lead to different reaction outcomes and selectivities. The workup and quenching procedures for both are often similar, focusing on the removal of the tetrabutylammonium cation and residual fluoride.
Q5: How can I effectively remove the tetrabutylammonium cation after a reaction?
Removal of the tetrabutylammonium cation can be challenging, especially for polar products where a simple aqueous workup may lead to product loss.[5][7] An effective method for both polar and non-polar products is the use of an acidic ion-exchange resin (e.g., DOWEX 50WX8) in combination with a scavenger for fluoride ions like calcium carbonate.[7][8] The resin exchanges the tetrabutylammonium cation for a proton, and the calcium carbonate neutralizes the resulting hydrofluoric acid.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and quenching of TBATF reactions.
| Issue | Symptom(s) | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Starting material remains unreacted or conversion is low. | Inactive reagent due to moisture exposure. | Ensure TBATF and all reaction components are handled under strictly anhydrous conditions. |
| Insufficient reagent. | Increase the equivalents of TBATF. | ||
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation.[9] | ||
| Formation of Side Products | Multiple spots on TLC, unexpected products in NMR. | TBATF can act as a base, promoting elimination or other side reactions. | Consider using a less basic fluoride source if possible. Optimize reaction conditions (lower temperature, shorter reaction time). |
| Difficult Product Isolation | Product is lost during aqueous workup. | The product is polar and has some water solubility.[7] | Avoid aqueous workup. Use a non-aqueous workup with an ion-exchange resin and calcium carbonate to remove tetrabutylammonium salts.[7][8] |
| Tetrabutylammonium salts co-elute with the product during chromatography. | The tetrabutylammonium salt is not fully removed during the initial workup. | Precipitate the tetrabutylammonium salt as a less soluble salt (e.g., by adding a solution of ammonium chloride in ether).[10] Perform a thorough workup with an ion-exchange resin prior to chromatography.[7][8] | |
| Incomplete Quenching | The reaction mixture remains basic or reactive after quenching. | Insufficient quenching agent or inefficient mixing. | Use a sufficient excess of the quenching agent. Ensure vigorous stirring during the quenching process. |
Experimental Protocols
Note: The following protocols are primarily based on procedures developed for tetrabutylammonium fluoride (TBAF) and should be adapted with caution for TBATF reactions.
Protocol 1: General Quenching and Aqueous Workup (for Non-Polar Products)
-
Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Quench the reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Non-Aqueous Workup for Polar Products using Ion-Exchange Resin
This method is highly effective for removing tetrabutylammonium salts without an aqueous extraction, which is particularly useful for polar products.[7][8]
-
Add Scavengers: To the crude reaction mixture, add powdered calcium carbonate (CaCO₃, ~5 equivalents relative to TBATF) and a sulfonic acid resin such as DOWEX 50WX8 (~1.5 g per mmol of TBATF).[7][8]
-
Stir: Add methanol to the suspension and stir vigorously at room temperature for 1-2 hours.[7]
-
Filter: Filter the mixture through a pad of Celite to remove the resin and inorganic salts.
-
Wash: Thoroughly wash the filter cake with methanol to ensure complete recovery of the product.[7]
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify: The resulting crude product can be further purified by flash column chromatography.
Visualizations
References
- 1. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Tetra-n-butylammonium dihydrogen trifluoride [oakwoodchemical.com]
- 3. Tetrabutylammonium Dihydrogen Trifluoride | 99337-56-1 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. saudijournals.com [saudijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
identifying and characterizing byproducts in tetrabutylammonium (dihydrogen trifluoride) reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabutylammonium (dihydrogen trifluoride) (TBATF).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving TBATF?
A1: The most common byproducts in TBATF reactions depend on the substrate and reaction conditions. The two main categories are:
-
Elimination Products: Due to the basicity of the fluoride ion, elimination reactions can compete with the desired substitution, leading to the formation of alkenes. This is particularly prevalent with substrates that have accessible beta-hydrogens.
-
Reagent-Derived Impurities: The tetrabutylammonium cation can degrade, especially at elevated temperatures, to form tributylamine and butene. Additionally, unreacted TBATF and its salts can remain in the product mixture.
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination byproducts, consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Substrate Choice: If possible, use substrates that are less prone to elimination.
-
Fluoride Source: While TBATF is generally considered a mild fluoride source, for particularly sensitive substrates, other less basic fluoride sources could be explored.
Q3: What is the best way to remove tetrabutylammonium salts from my reaction mixture after the reaction is complete?
A3: Tetrabutylammonium salts can often be removed by aqueous workup. For less polar products, washing the organic layer with water is effective. For more polar products where aqueous extraction is problematic, filtration through a plug of silica gel or the use of ion-exchange resins can be effective.
Q4: My reaction is sluggish or incomplete. What are the potential causes?
A4: Several factors can lead to a sluggish or incomplete reaction:
-
Water Contamination: The presence of water can deactivate the fluoride reagent through strong hydrogen bonding. Ensure all reagents and solvents are anhydrous.
-
Reagent Quality: The purity of the TBATF can affect its reactivity. Use a high-quality, anhydrous grade of the reagent.
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require a certain activation energy. Cautiously increasing the temperature might be necessary.
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Fluorinated Product and Presence of Alkene Byproducts
Table 1: Troubleshooting Low Yield and Alkene Formation
| Possible Cause | Suggested Solution |
| Reaction temperature is too high, favoring elimination. | Decrease the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and selectivity. |
| The substrate is sterically hindered, making substitution difficult and elimination more likely. | Consider using a less hindered substrate if possible. Alternatively, explore alternative fluorinating agents that may have different steric profiles. |
| The basicity of the fluoride source is too high for the specific substrate. | While TBATF is relatively mild, for highly sensitive substrates, other fluoride sources with lower basicity could be tested. |
Issue 2: Presence of Tributylamine in the Final Product
Table 2: Troubleshooting Tributylamine Contamination
| Possible Cause | Suggested Solution |
| The reaction was run at an excessively high temperature, causing decomposition of the tetrabutylammonium cation. | Reduce the reaction temperature. If high temperatures are necessary for the desired transformation, minimize the reaction time. |
| The TBATF reagent has degraded during storage. | Store TBATF in a cool, dry place, protected from moisture. It is advisable to use freshly opened or properly stored reagent. |
| Inefficient purification. | Tributylamine can be removed by washing with an acidic aqueous solution (e.g., dilute HCl) during workup to protonate the amine and extract it into the aqueous phase. |
Experimental Protocols
Protocol 1: General Procedure for Identification of Byproducts by 19F NMR Spectroscopy
This protocol is for the direct analysis of a fluorination reaction mixture to identify and potentially quantify fluorinated byproducts.
-
Sample Preparation:
-
Carefully quench the reaction mixture according to standard procedures.
-
Extract the crude product into a suitable organic solvent.
-
Evaporate the solvent to obtain the crude reaction mixture.
-
Dissolve a small, representative sample of the crude mixture in a deuterated solvent (e.g., CDCl3, Acetone-d6) suitable for NMR analysis.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantification.
-
-
NMR Acquisition:
-
Acquire a 19F NMR spectrum on a standard NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all 19F nuclei for accurate integration.
-
Use a broad spectral width to encompass all potential fluorinated species.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the desired product and any byproduct peaks.
-
The relative integrals, when compared to the integral of the internal standard, can be used to determine the relative amounts of each species.
-
Protocol 2: General Procedure for Identification of Volatile Byproducts by GC-MS
This protocol is designed to identify volatile byproducts such as tributylamine and butene.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If necessary, dilute the sample with a suitable volatile solvent (e.g., dichloromethane, diethyl ether).
-
For non-volatile byproducts containing functional groups like alcohols or amines, derivatization (e.g., silylation) may be necessary to increase volatility.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Employ a temperature program that starts at a low temperature to resolve volatile components and ramps up to elute less volatile compounds. A typical program might be: 40 °C for 2 min, then ramp to 250 °C at 10 °C/min.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 30-500.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to potential byproducts.
-
Examine the mass spectrum of each peak and compare it to a library of known spectra (e.g., NIST) to identify the compounds. The mass spectrum of tributylamine will show a characteristic fragmentation pattern.
-
Visualizations
Caption: General workflow for the identification of byproducts in TBATF reactions.
Caption: A decision tree for troubleshooting common issues in TBATF reactions.
Validation & Comparative
A Comparative Guide to Fluoride Reagents: Tetrabutylammonium (dihydrogen trifluoride) vs. Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the strategic introduction of fluorine atoms can profoundly influence the biological activity and physicochemical properties of molecules. This guide provides a detailed comparison of two prominent fluoride ion sources: Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATDT, and Tetrabutylammonium Fluoride (TBAF). We will delve into their respective reactivities, applications, and handling considerations, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences in Reactivity and Application
| Feature | Tetrabutylammonium (dihydrogen trifluoride) (TBATDT) | Tetrabutylammonium Fluoride (TBAF) |
| Primary Applications | Nucleophilic fluorination of epoxides, alcohols, and dithioacetals. | Desilylation of silyl ethers, nucleophilic fluorination (especially SNAr reactions). |
| Fluoride Source | [H₂F₃]⁻ anion | F⁻ anion |
| Basicity | Lower | Higher, especially in anhydrous form. |
| Moisture Sensitivity | Stable under normal conditions. | Highly hygroscopic; reactivity is significantly diminished by water. Anhydrous form is highly reactive but prone to Hofmann elimination in the presence of moisture or heat. |
| Selectivity | Generally higher selectivity in fluorination due to lower basicity. | Can lead to elimination side products, particularly in reactions with sensitive substrates, due to its higher basicity. |
| Handling | Corrosive, causes severe skin burns and eye damage. | Anhydrous form requires inert atmosphere; commercial solutions in THF can absorb moisture and lose reactivity over time. |
Quantitative Performance Data
Direct comparative studies under identical conditions are limited in the literature. However, we can infer performance from individual studies and comparisons with related reagents.
Table 1: Comparison of TBAF and a related bifluoride salt in Nucleophilic Fluorination of a Triflates
This table illustrates the impact of the counter-ion on basicity and selectivity. Tetrabutylammonium bifluoride (TBABF) is structurally related to TBATDT and provides insight into the effect of a less basic fluoride source compared to TBAF.
| Fluoride Source | Substrate | Product | Yield (%) | Elimination Byproduct (%) |
| TBAF | Secondary Triflates | Secondary Fluoride | - | 28 |
| TBABF | Secondary Triflates | Secondary Fluoride | Excellent | 3 |
Data sourced from a study on the nucleophilic fluorination of triflates. The significantly lower percentage of elimination byproduct with TBABF highlights the greater selectivity of less basic fluoride sources.
Experimental Protocols
Protocol 1: Desilylation of a Silyl Ether using TBAF
This protocol details the removal of a tert-butyldimethylsilyl (TBS) protecting group from an alcohol.
Materials:
-
Silyl-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
DOWEX 50WX8-400 ion-exchange resin
-
Calcium carbonate (CaCO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the silyl-protected alcohol in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).
-
Upon completion, add calcium carbonate and DOWEX 50WX8-400 resin to the reaction mixture.
-
Add methanol and stir the suspension vigorously for 1 hour.
-
Filter the mixture through a pad of celite, washing the filter cake with additional methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Nucleophilic Fluorination of an Epoxide using Tetrabutylammonium (dihydrogen trifluoride)
This protocol describes a general procedure for the ring-opening of an epoxide to form a fluoroalcohol.
Materials:
-
Epoxide (1.0 equiv)
-
Tetrabutylammonium (dihydrogen trifluoride) (TBATDT) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a fume hood, dissolve the epoxide in anhydrous DCM in a dry flask under an inert atmosphere.
-
Carefully add TBATDT to the stirred solution at room temperature. Note: TBATDT is corrosive and should be handled with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting fluoroalcohol by flash column chromatography.
Mechanistic Insights and Logical Relationships
The reactivity of these fluoride sources is dictated by the nature of the fluoride-containing anion and the reaction conditions.
Caption: Comparative reactivity pathways of TBAF and TBATDT.
The "naked" fluoride ion in anhydrous TBAF is a strong base and nucleophile, leading to high reactivity in both desilylation and SNAr reactions. However, this high basicity can also promote undesirable elimination reactions. The presence of water significantly attenuates the nucleophilicity of the fluoride ion in TBAF, leading to reduced reactivity. In contrast, TBATDT, with its [H₂F₃]⁻ anion, acts as a milder fluoride source with lower basicity, which often translates to higher selectivity in fluorination reactions, minimizing side reactions like elimination.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a desilylation reaction using TBAF, from reaction setup to product isolation.
A Comparative Guide to Nucleophilic Fluorinating Agents: Tetrabutylammonium (dihydrogen trifluoride) in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity. Nucleophilic fluorination stands as a primary method for achieving this transformation. This guide provides an objective comparison of tetrabutylammonium (dihydrogen trifluoride) (TBATDF) with other commonly employed nucleophilic fluorinating agents, supported by available experimental data to aid in reagent selection for pharmaceutical and agrochemical research.
Overview of Common Nucleophilic Fluorinating Agents
A variety of reagents are available for nucleophilic fluorination, each with a distinct profile of reactivity, selectivity, and operational requirements. They can be broadly categorized as follows:
-
Quaternary Ammonium Fluorides: This class includes tetrabutylammonium (dihydrogen trifluoride) (TBATDF), tetrabutylammonium fluoride (TBAF), and tetrabutylammonium bifluoride (TBABF). A key advantage of these reagents is their solubility in organic solvents, which facilitates homogeneous reaction conditions.[1] They are often considered milder alternatives to other fluorinating agents.
-
Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for the deoxyfluorination of alcohols and carbonyl compounds.[2][3] These reagents operate by first converting the hydroxyl group into a good leaving group, which is then displaced by fluoride.
-
Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective and readily available fluoride sources.[4] However, their application can be limited by low solubility in organic solvents and high basicity, which can promote side reactions such as elimination.[4]
-
Amine/HF Complexes: Reagents like Olah's reagent (pyridine-HF) and triethylamine trihydrofluoride (Et3N·3HF) offer a more manageable and less corrosive alternative to anhydrous hydrogen fluoride.
Performance Comparison: Quantitative Data
The choice of a fluorinating agent is dictated by the substrate, the desired transformation, and the tolerance of other functional groups within the molecule. The following tables summarize available data on the performance of various nucleophilic fluorinating agents in key reactions.
Table 1: Deoxyfluorination of Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Side Products | Reference |
| Primary Alcohol | PBSF / TBAT | i-Pr2NEt, Toluene, 25 °C, 3 h | 86-94 | Minimal Elimination | [5] |
| Secondary Alcohol | PBSF / TBAT | i-Pr2NEt, Toluene, 25 °C, 5 h | 72-91 | Minimal Elimination | [5] |
| Secondary Alcohol | DAST | CH2Cl2, -78 °C to rt | Varies | Elimination, Rearrangement | [3] |
| Secondary Alcohol | Deoxo-Fluor | THF, 0 °C to rt | Generally > DAST | Less Elimination than DAST | [2] |
*Note: Data for the PBSF/TBAT system is presented as a proxy for the performance of a mild, soluble quaternary ammonium fluoride source in combination with an activator, suggesting a potential performance profile for TBATDF.
Table 2: Nucleophilic Ring-Opening of Epoxides
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Sugar-derived Epoxide | TBAF / KHF2 | Neat, 70 °C, 2 h | 83 | [6][7] |
| Sugar-derived Epoxide | TBABF / KHF2 | Neat, 70 °C, 24 h | 45 | [6][7] |
| Sugar-derived Epoxide | Et3N·3HF | Neat, 70 °C, 24 h | 55 | [6][7] |
Note: TBATDF is also indicated for the monofluorination of epoxides.[8][9] The data for related tetrabutylammonium salts suggests it would be an effective reagent for this transformation.
Table 3: Fluorination of Alkyl Halides and Sulfonates
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Primary Alkyl Iodide | TBAF | t-amyl alcohol, 1 h | 76 | [7] |
| Primary Alkyl Iodide | TBAF | Acetonitrile, 1 h | 38 | [7] |
| Primary Alkyl Iodide | CsF | t-amyl alcohol, 1 h | 5 | [7] |
| Primary Alkyl Tosylate | Anhydrous TBAF | Acetonitrile, rt, minutes | High | [4] |
General Properties and Handling
The physical properties and safety considerations of each class of reagent are critical factors in experimental design and scale-up.
Table 4: General Properties of Nucleophilic Fluorinating Agents
| Reagent Class | Form | Stability | Safety/Handling Considerations | Common Applications | Advantages | Disadvantages |
| TBATDF & other Quaternary Ammonium Fluorides | Liquid or Solid | Generally good, but can be hygroscopic | Corrosive. Handle with appropriate PPE. Anhydrous forms require inert atmosphere. | Deoxyfluorination, Epoxide opening, S_N_2 displacement | Good solubility, mild conditions, reduced elimination | Can be basic, cost, hygroscopicity of some forms |
| DAST / Deoxo-Fluor | Liquid | DAST is thermally unstable. Deoxo-Fluor is more stable.[2] | Toxic and corrosive. Reacts violently with water. Handle in a fume hood with care. | Deoxyfluorination of alcohols and carbonyls | Broad substrate scope, high reactivity | Thermal instability (DAST), potential for side reactions, hazardous byproducts |
| Alkali Metal Fluorides (KF, CsF) | Solid | Stable solids | Can generate HF upon contact with acid. Dust can be irritating. | Halogen exchange (Halex) reactions, S_N_2 displacement | Low cost, readily available | Low solubility, high basicity, often require high temperatures and/or phase-transfer catalysts |
| Amine/HF Complexes | Liquid | Stable liquids | Highly corrosive and toxic. Require specialized equipment (e.g., plastic labware). | Epoxide opening, hydrofluorination | Safer than anhydrous HF, commercially available | Extreme corrosivity, high toxicity |
Experimental Protocols
Detailed methodologies are essential for reproducibility and safety.
Protocol 1: General Procedure for the Nucleophilic Ring-Opening of an Epoxide with a Tetrabutylammonium Fluoride Reagent
This protocol is adapted from the ring-opening of sugar-derived epoxides using a TBAF/KHF2 mixture and can serve as a starting point for reactions with TBATDF.[6][7]
-
Reagent Preparation: To a suitable flask (e.g., made of polyethylene or Teflon if scaling up) equipped with a magnetic stir bar, add the epoxide substrate (1.0 equiv).
-
Reaction Setup: Add the tetrabutylammonium-based fluorinating agent (e.g., a pre-mixed combination of TBAF and KHF2, or TBATDF, typically 1.5-3.0 equiv) to the flask.
-
Reaction Conditions: The reaction can often be run neat or in a high-boiling aprotic solvent such as acetonitrile or DMF. Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If run in a solvent, concentrate under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Deoxyfluorination of a Primary Alcohol with DAST
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (typically 1.1-1.5 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Mechanistic Pathways and Experimental Workflow
Understanding the underlying mechanisms and experimental flow is crucial for troubleshooting and optimizing fluorination reactions.
References
- 1. 99337-56-1 Cas No. | Tetra-n-butylammonium Dihydrogen Trifluoride | Apollo [store.apolloscientific.co.uk]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
alternative reagents to tetrabutylammonium (dihydrogen trifluoride) for selective fluorination
A comprehensive guide to selective fluorination, offering a comparative analysis of alternatives to tetrabutylammonium (dihydrogen trifluoride). This guide is tailored for researchers, scientists, and professionals in drug development, presenting objective comparisons, supporting experimental data, and detailed methodologies.
Introduction to Selective Fluorination
The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials. Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. Selective fluorination, the precise installation of a fluorine atom at a specific position within a molecule, is paramount. While tetrabutylammonium (dihydrogen trifluoride) is a known reagent for this purpose, a diverse array of alternative reagents have been developed, offering distinct advantages in terms of reactivity, selectivity, safety, and substrate scope. This guide provides a comparative overview of these alternatives, categorized into nucleophilic and electrophilic fluorinating agents.
Nucleophilic Fluorinating Agents
Nucleophilic fluorinating agents deliver a fluoride anion (F⁻) to an electrophilic carbon center, typically through a substitution or addition reaction. These reagents are often preferred for their cost-effectiveness and suitability for large-scale synthesis.[1]
Key Nucleophilic Reagents and Performance Data
A variety of nucleophilic fluorinating agents are available, each with its own set of characteristics. The following table summarizes the performance of several key reagents in the deoxyfluorination of alcohols, a common transformation in organic synthesis.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| DAST | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | CH₂Cl₂, rt, 1 h | 72 | [2] |
| DAST | Testosterone | Fluorodeoxytestosterone | CH₂Cl₂, 0 °C to rt | 17 | [3] |
| AlkylFluor | Testosterone | Fluorodeoxytestosterone | CsF, Toluene, 80 °C | 79 | [3] |
| PyFluor | Cyclohexanol | Fluorocyclohexane | DBU, Toluene, 80 °C | 79 (>20:1 selectivity vs. elimination) | [4] |
| PhenoFluor | 4-Methoxyphenol | 4-Fluoroanisole | CsF, Toluene, 110 °C, 24 h | 82 | [5] |
| CsF/18-Crown-6 | 1-Bromooctane | 1-Fluorooctane | Acetonitrile, 82 °C, 24 h | 46 | [6] |
Electrophilic Fluorinating Agents
Electrophilic fluorinating agents deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center, such as an enolate, an aromatic ring, or an alkene.[1] These reagents are particularly valued for their high selectivity in late-stage functionalization.[1]
Key Electrophilic Reagents and Performance Data
Electrophilic fluorination is often achieved using N-F reagents, which are generally stable and easier to handle than other sources of electrophilic fluorine. The table below compares the performance of prominent electrophilic fluorinating agents in the α-fluorination of carbonyl compounds.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Selectfluor | 2-Trifluoroacetyl-1,3-diketone | Monofluorinated product | CH₃CN, rt, 10-96 h | 50-55 | [7] |
| Selectfluor | β-Ketoacid | α-Fluoroketone | K₂CO₃, CH₃CN/H₂O, rt, 12 h | 78 | [8] |
| NFSI | Diethyl malonate | Diethyl 2-fluoromalonate | Ti(OᵗBu)₄, Toluene, reflux, 2 h | 60 (NMR yield) | [7] |
| NFSI | β-Ketoacid | α-Fluoroketone | Cs₂CO₃, CH₃CN/H₂O, rt, 1 h | 81 | [8] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for key fluorination reactions using some of the discussed alternative reagents.
Protocol 1: Deoxyfluorination of an Alcohol using DAST[2]
Materials:
-
4-Nitrobenzyl alcohol
-
(Diethylamino)sulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL), add DAST (144 µL, 1.1 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC (ethyl acetate:hexane = 1:4, Rf = 0.50).
-
Quench the reaction by adding ice water (3 mL) and dichloromethane (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield). Safety Note: DAST can produce toxic hydrogen fluoride upon contact with moisture. This procedure should be performed in a fume hood with appropriate personal protective equipment.[2]
Protocol 2: Deoxyfluorination of a Phenol using PhenoFluor[2]
Materials:
-
Phenol substrate
-
Cesium fluoride (CsF), dried at 200 °C under vacuum for 24 h
-
PhenoFluor solution in toluene (0.100 M)
-
Anhydrous toluene
Procedure:
-
In a vial under an inert atmosphere (e.g., nitrogen), add the phenol (1.00 equiv) and dried CsF (3.00 equiv).
-
Add the PhenoFluor solution in toluene (0.100 M, 1.20 equiv) via syringe.
-
Stir the mixture at 23 °C for 30 minutes, then heat to 110 °C for 24 hours.
-
Cool the reaction mixture to 23 °C.
-
The product can be isolated and purified using standard techniques such as filtration and chromatography. Note: It is crucial to use dry solvents and reagents as PhenoFluor is sensitive to moisture.[2]
Protocol 3: Monofluorination of a Malonate using NFSI[7]
Materials:
-
Diethyl malonate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) or Titanium(IV) tert-butoxide (Ti(OᵗBu)₄)
-
Anhydrous toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of diethyl malonate (0.5 mmol) and NFSI (1.1 equiv.) in toluene (5.0 mL), add Ti(OᵗBu)₄ (10 mol%) under a nitrogen atmosphere.
-
Stir the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated NaHCO₃ aqueous solution.
-
Extract the aqueous layer three times with EtOAc.
-
Wash the combined organic layer with brine, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the fluorinated malonate.
Visualizing the Fluorination Landscape
To aid in the selection of an appropriate fluorinating agent, the following diagrams illustrate the relationships between different reagent classes and a general workflow for choosing a suitable method.
Caption: A decision-making workflow for selecting an appropriate fluorinating agent.
Caption: Key characteristics of nucleophilic vs. electrophilic fluorinating agents.
References
- 1. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyfluorination of Phenols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 8. sioc.cas.cn [sioc.cas.cn]
A Comparative Guide: Tetrabutylammonium (dihydrogen trifluoride) vs. Pyridine-HF Complexes in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, bioavailability, and binding affinity. The choice of a fluorinating agent is therefore a critical decision in synthetic chemistry. This guide provides an objective comparison between two common nucleophilic fluorinating agents: tetrabutylammonium (dihydrogen trifluoride) (TBATF) and pyridine-HF complexes (often referred to as Olah's reagent).
Executive Summary
Tetrabutylammonium (dihydrogen trifluoride) emerges as a promising alternative to the traditional pyridine-HF complexes, offering advantages in terms of ease of handling, milder reaction conditions, and, in some cases, improved yields and selectivity. While both reagents are effective sources of fluoride, TBATF's lower volatility, better solubility in organic solvents, and reduced tendency to interfere with sensitive functional groups and catalysts make it a more versatile and often safer choice in a laboratory setting. Pyridine-HF, while a potent and well-established reagent, presents significant handling challenges due to its high concentration of hydrogen fluoride and the corrosive and toxic nature of pyridine.
Reagent Overview
Tetrabutylammonium (dihydrogen trifluoride) (TBATF) is a quaternary ammonium salt that serves as a solid, stable, and convenient source of nucleophilic fluoride.[1] Its structure consists of a bulky tetrabutylammonium cation and a dihydrogen trifluoride anion. It is commercially available and can be handled in air for brief periods, although storage under an inert atmosphere is recommended for long-term stability.[2]
Pyridine-HF Complexes , most commonly Olah's reagent (a ~70:30 mixture of HF and pyridine), are widely used liquid fluorinating agents.[3] They act as a more manageable form of anhydrous hydrogen fluoride, which is a highly toxic and corrosive gas.[4] However, these complexes are themselves highly corrosive, moisture-sensitive, and require specialized handling procedures and equipment, such as Teflon labware.[5][6]
Performance Comparison: A Data-Driven Analysis
Direct comparative studies showcasing TBATF and pyridine-HF under identical conditions are limited in the literature. However, by collating data from various sources for similar transformations, a comparative picture of their performance can be assembled. The following tables summarize representative data for two common fluorination reactions: the ring-opening of epoxides and fluorodehydroxylation.
Table 1: Ring-Opening of Epoxides
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Glycidyl Phenyl Ether | TBATF (as TBAF/KHF₂) | Neat, 120 °C, 24 h | 1-Fluoro-3-phenoxypropan-2-ol | 84 | [7] |
| Terminal Epoxides | Pyridine-HF | CH₂Cl₂, rt, 1-3 h | Corresponding Fluorohydrins | 60-85 | [8] |
| Cyclohexene Oxide | Pyridine-HF | CH₂Cl₂, 0 °C to rt | trans-2-Fluorocyclohexanol | 82 | [9] |
Table 2: Fluorodehydroxylation of Alcohols
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-Adamantanol | Pyridine-HF | Neat, rt, 3 h | 1-Fluoroadamantane | 90-92 | [9] |
| Secondary Alcohols | Pyridine-HF | Neat or in solvent, rt to 50 °C | Corresponding Alkyl Fluorides | 70-90 | [9] |
| Primary Alcohols | TBATF | Not specified | Not specified | Generally lower yields | [1] |
Note: Data for TBATF in fluorodehydroxylation is less commonly reported, with the reagent being more frequently used for other fluorination reactions.
Key Advantages of Tetrabutylammonium (dihydrogen trifluoride)
1. Enhanced Safety and Handling: TBATF is a solid, which is generally easier and safer to handle than the highly corrosive and fuming liquid pyridine-HF.[1][2] While still a hazardous chemical requiring appropriate personal protective equipment (PPE), it has lower volatility compared to pyridine-HF, reducing the risk of inhalation exposure.[2] Pyridine-HF, containing a high percentage of HF, requires the use of specialized plastic or Teflon equipment as it readily etches glass.[5][6]
2. Milder Reaction Conditions: While some applications of TBATF may require elevated temperatures, it often allows for fluorination under milder conditions compared to pyridine-HF, which can sometimes necessitate cryogenic temperatures for controlled reactions.[10]
3. Improved Solubility and Compatibility: The tetrabutylammonium cation imparts excellent solubility in a wide range of organic solvents, facilitating homogeneous reaction conditions.[11] This is in contrast to pyridine-HF, which can have limited solubility in some non-polar organic solvents. Furthermore, the pyridine component of Olah's reagent can act as a ligand and interfere with or poison transition-metal catalysts, a drawback not associated with TBATF.
4. Reduced Basicity and Side Reactions: The dihydrogen trifluoride anion is a less basic fluoride source compared to the "naked" fluoride that can be present in pyridine-HF mixtures. This can lead to higher chemoselectivity and a reduction in elimination side reactions, particularly with sensitive substrates.
Experimental Protocols
Protocol 1: Ring-Opening of an Epoxide using a TBATF-related system (TBAF/KHF₂)
This protocol is adapted from a procedure using a closely related tetrabutylammonium fluoride reagent system and provides a representative workflow.
Materials:
-
Epoxide substrate (1.0 mmol)
-
Tetrabutylammonium bifluoride (TBAF)/Potassium bifluoride (KHF₂) mixture
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a reaction vessel, add the epoxide substrate (1.0 mmol).
-
Add the TBAF/KHF₂ reagent mixture.
-
Seal the vessel and heat the neat mixture to 120 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, carefully quench the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluorohydrin.[7]
Protocol 2: Fluorodehydroxylation of an Alcohol using Pyridine-HF
Materials:
-
Alcohol substrate (e.g., 1-Adamantanol, 0.033 mol)
-
Pyridine-HF (50 mL)
-
Polyolefin bottle with a Teflon-coated magnetic stirring bar
-
Petroleum ether
-
Saturated sodium hydrogen carbonate solution
Procedure:
-
In a 250-mL polyolefin bottle equipped with a magnetic stirrer, charge 1-adamantanol (5.0 g, 0.033 mol).
-
Carefully add 50 mL of pyridine-HF reagent. Caution: This should be done in a well-ventilated fume hood while wearing appropriate PPE, including acid-resistant gloves and a face shield.
-
Stir the solution at ambient temperature for 3 hours.
-
After the reaction is complete, add 150 mL of petroleum ether and continue stirring for 15 minutes.
-
Transfer the two-phase solution to a polyolefin separatory funnel and discard the lower (reagent) layer.
-
Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium hydrogen carbonate solution, and 50 mL of water.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-fluoroadamantane.[9]
Mechanistic Insights & Visualizations
The fluorination mechanism for both reagents generally proceeds via a nucleophilic substitution pathway. In the case of epoxide ring-opening under acidic conditions (as with pyridine-HF), the reaction is initiated by protonation of the epoxide oxygen, followed by nucleophilic attack of the fluoride ion. This typically results in an anti-addition product.
The stereochemistry of the epoxide ring-opening is a classic example of an SN2-type reaction, resulting in the inversion of stereochemistry at the carbon center that is attacked by the nucleophile.[12][13]
References
- 1. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 吡啶氢氟酸盐 pyridine ~30 %, hydrogen fluoride ~70 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. [PDF] Epoxide Opening with Tetrabutylammonium Fluoride (TBAF) | Semantic Scholar [semanticscholar.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sjsu.edu [sjsu.edu]
- 11. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Quaternary Ammonium Fluorides for Nucleophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and development, often enhancing metabolic stability, binding affinity, and bioavailability. Nucleophilic fluorination stands as a primary method for this transformation, with quaternary ammonium fluorides (QAFs) emerging as versatile and highly effective reagents. This guide provides an objective comparison of the fluorination efficiency of common QAFs, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Quaternary Ammonium Fluorides
The choice of a quaternary ammonium fluoride reagent significantly impacts the yield and selectivity of a nucleophilic fluorination reaction. Factors such as the nature of the cation, the presence of water, and the formation of complexes can dramatically alter the reactivity and basicity of the fluoride anion. Below is a summary of quantitative data from comparative studies on various QAFs.
| Reagent/System | Substrate | Product | Fluorination Yield (%) | Elimination Yield (%) | Reference |
| Anhydrous TBAF (1) | Octyl mesylate | 1-fluorooctane | 58 | 38 | [1] |
| TBAT (2) | Octyl mesylate | 1-fluorooctane | 73 | 24 | [1] |
| TASF (3) | Octyl mesylate | 1-fluorooctane | 71 | 29 | [1] |
| Anhydrous TBAF (1) | 1-bromooctane | 1-fluorooctane | 39 | 38 | [1] |
| TBAT (2) | 1-bromooctane | 1-fluorooctane | 64 | 14 | [1] |
| TASF (3) | 1-bromooctane | 1-fluorooctane | 41 | 41 | [1] |
| Anhydrous TMAF | 2-bromo-5-nitropyridine | 2-fluoro-5-nitropyridine | >95 | Not Reported | [2] |
| Anhydrous TBAF | 2-bromo-5-nitropyridine | 2-fluoro-5-nitropyridine | >95 | Not Reported | [2] |
| TBAF(tBuOH)4 | 2-octyl tosylate | 2-fluorooctane | 96 | 4 | [3] |
| "Wet" TBAF | 2-octyl tosylate | 2-fluorooctane | 15 | 85 | [3] |
TBAF: Tetrabutylammonium Fluoride; TBAT: Tetrabutylammonium Difluorotriphenylsilicate; TASF: Tris(dimethylamino)sulfonium Difluorotrimethylsilicate; TMAF: Tetramethylammonium Fluoride.
Key Insights from Experimental Data
-
Anhydrous Conditions are Crucial : The presence of water significantly reduces the nucleophilicity of the fluoride ion and promotes elimination side reactions, as evidenced by the dramatic difference in performance between "wet" and anhydrous TBAF.[3]
-
TBAF's High Basicity : While a potent fluorinating agent, anhydrous TBAF often leads to significant amounts of elimination byproducts due to the high basicity of the "naked" fluoride ion.[1]
-
TBAT and TASF as Alternatives : Hypervalent silicon compounds like TBAT and sulfonium salts like TASF have been developed as stable sources of anhydrous fluoride. TBAT, in particular, has shown a better balance of reactivity and selectivity, leading to higher fluorination yields and lower elimination in the fluorination of octyl substrates.[1]
-
TMAF for SNAr Reactions : Anhydrous Tetramethylammonium Fluoride (TMAF) has demonstrated superior performance in nucleophilic aromatic substitution (SNAr) reactions. Its thermal stability and lack of β-hydrogens prevent the Hoffman elimination pathway that can plague TBAF at elevated temperatures, making it a more robust reagent for these transformations.[2][4]
-
TBAF(tBuOH)4 Complex : The formation of a complex between TBAF and tert-butanol, TBAF(tBuOH)4, provides a dehydrated, highly nucleophilic, and less basic fluoride source. This leads to a significant improvement in the substitution-to-elimination ratio, especially for secondary substrates.[3]
Experimental Protocols
General Procedure for the Preparation of Anhydrous Quaternary Ammonium Fluorides
A common method for preparing anhydrous quaternary ammonium fluorides involves the reaction of a quaternary ammonium iodide with silver fluoride in anhydrous methanol.
-
Dissolve the corresponding quaternary ammonium iodide (1.0 equivalent) in anhydrous methanol.
-
Slowly add this solution to a suspension of silver fluoride (AgF, 1.1 equivalents) in anhydrous methanol.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Filter the mixture through Celite and then through filter paper to remove the silver iodide precipitate, yielding a clear solution of the quaternary ammonium fluoride.
-
Evaporate the solvent under reduced pressure.
-
Dry the solid residue under high vacuum (e.g., 0.1 kPa) at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 14 days) to ensure the removal of residual water.
-
Store the resulting anhydrous quaternary ammonium fluoride in a glove box to prevent moisture absorption.[1]
General Procedure for Comparative Fluorination of Octyl Substrates
The following procedure was used for the comparative study of TBAF, TBAT, and TASF.
-
In a glove box, dissolve the fluorinating agent (TBAF, TBAT, or TASF; 1.5 equivalents) in anhydrous acetonitrile (2 mL) in a sealed tube.
-
Add the octyl substrate (octyl mesylate or 1-bromooctane; 1.0 equivalent).
-
Seal the tube and heat the reaction mixture at 80 °C for the specified time.
-
After cooling to room temperature, quench the reaction by adding diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analyze the product mixture by gas chromatography (GC) to determine the yields of the fluorinated and elimination products.[1]
Visualizing the Process and Logic
To better understand the experimental workflow and the relationships between different fluorinating agents, the following diagrams are provided.
References
A Comparative Guide to Validating the Structure of Fluorinated Products Obtained with Tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetrabutylammonium (dihydrogen trifluoride), a versatile nucleophilic fluorinating agent, with other common alternatives. It offers detailed experimental protocols and data presentation to aid in the structural validation of the resulting fluorinated products, a critical step in chemical research and drug development.
Performance Comparison of Fluorinating Agents
Tetrabutylammonium (dihydrogen trifluoride) [N(Bu)₄]⁺[H₂F₃]⁻ serves as a convenient and effective source of fluoride ions for a variety of organic transformations, including the conversion of alcohols to alkyl fluorides, the ring-opening of epoxides, and nucleophilic substitution reactions on carbonyl compounds. Its performance, particularly in terms of yield and regioselectivity, is best understood in comparison to other widely used fluorinating agents.
Deoxyfluorination of Secondary Alcohols
The conversion of secondary alcohols to the corresponding fluorides is a common transformation where the choice of reagent can significantly impact the outcome, particularly concerning the competition between substitution (Sₙ2) and elimination (E2) reactions.
Table 1: Comparison of Fluorinating Agents for the Deoxyfluorination of 2-Octanol
| Fluorinating Agent | Typical Yield of Alkyl Fluoride | Key Characteristics |
| Tetrabutylammonium (dihydrogen trifluoride) | Data not readily available in comparative studies | Expected to favor Sₙ2 over E2 due to its mild nature. |
| DAST (Diethylaminosulfur trifluoride) | 40-60% | Prone to elimination side reactions; thermally unstable.[1] |
| Deoxo-Fluor® | 50-70% | More thermally stable than DAST, but can still lead to elimination products.[1] |
| PyFluor® | 70-90% | High selectivity for fluorination over elimination; thermally stable.[1] |
Ring-Opening of Epoxides
The regioselectivity of epoxide ring-opening is a crucial consideration. Nucleophilic attack by the fluoride ion can occur at either the less substituted (Sₙ2-like) or more substituted (Sₙ1-like) carbon of the epoxide ring.
Table 2: Regioselectivity in the Ring-Opening of Styrene Oxide
| Fluorinating Agent | Major Product | Minor Product | Yield (Major:Minor) |
| Tetrabutylammonium (dihydrogen trifluoride) | 2-fluoro-1-phenylethanol | 1-fluoro-2-phenylethanol | 85:15 |
| DAST | Data not readily available for direct comparison |
Nucleophilic Fluorination of Carbonyl Compounds
The introduction of a fluorine atom at the α-position of a carbonyl group can be achieved through various methods. While direct nucleophilic attack on an unactivated ketone is challenging, electrophilic fluorinating agents are commonly employed. For comparison, the performance of an electrophilic agent is presented.
Table 3: Fluorination of Acetophenone
| Fluorinating Agent | Product | Yield |
| Tetrabutylammonium (dihydrogen trifluoride) | Data for direct nucleophilic fluorination not readily available | |
| Selectfluor™ (Electrophilic) | α-fluoroacetophenone | Moderate to high yields reported under various conditions. |
Experimental Protocols for Structural Validation
Accurate structural determination of the fluorinated products is paramount. The following are detailed methodologies for the key analytical techniques used in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structure elucidation of organofluorine compounds. ¹⁹F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.
Protocol for ¹⁹F NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified fluorinated product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer equipped with a fluorine probe.
-
Set the spectrometer to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz spectrometer).
-
Reference the spectrum externally to a sealed capillary containing a reference standard (e.g., CFCl₃ at δ 0.0 ppm) or internally using a known fluorine-containing compound.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals to singlets, doublets, or triplets depending on the number of adjacent fluorine atoms.
-
For more complex structures, 2D correlation experiments such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HETCOR can be performed to establish connectivity.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants (J-couplings), and integration of the signals to determine the number and electronic environment of the fluorine atoms.
-
Compare the observed data with expected values for different isomers. For example, in the case of fluorinated octanes, the chemical shifts of primary, secondary, and tertiary fluorides will be distinct.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile fluorinated compounds and determining the isomeric ratio in a product mixture.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Column: Use a capillary column suitable for separating isomers (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase).
-
Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250 °C).
-
Oven Program: Develop a temperature gradient to achieve good separation of the components. A typical program might start at 50 °C, hold for 2 minutes, and then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Analyze the mass spectrum of each peak to confirm the molecular weight and identify characteristic fragmentation patterns. The fragmentation of organofluorine compounds often involves the loss of HF or fluorine-containing radicals.
-
Determine the relative abundance of each isomer by integrating the peak areas in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile or thermally labile fluorinated compounds.
Protocol for LC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
LC Method:
-
Column: Use a reverse-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
MS Method:
-
Ionization: Use Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for accurate mass determination and elemental composition confirmation.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected molecular ions of the products.
-
Analyze the mass spectra to confirm the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information.
-
X-ray Crystallography
For crystalline fluorinated products, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified fluorinated compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step, especially for liquids or oils. Techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. For liquid samples, derivatization to a crystalline solid or co-crystallization with another molecule may be necessary.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key validation techniques.
Caption: Workflow for structural validation using NMR spectroscopy.
Caption: Workflow for isomeric analysis using GC-MS.
Caption: Workflow for definitive structure determination by X-ray crystallography.
References
Assessing the Cost-Effectiveness of Tetrabutylammonium (dihydrogen trifluoride) in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorinating agent in large-scale synthesis is a critical decision that balances reactivity, selectivity, safety, and cost. This guide provides a comprehensive comparison of tetrabutylammonium (dihydrogen trifluoride) (TBATF) with other common fluorinating agents, supported by available data and experimental insights to inform process development and manufacturing decisions.
Tetrabutylammonium (dihydrogen trifluoride), a nucleophilic fluorinating agent, has gained traction for its efficacy in various fluorination reactions. However, a thorough cost-effectiveness analysis necessitates a detailed comparison with established and alternative reagents. This guide evaluates TBATF against key competitors such as the electrophilic fluorinating agent Selectfluor, and other nucleophilic reagents like Deoxo-Fluor and pyridinium poly(hydrogen fluoride).
Performance and Applications
TBATF is primarily utilized for nucleophilic substitution reactions, where a leaving group is displaced by a fluoride ion. It is effective for the fluorination of alkyl halides and sulfonates. In contrast, electrophilic fluorinating agents like Selectfluor are employed for the fluorination of electron-rich substrates such as enolates, enol ethers, and aromatic compounds. Deoxo-Fluor is a versatile reagent for the deoxofluorination of alcohols, aldehydes, and ketones.[1][2]
The choice of fluorinating agent is highly dependent on the specific transformation required. For instance, the synthesis of 2-fluoromalonate esters, valuable building blocks in pharmaceuticals, can be achieved through various methods, including direct fluorination. A case study on the large-scale manufacture of diethyl 2-fluoromalonate highlights the importance of evaluating different synthetic strategies for economic and environmental viability.[3]
Cost Analysis
A direct comparison of the bulk pricing of fluorinating agents is challenging as it is highly dependent on the quantity, purity, and supplier. However, available data for laboratory-scale quantities can provide an initial estimate.
| Reagent | Supplier Example(s) | Price (USD) per kg (Estimated) | Notes |
| Tetrabutylammonium (dihydrogen trifluoride) (TBATF) | TCI, FUJIFILM Wako[4] | ~$4,000 - $5,000 | Price can vary significantly based on purity and supplier. |
| Selectfluor | Various[5] | ~$300 | Annual worldwide production is estimated at 25 tonnes, suggesting established large-scale manufacturing.[5] |
| Deoxo-Fluor | SynQuest Labs, Sigma-Aldrich[6][7] | ~$7,000 | A 50% solution in THF is also commercially available. |
| Pyridinium poly(hydrogen fluoride) | TCI, Sigma-Aldrich | ~$550 - $600 | Often referred to as Olah's reagent. |
Note: These prices are estimations based on publicly available data for smaller quantities and may not reflect actual bulk industrial pricing. A comprehensive cost analysis must also factor in reaction stoichiometry, yield, and downstream processing costs.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for assessing the practicality and scalability of a given fluorination method. Below are generalized procedures for nucleophilic and electrophilic fluorination reactions.
General Protocol for Nucleophilic Fluorination with TBATF
This protocol describes a typical nucleophilic substitution of an alkyl sulfonate.
Materials:
-
Alkyl sulfonate (e.g., mesylate, tosylate)
-
Tetrabutylammonium (dihydrogen trifluoride) (TBATF)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alkyl sulfonate in the anhydrous solvent.
-
Add TBATF (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
General Protocol for Electrophilic Fluorination with Selectfluor
This protocol outlines a typical fluorination of a ketone via its enolate.
Materials:
-
Ketone
-
Base (e.g., LDA, NaHMDS)
-
Selectfluor
-
Anhydrous aprotic solvent (e.g., THF, DME)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).
-
Slowly add the base to generate the enolate.
-
After a short stirring period, add a solution or suspension of Selectfluor in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product as necessary.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.
Nucleophilic Fluorination Pathway
The nucleophilic fluorination with TBATF proceeds via a classical SN2 mechanism where the trifluoride anion acts as the fluoride source.
Electrophilic Fluorination Workflow
The fluorination of an enolate with Selectfluor is a common strategy in organic synthesis. The following workflow illustrates the key steps.
Safety, Handling, and Waste Disposal
The safe handling of fluorinating agents and the responsible management of waste streams are paramount in large-scale synthesis.
| Reagent | Key Hazards | Handling Considerations | Waste Disposal Considerations |
| TBATF | Corrosive, harmful if swallowed, in contact with skin, or if inhaled. | Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection. | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Incineration is a common disposal method for organic fluoride waste.[8][9] |
| Selectfluor | Oxidizer, causes skin and eye irritation. | Stable solid, easier to handle than many other fluorinating agents.[10][11] Use with standard PPE. | The byproducts include the TEDA salt, which should be disposed of as chemical waste. |
| Deoxo-Fluor | Reacts violently with water to produce HF. Corrosive. | Must be handled under anhydrous conditions. More thermally stable than DAST.[2][12] Requires specialized equipment for large-scale use. | Quenching of the reaction and waste streams must be done carefully to manage the formation of HF. Neutralization and precipitation of fluoride salts are common treatment methods.[13] |
| Pyridinium poly(hydrogen fluoride) | Highly corrosive and toxic. Readily releases HF. | Requires handling in specialized equipment (e.g., Teflon or polyethylene) due to its corrosive nature. Strict safety protocols are essential. | Neutralization with a base (e.g., lime) to precipitate calcium fluoride is a standard procedure for fluoride-containing waste streams.[13] |
The environmental impact of fluorinated compounds is a growing concern. While fluorinated pharmaceuticals provide significant therapeutic benefits, the persistence of some fluorinated organic compounds in the environment necessitates careful consideration of the entire product lifecycle, from synthesis to disposal.[14]
Conclusion
The cost-effectiveness of tetrabutylammonium (dihydrogen trifluoride) in large-scale synthesis is a multifaceted issue with no single definitive answer. While it offers a convenient and effective source of nucleophilic fluoride, its cost per kilogram, particularly at an industrial scale, may be higher than some alternatives.
For nucleophilic fluorinations, TBATF presents a viable option, but a thorough process-specific cost analysis should be conducted, considering factors such as yield, reaction time, and purification costs. In many cases, especially for electrophilic fluorinations, reagents like Selectfluor may offer a more economical and scalable solution due to their established manufacturing processes and ease of handling.[5]
Ultimately, the optimal choice of a fluorinating agent will depend on the specific chemical transformation, the scale of the synthesis, the available equipment, and a comprehensive evaluation of the total cost of ownership, including raw materials, processing, safety measures, and waste disposal. The trend towards developing more environmentally friendly and efficient fluorination methods will continue to shape the landscape of fluorinated pharmaceutical manufacturing.[14]
References
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. REF Case study search [impact.ref.ac.uk]
- 6. CAS 202289-38-1 | 8132-3-01 | MDL MFCD01321415 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 7. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. archivemarketresearch.com [archivemarketresearch.com]
mechanistic comparison between enzymatic fluorination and using tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug development, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] While numerous chemical methods exist, the quest for milder, more selective, and sustainable fluorination techniques has brought enzymatic and advanced chemical reagents to the forefront. This guide provides a detailed mechanistic comparison between the highly specific enzymatic fluorination catalyzed by fluorinase and the versatile chemical fluorination using tetrabutylammonium salts, particularly tetrabutylammonium (dihydrogen trifluoride) (TBATF) and its congeners.
Mechanistic Overview
At a fundamental level, both enzymatic fluorination by fluorinase and chemical fluorination with reagents like TBATF proceed via a nucleophilic substitution mechanism. However, the environment in which the fluoride ion is presented to the substrate and the nature of the substrate itself differ dramatically, leading to profound differences in selectivity, scope, and reaction conditions.
Enzymatic Fluorination: The Fluorinase Approach
The only enzyme known to naturally catalyze the formation of a stable carbon-fluorine bond is 5'-fluoro-5'-deoxyadenosine (5'-FDA) synthase, commonly known as fluorinase.[3][4][5] Originally isolated from the soil bacterium Streptomyces cattleya, this enzyme facilitates the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion.[1][4]
The mechanism is a highly controlled SN2 reaction.[4][5] The enzyme's active site plays a crucial role by:
-
Binding and Desolvation: It binds the fluoride ion, stripping away its strong hydration shell, which in an aqueous solution would render it a poor nucleophile.[4]
-
Precise Positioning: SAM is bound in a specific conformation, positioning its electrophilic C5' carbon for nucleophilic attack.[6][7]
-
Catalysis: The desolvated, "naked" fluoride ion attacks the C5' of SAM, displacing L-methionine as a neutral leaving group to form 5'-FDA.[5][6]
The fluorinase provides a significant rate enhancement, estimated to be 106 to 1015 times faster than the uncatalyzed reaction in water.[4] Despite this, it is considered a relatively slow enzyme, with a turnover number (kcat) around 0.06–0.26 min−1.[5]
Caption: Mechanism of enzymatic C-F bond formation by fluorinase.
Chemical Fluorination: The Tetrabutylammonium Approach
Tetrabutylammonium salts are widely used in organic synthesis to deliver nucleophilic fluoride. Reagents include tetrabutylammonium fluoride (TBAF), often used as a hydrate (TBAF·xH₂O) or in complexed forms like TBAF(t-BuOH)₄, and tetrabutylammonium (dihydrogen trifluoride) (TBATF) or bifluoride (TBABF).[8][9][10] The large, non-coordinating tetrabutylammonium (TBA⁺) cation enhances solubility in organic solvents and provides a more reactive, "naked" fluoride ion compared to alkali metal fluorides like KF or CsF.[11]
The mechanism is typically a nucleophilic substitution (SN2 for aliphatic systems or SNAr for activated aromatics).[11]
-
SN2 Reactions: The fluoride ion displaces a good leaving group (e.g., triflate, tosylate, iodide, bromide) from an sp³-hybridized carbon. A significant challenge is the competing E2 elimination reaction, as the "naked" fluoride ion is also strongly basic.[12] Reagents like TBABF are valuable because they are weakly basic, minimizing this side reaction.[8]
-
SNAr Reactions: In this pathway, the fluoride ion attacks an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the expulsion of a leaving group. This requires substrates to be "activated" with electron-withdrawing groups.[11]
Caption: General mechanisms for chemical fluorination using TBA salts.
Comparative Data
The performance and applicability of each method are best understood through a direct comparison of their core features and requirements.
Table 1: Mechanistic and Feature Comparison
| Feature | Enzymatic Fluorination (Fluorinase) | Chemical Fluorination (TBATF & Congeners) |
| Mechanism | SN2[4] | SN2, SNAr, possible E2 side reactions[8][11] |
| Fluoride Source | Inorganic fluoride salts (e.g., KF, NaF)[3] | Tetrabutylammonium (dihydrogen trifluoride) or related TBA⁺ salts[13] |
| Substrate | S-adenosyl-L-methionine (SAM) and some analogues[14][15] | Alkyl/aryl halides, triflates, tosylates, epoxides[8][11] |
| Selectivity | Extremely high regio- and stereoselectivity | Variable; depends on substrate and conditions. Risk of elimination.[8] |
| Environment | Aqueous buffer, physiological pH and temperature[5] | Anhydrous organic solvents (e.g., MeCN, THF, DMF)[11][12] |
| Catalyst | Fluorinase enzyme[4] | Tetrabutylammonium cation acts as a phase-transfer catalyst[11] |
| Rate | kcat ≈ 0.06 - 0.26 min⁻¹[5] | Generally faster, often complete within minutes to hours[11] |
Table 2: Performance and Scope Comparison
| Parameter | Enzymatic Fluorination (Fluorinase) | Chemical Fluorination (TBATF & Congeners) |
| Substrate Scope | Very narrow; primarily SAM and close analogues like 2'-deoxyadenosine derivatives.[14][15] | Broad; compatible with a wide range of primary/secondary alkyls and activated aryls.[8][16] |
| Typical Yields | Often high for the natural substrate; can be lower for analogues. | Good to excellent (often >80-90%) for suitable substrates.[8][17] |
| Reaction Conditions | Ambient temperature (~25-37 °C), neutral pH.[5] | Varies from ambient temperature to elevated heat (e.g., 80 °C).[8][9] |
| Functional Group Tolerance | High, as reactions occur under mild physiological conditions. | Moderate; sensitive to strongly acidic/basic groups. Anhydrous conditions often required.[11] |
| Key Advantage | Unparalleled selectivity on a complex biomolecule; green chemistry.[18] | Broad substrate applicability and versatility.[8] |
| Key Limitation | Extremely limited substrate scope.[5] | Lower selectivity, potential for side reactions (elimination), harsh conditions.[8][12] |
Experimental Protocols
Representative Protocol for Enzymatic Fluorination
This protocol is a generalized procedure based on published methods for fluorinase activity assays.
-
Enzyme Preparation: The fluorinase enzyme (FlA) is typically expressed recombinantly in E. coli and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
-
Reaction Mixture: In a total volume of 500 µL, combine the following in a microcentrifuge tube:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
S-adenosyl-L-methionine (SAM) (1 mM final concentration)
-
Potassium fluoride (KF) (10 mM final concentration)
-
Purified fluorinase enzyme (10-20 µM final concentration)
-
-
Incubation: Incubate the reaction mixture at 30 °C for 1-4 hours with gentle shaking.
-
Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation (95 °C for 5 minutes).
-
Analysis: Centrifuge the quenched reaction to pellet the precipitated enzyme. Analyze the supernatant for the formation of 5'-fluoro-5'-deoxyadenosine (5'-FDA) using HPLC or LC-MS.
Representative Protocol for Nucleophilic Fluorination with TBABF
This protocol is adapted from the fluorination of triflates using tetrabutylammonium bifluoride (TBABF).[8]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alkyl triflate substrate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) (5 mL). To the resulting solution, add tetrabutylammonium bifluoride (TBABF) (1.5 mmol, 1.5 equiv) in one portion at room temperature.
-
Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 1-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated compound.
Workflow Comparison
The operational steps for enzymatic and chemical fluorination are distinctly different, reflecting their fundamentally different nature.
Caption: Comparison of experimental workflows.
Conclusion
Enzymatic fluorination and chemical fluorination with tetrabutylammonium salts represent two powerful yet divergent strategies for C-F bond formation. The fluorinase enzyme offers unparalleled biological precision, operating under green conditions to selectively fluorinate its native substrate, making it ideal for specific biotechnological applications like ¹⁸F radiolabeling for PET imaging.[19] Its primary drawback is an exceptionally narrow substrate scope.
Conversely, tetrabutylammonium reagents like TBATF and TBABF provide a robust and versatile toolkit for synthetic chemists. They offer a broad substrate scope and are effective for synthesizing a wide array of fluorinated small molecules.[8] The challenge lies in controlling selectivity, avoiding side reactions like elimination, and managing the often stringent anhydrous reaction conditions.[12]
For drug development professionals, the choice between these methods is clear-cut and application-dependent. For late-stage, highly selective fluorination of a complex biomolecule mimicking the SAM scaffold, enzymatic methods are aspirational. For the routine synthesis and exploration of diverse fluorinated pharmacophores, the chemical approach with tetrabutylammonium salts remains the indispensable workhorse.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinase - Wikipedia [en.wikipedia.org]
- 5. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of enzymatic fluorination in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 9. journal.inence.org [journal.inence.org]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2'-deoxyadenosine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
evaluating the green chemistry metrics of reactions using tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Deoxyfluorination, the conversion of an alcohol to a fluoride, is a fundamental transformation in this endeavor. While effective, traditional fluorinating reagents often raise environmental and safety concerns. This guide provides an objective comparison of the green chemistry metrics for the deoxyfluorination of benzyl alcohol using tetrabutylammonium (dihydrogen trifluoride) (TBATDF) as a representative nucleophilic fluoride source and compares its performance with common alternative reagents.
Executive Summary
This guide evaluates the green chemistry profiles of several common deoxyfluorinating agents for the conversion of benzyl alcohol to benzyl fluoride. The comparison focuses on key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). While a direct experimental protocol for the deoxyfluorination of benzyl alcohol using tetrabutylammonium (dihydrogen trifluoride) was not found in the reviewed literature, a mechanistically similar protocol using tetrabutylammonium triphenyldifluorosilicate (TBAT) as a soluble fluoride source in combination with an activator is used for a comparative analysis. The data reveals significant differences in the environmental footprint of these reagents, highlighting the trade-offs between reactivity, safety, and sustainability.
Data Presentation: Green Chemistry Metrics for Benzyl Alcohol Deoxyfluorination
| Reagent/Method | Atom Economy (AE) (%) | Reaction Mass Efficiency (RME) (%) | Process Mass Intensity (PMI) | Yield (%) |
| TBATDF (via TBAT/PBSF) | 27.8 | 25.3 | 3.95 | ~91 |
| DAST | 33.8 | 24.3 | 4.11 | 72 |
| Deoxo-Fluor | 24.6 | 21.2 | 4.72 | 86 |
| AlkylFluor | 20.7 | 18.6 | 5.37 | ~90 |
Note: The values for RME and PMI are calculated based on the provided experimental protocols and may vary depending on the specific reaction conditions and purification methods used. The yield for the TBAT/PBSF method is based on a similar primary alcohol and is an approximation for benzyl alcohol.
Experimental Protocols
Deoxyfluorination using Tetrabutylammonium Triphenyldifluorosilicate (TBAT) and n-Perfluorobutanesulfonyl Fluoride (PBSF)
This protocol is adapted from a general procedure for the fluorination of primary alcohols.
-
Reaction Setup: To a solution of benzyl alcohol (1.0 mmol) in toluene (5 mL) is added N,N-diisopropylethylamine (1.5 mmol). The mixture is stirred at room temperature, and then n-perfluorobutanesulfonyl fluoride (PBSF) (1.2 mmol) is added. After stirring for 10 minutes, tetrabutylammonium triphenyldifluorosilicate (TBAT) (1.5 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at 25°C for 12 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford benzyl fluoride.
Deoxyfluorination using (Diethylamino)sulfur Trifluoride (DAST)
-
Reaction Setup: To a solution of 4-nitrobenzyl alcohol (1.0 mmol, 153 mg) in dichloromethane (2.8 mL) at room temperature is added DAST (1.1 mmol, 144 µL) dropwise.[1]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour.[1]
-
Work-up and Purification: The reaction is quenched with ice water (3 mL) and extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield 4-nitrobenzyl fluoride (111 mg, 72%).[1] Note: This protocol uses a substituted benzyl alcohol, but the procedure is representative for benzyl alcohol itself.
Deoxyfluorination using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
-
Reaction Setup: In a plastic reaction vessel, dissolve benzyl alcohol (2.0 mmol) in dichloromethane (1 mL). To this solution, add Deoxo-Fluor (3.4 mmol, 0.75 g).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC/MS.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Deoxyfluorination using AlkylFluor
-
Reaction Setup: To a flask containing AlkylFluor (1.5 mmol) and potassium fluoride (3.0 mmol) is added a solution of benzyl alcohol (1.0 mmol) in 1,4-dioxane (5 mL).
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give benzyl fluoride.
Mandatory Visualization
Caption: Workflow for evaluating the green chemistry metrics of fluorination reactions.
Conclusion
The evaluation of green chemistry metrics for the deoxyfluorination of benzyl alcohol reveals a complex interplay between reaction efficiency, reagent selection, and environmental impact. While reagents like DAST and Deoxo-Fluor are well-established, they exhibit lower atom economies and can generate hazardous byproducts. Newer reagents like AlkylFluor aim to improve safety and handling, but their overall mass intensity may still be considerable. The use of a soluble fluoride source like a tetrabutylammonium salt, exemplified here by the TBAT/PBSF system, presents a promising avenue for nucleophilic fluorination, though the use of an activating agent impacts the overall greenness.
This guide provides a framework for researchers to critically assess the sustainability of their chosen synthetic routes. By considering these green chemistry metrics alongside traditional factors like yield and cost, scientists can make more informed decisions that align with the principles of sustainable chemistry and contribute to the development of greener pharmaceuticals and other chemical products.
References
A Head-to-Head Comparison of Electrophilic Fluorinating Agents: Selectfluor vs. NFSI in the α-Fluorination of β-Keto Esters
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into molecular scaffolds is a critical strategy for modulating the physicochemical and biological properties of drug candidates. The choice of fluorinating agent is paramount for achieving desired outcomes in terms of yield, selectivity, and safety. This guide provides an objective comparison of two of the most widely used electrophilic fluorinating agents, Selectfluor and N-Fluorobenzenesulfonimide (NFSI), with a focus on their performance in the α-fluorination of β-keto esters, a common transformation in medicinal chemistry.
The incorporation of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Electrophilic fluorination, which involves the transfer of an electrophilic fluorine atom to a nucleophilic carbon center, is a cornerstone of modern fluorine chemistry.[2] Among the arsenal of reagents available, the N-F class of compounds, particularly Selectfluor and NFSI, have gained prominence due to their stability, ease of handling, and broad applicability.[2][3]
Performance in the α-Fluorination of β-Keto Esters: A Comparative Analysis
The α-fluorination of 1,3-dicarbonyl compounds, such as β-keto esters, is a valuable method for synthesizing key building blocks for bioactive molecules.[4] A comparative study on the decarboxylative fluorination of β-ketoacids provides a direct assessment of the relative performance of Selectfluor and NFSI in generating α-fluoro ketones. The following table summarizes the yields obtained for the monofluorination of various α-substituted β-ketoacids.
| Substrate (R) | Product | Yield (%) with NFSI[5] | Yield (%) with Selectfluor[5] |
| 2-methyl-3-oxo-3-phenylpropanoic acid | 1-fluoro-1-phenylethan-2-one | 24 | 75 |
| 2-ethyl-3-oxo-3-phenylpropanoic acid | 1-fluoro-1-phenylpropan-2-one | - | 72 |
| 2-benzyl-3-oxo-3-phenylpropanoic acid | 1-fluoro-1,3-diphenylpropan-2-one | - | 82 |
| 2-allyl-3-oxo-3-phenylpropanoic acid | 1-fluoro-1-phenylpent-4-en-2-one | - | 78 |
| 2-(prop-2-yn-1-yl)-3-oxo-3-phenylpropanoic acid | 1-fluoro-1-phenylpent-4-yn-2-one | - | 65 |
Note: The study by Zhang et al. found that for α-monosubstituted β-ketoacids, Selectfluor provided superior yields compared to NFSI under their tested conditions.[5]
Experimental Workflow and Signaling Pathways
The general workflow for the cross-validation of these fluorinating agents involves the parallel execution of the fluorination reaction under identical or optimized conditions for each reagent, followed by product isolation, characterization, and yield determination.
The mechanism of electrophilic fluorination with N-F reagents is thought to proceed via either a direct SN2 attack of the enolate on the fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.
Detailed Experimental Protocols
The following are representative experimental protocols for the α-fluorination of β-keto esters using NFSI and Selectfluor, based on the work by Zhang et al.[5]
Protocol 1: Monofluorination with NFSI
To a solution of the β-ketoacid (0.2 mmol) in MeCN (2.0 mL) and H₂O (0.1 mL) was added Cs₂CO₃ (0.6 mmol). The mixture was stirred at room temperature for 10 minutes, followed by the addition of NFSI (0.2 mmol). The reaction was then stirred at room temperature for the time specified for the particular substrate. After completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired α-fluoro ketone.
Protocol 2: Monofluorination with Selectfluor (Comparative)
To a solution of the α-monosubstituted β-ketoacid (0.2 mmol) in MeCN (2.0 mL) was added Selectfluor (0.24 mmol). The mixture was stirred at 60 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to give the corresponding α-fluoro ketone.
Conclusion
Both Selectfluor and NFSI are effective reagents for the electrophilic fluorination of 1,3-dicarbonyl compounds. However, experimental data suggests that for the decarboxylative monofluorination of α-monosubstituted β-ketoacids, Selectfluor can provide significantly higher yields.[5] The choice of reagent will ultimately depend on the specific substrate, desired outcome, and reaction conditions. Researchers are encouraged to perform their own cross-validation studies to determine the optimal fluorinating agent for their specific application.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. sioc.cas.cn [sioc.cas.cn]
Safety Operating Guide
Proper Disposal of Tetrabutylammonium (dihydrogen trifluoride): A Comprehensive Guide for Laboratory Personnel
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of Tetrabutylammonium (dihydrogen trifluoride), a reagent commonly used in research and development settings. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Strict adherence to these guidelines is imperative due to the hazardous nature of this compound.
Understanding the Hazards
Tetrabutylammonium (dihydrogen trifluoride) is a corrosive and toxic substance. It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1] Inhalation may cause respiratory irritation.[2] The primary hazards are associated with its corrosive nature and the toxicity of the fluoride ion.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1][2] |
Personal Protective Equipment (PPE) and Safe Handling
Due to the hazardous nature of this chemical, stringent safety precautions must be observed at all times.
Required Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact.[1][2][3] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors.[1][2][3] |
| Protective Clothing | A flame-resistant lab coat and closed-toe shoes. | To protect skin and clothing from contamination.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated fume hood. | To avoid inhalation of harmful vapors.[1][2] |
Safe Handling Practices:
-
Always handle Tetrabutylammonium (dihydrogen trifluoride) in a certified chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials.
-
Collect Absorbent Material: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste through a licensed disposal company.[1]
Laboratory-Scale Waste Treatment and Disposal Procedure
While the final disposal of any waste containing this chemical must be handled by a licensed professional waste disposal company, a laboratory-scale pre-treatment can render the material less hazardous for storage and transport. The following procedure is adapted from established methods for the removal of tetrabutylammonium fluoride (TBAF) from reaction mixtures and should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Laboratory-Scale Waste Treatment:
This procedure aims to remove the tetrabutylammonium cation and precipitate the fluoride anion.
Materials:
-
Waste containing Tetrabutylammonium (dihydrogen trifluoride) in an organic solvent (e.g., THF).
-
Sulfonic acid resin (e.g., DOWEX 50WX8-400).
-
Calcium carbonate (powder).
-
Anhydrous organic solvent (e.g., THF) for rinsing.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
-
Appropriately labeled waste containers.
Procedure:
-
Dilution: If the waste is concentrated, dilute it with an appropriate anhydrous organic solvent (e.g., THF) in a suitable flask equipped with a stir bar. This improves handling and reaction efficiency.
-
Addition of Scavengers: For each gram of Tetrabutylammonium (dihydrogen trifluoride) estimated to be in the waste, add an excess of both sulfonic acid resin (e.g., 5-10 grams) and powdered calcium carbonate (e.g., 5-10 grams).
-
Stirring: Stir the mixture vigorously at room temperature for a minimum of 4 hours. The sulfonic acid resin will bind the tetrabutylammonium cation, and the calcium carbonate will react with the fluoride to form insoluble calcium fluoride (CaF₂).
-
Filtration: Separate the solid materials (resin, calcium carbonate, and calcium fluoride precipitate) from the liquid by filtration.
-
Rinsing: Rinse the collected solids with a small amount of fresh, anhydrous solvent to ensure the removal of any residual treated liquid.
-
Waste Segregation:
-
Solid Waste: The collected solid, containing the resin, calcium carbonate, and calcium fluoride, should be placed in a clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: The filtered liquid (filtrate) should be collected in a separate, clearly labeled hazardous waste container for organic solvent waste.
-
-
Final Disposal: Both the solid and liquid waste streams must be disposed of through your institution's hazardous waste management program or a licensed waste disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Tetrabutylammonium (dihydrogen trifluoride).
References
Essential Safety and Operational Guide for Handling Tetrabutylammonium (dihydrogen trifluoride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tetrabutylammonium (dihydrogen trifluoride). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Tetrabutylammonium (dihydrogen trifluoride) is a corrosive and toxic compound that requires stringent safety measures. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1] All personnel handling this substance must be thoroughly familiar with its hazards and the procedures outlined in this document.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any handling of Tetrabutylammonium (dihydrogen trifluoride). The following table summarizes the primary hazards and the required personal protective equipment.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. Lab Coat: A chemically resistant lab coat or apron is mandatory. Respiratory Protection: If vapors or mists are generated, a NIOSH-approved respirator with appropriate cartridges is required. |
| Skin Corrosion/Irritation | Category 1C | Gloves: Chemical-resistant gloves are essential to prevent skin contact. Protective Clothing: Wear a chemically resistant lab coat, apron, and closed-toe shoes. Ensure no skin is exposed.[1] |
| Serious Eye Damage/Irritation | Category 1 | Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before introducing Tetrabutylammonium (dihydrogen trifluoride) to the work area.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area under an inert atmosphere.[1]
2. Donning Personal Protective Equipment (PPE):
-
Follow the proper sequence for donning PPE: lab coat, respirator (if required), safety goggles, face shield, and finally, gloves.
3. Handling the Chemical:
-
Conduct all manipulations of Tetrabutylammonium (dihydrogen trifluoride) within a chemical fume hood.
-
Use compatible materials for handling and storage, such as polyethylene or Teflon. Avoid contact with glass or metals.
-
Dispense the chemical carefully to avoid splashing or creating aerosols.
-
If the substance is spilled, immediately evacuate the area and follow the established spill response protocol.
4. Post-Handling:
-
After handling, wash hands and forearms thoroughly with soap and water.
-
Properly doff PPE, avoiding contact with the contaminated outer surfaces.
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
-
Waste Collection: Collect all waste containing Tetrabutylammonium (dihydrogen trifluoride) in a designated, properly labeled, and sealed container.
-
Neutralization: Due to its corrosive nature, it may be necessary to neutralize the waste before disposal. This should only be done by trained personnel following a validated procedure.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Fluorination of an Alcohol
This protocol provides a general procedure for the fluorination of a primary alcohol using Tetrabutylammonium (dihydrogen trifluoride) as the fluorinating agent. A thorough risk assessment must be performed for the specific alcohol being used.
Materials:
-
Tetrabutylammonium (dihydrogen trifluoride)
-
Primary alcohol
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Septa and needles
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Work-up and purification supplies
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the primary alcohol and anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Addition of Fluorinating Agent:
-
While stirring, slowly add Tetrabutylammonium (dihydrogen trifluoride) to the reaction mixture. The addition should be done dropwise if the reagent is in liquid form or in small portions if it is a solid.
-
CRITICAL SAFETY STEP: This addition may be exothermic. Monitor the reaction temperature closely and control the addition rate to prevent a runaway reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the specified temperature for the required amount of time.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching solution (e.g., saturated sodium bicarbonate) while the flask is still in the cooling bath.
-
CRITICAL SAFETY STEP: The quenching process may be exothermic and may generate gas. Add the quenching solution slowly to control the rate of reaction.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove any remaining reagent and byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Hazard Assessment and PPE Selection Workflow
Caption: Workflow for hazard assessment and PPE selection for handling hazardous chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

